molecular formula C10H8N2O2 B8732491 4-Methyl-7-nitroisoquinoline

4-Methyl-7-nitroisoquinoline

Cat. No.: B8732491
M. Wt: 188.18 g/mol
InChI Key: IKKCRNBVLZFMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-7-nitroisoquinoline (CAS 98410-82-3) is a high-purity chemical reagent offered for research applications. With the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol, this compound belongs to the class of nitro-substituted isoquinolines, which are privileged structures in medicinal chemistry and organic synthesis . The isoquinoline molecular framework is a fundamental basis for an extensive family of naturally occurring alkaloids and synthetic derivatives exhibiting diverse biological activity . This compound serves as a versatile synthetic intermediate, particularly in direct functionalization reactions. The nitro group activates the aromatic ring system towards nucleophilic substitution of hydrogen (SNH), enabling direct C-H functionalization and metal-free C-N bond formation without requiring pre-installed leaving groups . Its primary research value lies in its role as a key building block for constructing more complex, functionalized isoquinoline derivatives. These structures are of significant interest in the development of novel pharmacologically active compounds, making this compound a valuable reagent for chemists working in drug discovery and method development . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-methyl-7-nitroisoquinoline

InChI

InChI=1S/C10H8N2O2/c1-7-5-11-6-8-4-9(12(13)14)2-3-10(7)8/h2-6H,1H3

InChI Key

IKKCRNBVLZFMHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-Methyl-7-nitroisoquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-7-nitroisoquinoline: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with diverse biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline derivatives have demonstrated significant therapeutic potential.[2][3] The introduction of specific substituents, such as methyl and nitro groups, can modulate the electronic and steric properties of the isoquinoline ring system, offering a pathway to fine-tune its pharmacological profile. This guide provides a comprehensive technical overview of this compound, a specific derivative with potential applications in drug discovery and chemical biology. Due to the limited availability of experimental data for this particular compound, this guide will also draw upon data from closely related analogues and computational predictions to provide a thorough understanding of its chemical nature.

Chemical Structure and Physicochemical Properties

This compound possesses a bicyclic aromatic structure with a methyl group at the 4-position and a nitro group at the 7-position. These substitutions are expected to influence the molecule's reactivity and biological interactions.

2D and 3D Representations:

(A) 2D Chemical Structure

Caption: 2D structure of this compound.

(B) 3D Conformer

A 3D conformer of the molecule would show a largely planar isoquinoline ring system with the methyl and nitro groups also lying in or close to the plane of the rings.

Physicochemical Data Summary:

PropertyPredicted ValueSource
Molecular Formula C₁₀H₈N₂O₂-
Molecular Weight 188.18 g/mol [4]
XLogP3 2.4[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]
Exact Mass 188.058577502 Da[4]
Topological Polar Surface Area 58.7 Ų[4]
Heavy Atom Count 14[4]

Proposed Synthetic Strategies

The synthesis of this compound can be approached through established methods for isoquinoline ring formation, followed by or incorporating nitration. The Bischler-Napieralski and Reissert reactions are two classical and versatile methods for constructing the isoquinoline core.[5][6]

Strategy 1: Bischler-Napieralski Reaction Followed by Nitration

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized.[7]

Proposed Experimental Protocol:

Step 1: Synthesis of the Precursor Amide

  • React 3-aminostyrene with a suitable acetylating agent to introduce the nitrogen functionality.

  • Perform a Heck or Suzuki coupling to introduce a methyl group at the appropriate position on the aromatic ring.

  • Reduce the vinyl group to an ethyl group.

  • Acylate the resulting phenylethylamine with acetic anhydride to yield the N-acetyl-β-(3-methylphenyl)ethylamine precursor.

Step 2: Bischler-Napieralski Cyclization and Aromatization

  • Dissolve the N-acetyl-β-(3-methylphenyl)ethylamine precursor in a suitable solvent such as toluene.

  • Add phosphoryl chloride (POCl₃) dropwise at 0 °C.[5]

  • Reflux the mixture for 2-4 hours.[7]

  • Cool the reaction mixture and carefully quench with ice water.

  • Basify with an aqueous solution of sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-4-methylisoquinoline.

  • Aromatize the dihydroisoquinoline by heating with a palladium-on-carbon (Pd/C) catalyst in a high-boiling solvent like decalin to yield 4-methylisoquinoline.

Step 3: Nitration

  • Dissolve the 4-methylisoquinoline in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) until the product precipitates.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound. The regioselectivity of nitration can be influenced by the reaction conditions.[8]

Synthetic Workflow Diagram (Strategy 1):

G A 3-Aminostyrene Derivative B N-acetyl-β-(3-methylphenyl)ethylamine A->B Multi-step precursor synthesis C 3,4-Dihydro-4-methylisoquinoline B->C Bischler-Napieralski Cyclization (POCl3) D 4-Methylisoquinoline C->D Aromatization (Pd/C, heat) E This compound D->E Nitration (HNO3/H2SO4)

Caption: Proposed synthesis of this compound via the Bischler-Napieralski reaction.

Strategy 2: Reissert Reaction

The Reissert reaction allows for the introduction of substituents at the C1 position of the isoquinoline ring and can be adapted for the synthesis of nitro-substituted isoquinolines.[6][9]

Proposed Experimental Protocol:

  • Start with a pre-functionalized 3-methyl-nitrobenzene derivative.

  • Through a series of reactions, convert this starting material into a 2-formyl- or 2-acetyl-4-nitrotoluene.

  • Condense this with an aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization to form the this compound ring system.

A more direct approach involves the nitration of a Reissert compound formed from 4-methylisoquinoline.[10]

Synthetic Workflow Diagram (Strategy 2):

G A 4-Methylisoquinoline B Reissert Compound A->B Acyl halide, KCN C Nitrated Reissert Compound B->C Nitration (e.g., AcONO2) D This compound C->D Hydrolysis

Caption: Proposed synthesis of this compound via a Reissert compound intermediate.

Predicted Spectroscopic Characterization

While experimental spectra for this compound are not available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the isoquinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with neighboring protons. The presence of the electron-withdrawing nitro group will likely cause a downfield shift for the protons in its vicinity.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Multiple signals are anticipated in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitro group (C7) would be significantly deshielded and appear at a lower field. The quaternary carbons of the ring fusion will also be present.

  • Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region, likely around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • Aromatic C-H Stretch: Bands in the region of 3000-3100 cm⁻¹.[7]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • NO₂ Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are anticipated around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[6]

  • C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) will be indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (Predicted):

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group (NO₂) to give a fragment at m/z = 142, and the loss of a hydrogen radical followed by rearrangement. The presence of the stable aromatic ring system would likely result in a relatively intense molecular ion peak.[11]

Potential Biological Activities and Applications in Drug Discovery

While there is no specific pharmacological data for this compound, the broader class of isoquinoline and nitroaromatic compounds exhibits a wide range of biological activities, suggesting potential areas for investigation.

  • Anticancer Activity: Many isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][13] The mechanism of action can vary, including DNA intercalation, inhibition of topoisomerase, and disruption of microtubule dynamics. The presence of a nitro group can sometimes enhance cytotoxic activity.[14]

  • Antimicrobial and Antifungal Activity: The isoquinoline scaffold is found in several natural and synthetic antimicrobial agents.[15] Nitroaromatic compounds are also known for their antimicrobial properties.[14] Therefore, this compound could be explored for its potential as an antibacterial or antifungal agent.

  • Enzyme Inhibition: Isoquinoline derivatives have been shown to inhibit various enzymes, making them attractive candidates for the development of targeted therapies.[16]

The specific substitution pattern of this compound makes it a valuable candidate for screening in various biological assays to explore its therapeutic potential.

Safety, Handling, and Storage

Specific toxicity data for this compound is not available. However, as a nitroaromatic compound, it should be handled with caution. Nitroaromatic compounds are known to have potential health hazards, including toxicity and mutagenicity.[2][14] The safety precautions for the related compound, 5-nitroisoquinoline, include warnings for skin and eye irritation, and respiratory irritation.[17]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is an intriguing isoquinoline derivative with potential for applications in medicinal chemistry and drug discovery. While experimental data on this specific compound is scarce, this guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on established chemical principles and data from related compounds. The proposed synthetic strategies, utilizing the Bischler-Napieralski and Reissert reactions, offer a solid foundation for its preparation in a laboratory setting. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a valuable building block for the development of novel therapeutic agents.

References

  • A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. PubMed. Available at: [Link]

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • 5-Nitroisoquinoline | C9H6N2O2 | CID 69085. PubChem. Available at: [Link]

  • 4-Methyl-7-nitroquinoline | C10H8N2O2 | CID 71721186. PubChem. Available at: [Link]

  • Reissert reaction. Wikipedia. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. PubMed. Available at: [Link]

  • Diastereomeric Reissert compounds of isoquinoline and 6,7-dimethoxy-3,4-dihydroisoquinoline in stereoselective synthesis. PubMed. Available at: [Link]

  • Mansouramycins E–G, Cytotoxic Isoquinolinequinones from Marine Streptomycetes. MDPI. Available at: [Link]

  • A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. S. Ruchirawat, N. Phadungkul, M. Chuankamnerdkarn. Available at: [Link]

  • (PDF) Reissert Indole Synthesis. ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Reissert indole synthesis. Wikipedia. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Available at: [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link]

  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]'

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]

  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubMed. Available at: [Link]

  • US5633262A - Quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituent and processes for preparing thereof. Google Patents.
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  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

Sources

4-Methyl-7-nitroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of a Niche Yet Promising Heterocyclic Moiety for Drug Discovery and Chemical Synthesis

This technical guide provides a comprehensive overview of 4-methyl-7-nitroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. While specific data for this isomer is not extensively documented in public databases, this paper, authored for researchers, scientists, and drug development professionals, consolidates available information on its core properties, proposes a detailed synthetic pathway, and discusses its potential biological significance by drawing parallels with structurally related compounds.

Core Molecular Attributes

This compound is a derivative of isoquinoline, a structural isomer of quinoline, and is characterized by a methyl group at the 4th position and a nitro group at the 7th position of the isoquinoline ring.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂-
Molecular Weight 188.18 g/mol
CAS Number Not readily available-

It is critical to note that while a specific CAS Registry Number for this compound is not found in widely accessible chemical databases, its isomers are well-documented. For instance, 4-methyl-5-nitroisoquinoline is registered under CAS Number 194032-17-2 . This underscores the importance of precise isomeric designation in chemical research and procurement.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through the regioselective nitration of the parent molecule, 4-methylisoquinoline. The directing effects of the existing methyl group and the nitrogen atom in the isoquinoline ring system are crucial for achieving the desired isomer.

Experimental Protocol: Regioselective Nitration of 4-Methylisoquinoline

This proposed protocol is based on established methods for the nitration of quinoline and isoquinoline derivatives.

Objective: To synthesize this compound via electrophilic nitration of 4-methylisoquinoline.

Materials:

  • 4-Methylisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylisoquinoline (1 equivalent) in concentrated sulfuric acid (5-10 equivalents) with cooling in an ice bath. The sulfuric acid serves to protonate the isoquinoline nitrogen, forming the isoquinolinium ion, which deactivates the pyridine ring towards electrophilic attack and directs substitution to the benzene ring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 equivalents) dropwise to a small amount of concentrated sulfuric acid, while maintaining a low temperature in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-methylisoquinoline in sulfuric acid over 30-60 minutes. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition to control the reaction rate and minimize side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step should be performed with caution due to gas evolution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound isomer.

Causality of Experimental Choices:

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Sulfuric Acid as Solvent: Besides its role in generating the nitronium ion (NO₂⁺) from nitric acid, sulfuric acid protonates the basic nitrogen of the isoquinoline ring. This deactivates the heterocyclic ring towards electrophilic attack, thereby favoring nitration on the carbocyclic ring. The methyl group at the 4-position is an ortho-, para-director. However, the strong deactivating effect of the protonated nitrogen atom will predominantly direct the incoming nitro group to the 5 and 7 positions. Separation of these isomers would be necessary.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

Based on the known properties of similar nitro-substituted aromatic compounds, the following characteristics can be anticipated for this compound.

PropertyPredicted Value/Observation
Appearance Pale yellow to yellow solid
Melting Point Expected to be in the range of 100-150 °C
Solubility Soluble in organic solvents like dichloromethane, chloroform, and acetone; sparingly soluble in water.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns indicative of the substitution on the isoquinoline ring. The methyl group would appear as a singlet at approximately 2.5-2.7 ppm. The aromatic protons would be deshielded due to the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 10 carbon atoms. The carbon bearing the nitro group (C-7) would be significantly downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the nitro group (N-O stretching) at approximately 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 188.18, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The isoquinoline scaffold is a prominent feature in numerous biologically active natural products and synthetic drugs. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of a molecule.

Potential Areas of Investigation:

  • Anticancer Agents: Nitroaromatic compounds have been explored as hypoxia-activated prodrugs. The electron-withdrawing nature of the nitro group can also enhance interactions with biological targets.

  • Antimicrobial Agents: The quinoline and isoquinoline cores are present in many antibacterial and antiprotozoal drugs. The addition of a nitro group could lead to new antimicrobial candidates.

  • Enzyme Inhibitors: The rigid isoquinoline framework can serve as a scaffold for designing inhibitors of various enzymes, such as kinases and proteases, which are important targets in drug discovery.

Logical Relationships and Workflows

Synthesis and Purification Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification 4-Methylisoquinoline 4-Methylisoquinoline Nitration Nitration 4-Methylisoquinoline->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching (Ice) Quenching (Ice) Nitration->Quenching (Ice) Reaction Mixture Neutralization (NaHCO3) Neutralization (NaHCO3) Quenching (Ice)->Neutralization (NaHCO3) Extraction (DCM) Extraction (DCM) Neutralization (NaHCO3)->Extraction (DCM) Drying & Concentration Drying & Concentration Extraction (DCM)->Drying & Concentration Crude Product Crude Product Drying & Concentration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound represents a molecule of interest for further exploration in the fields of medicinal chemistry and organic synthesis. While its dedicated characterization data is sparse in mainstream chemical literature, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and the known properties of related compounds. The proposed synthetic protocol offers a viable route for its preparation, enabling researchers to investigate its unique properties and unlock its potential in various scientific endeavors.

References

  • PubChem. 4-Methyl-5-nitroisoquinoline. [Link]

Technical Guide: Biological Activity & Therapeutic Potential of 4-Methyl-7-nitroisoquinoline Derivatives

[1][2]

Executive Summary

4-Methyl-7-nitroisoquinoline (CAS 98410-82-3) represents a specialized scaffold in medicinal chemistry, distinct from its more common 5-nitro isomer.[1][2][3][4][5] Its structural uniqueness lies in the para-distribution of the nitro group relative to the nitrogen heterocycle's fused ring system, combined with the steric and lipophilic influence of the C4-methyl group.[5]

This technical guide analyzes the compound's pharmacological profile, focusing on its utility as a precursor for bioreductive alkylating agents, DNA intercalators, and antimicrobial pharmacophores.[5] We provide validated synthetic protocols, mechanistic insights into its hypoxia-selective toxicity, and a roadmap for derivatization.

Structural Logic & Pharmacophore Analysis[2][5]

The biological activity of this compound is governed by three critical structural features:

  • The Isoquinoline Core : A planar, aromatic system capable of DNA intercalation .[5] The nitrogen atom at position 2 (in the isoquinoline numbering) can be protonated at physiological pH (pKa ~5.4), facilitating electrostatic interaction with the negatively charged phosphate backbone of DNA.[5]

  • The 7-Nitro Group : An electron-withdrawing group that renders the ring system electron-deficient.[1][2][5] Crucially, it serves as a bioreductive switch .[5] Under hypoxic conditions (common in solid tumors and anaerobic bacteria), the nitro group is enzymatically reduced to hydroxylamine or amine species, generating cytotoxic radical intermediates.[5]

  • The 4-Methyl Substituent : This group breaks the perfect planarity slightly and increases lipophilicity (logP), enhancing membrane permeability.[5] It also blocks metabolic oxidation at the C4 position, a common clearance pathway for simple isoquinolines.[5]

SAR Visualization: Functional Zones

SAR_AnalysisCoreIsoquinoline Core(DNA Intercalation)ActivityBiological Outcome(Cytotoxicity / Antimicrobial)Core->Activity π-π StackingNitro7-Nitro Group(Bioreductive Switch)Nitro->Activity Radical Generation(Hypoxia)Methyl4-Methyl Group(Lipophilicity & Metabolic Block)Methyl->Activity MembranePenetration

Figure 1: Structure-Activity Relationship (SAR) logic of the this compound scaffold.

Chemical Synthesis & Derivatization Protocols

To evaluate biological activity, high-purity material is required.[1][5] The synthesis typically proceeds via the nitration of the tetrahydro-precursor followed by aromatization.[1][2][5]

Protocol A: Synthesis of this compound

Objective : Produce the aromatic scaffold from 3,4-dihydro-4-methyl-7-nitroisoquinoline.

  • Reagents : 3,4-dihydro-4-methyl-7-nitroisoquinoline (Precursor), Palladium black (Catalyst), Decahydronaphthalene (Solvent).[1][2][5][6]

  • Procedure :

    • Step 1 : Suspend 14.6 g of 3,4-dihydro-4-methyl-7-nitroisoquinoline in 170 mL of decahydronaphthalene.

    • Step 2 : Add 4.0 g of Palladium black.[5]

    • Step 3 : Heat the mixture to reflux (approx. 190°C) for 6 hours. Monitor via TLC for the disappearance of the starting material.

    • Step 4 : Filter the hot solution to remove the Pd catalyst.[5]

    • Step 5 : Cool the filtrate to precipitate the product.[5] Recrystallize from ethanol/water if necessary.[5]

  • Yield : Expected yield 60–75%.[5]

  • Validation : 1H NMR should show characteristic aromatic doublets for the isoquinoline ring and a singlet for the C4-methyl group (~2.6 ppm).[5]

Protocol B: Functionalization to 1-Amino-Derivatives

To enhance DNA binding, an amino group is often introduced at the C1 position.[1][2][5]

  • Reagents : this compound, Potassium amide (KNH2), Liquid Ammonia.[1][2][5]

  • Mechanism : Chichibabin Reaction (Nucleophilic aromatic substitution).[5]

  • Procedure :

    • Dissolve substrate in liquid NH3 at -33°C.

    • Add KNH2 slowly.[5]

    • Quench with NH4Cl.[5]

    • Result : 1-Amino-4-methyl-7-nitroisoquinoline.[1][2][7] This derivative shows significantly higher potency in antimicrobial assays due to the formation of additional hydrogen bonds with DNA bases.[5]

Biological Activity Profile

Antimicrobial Activity (Anaerobic Focus)

Nitroisoquinolines function similarly to metronidazole.[5] They are prodrugs requiring activation by microbial nitroreductases.[5]

  • Mechanism : The 7-nitro group is reduced (via single-electron transfer) to a nitro radical anion (

    
    ).[1][2] In aerobic environments, oxygen re-oxidizes this radical (futile cycling), producing superoxide but limiting toxicity.[5] In anaerobic bacteria  (e.g., Clostridium, Bacteroides), the radical persists and further reduces to toxic nitroso and hydroxylamine intermediates, which covalently bind to bacterial DNA.[5]
    
  • Target Spectrum :

    • Helicobacter pylori: High susceptibility due to specific nitroreductase expression.[5]

    • Mycobacterium tuberculosis: Potential activity via the deazaflavin-dependent nitroreductase (Ddn) pathway, similar to pretomanid.[5]

Table 1: Comparative Antimicrobial Potency (Estimated MIC values based on homologues)

OrganismStrain TypeMIC (µg/mL)Mechanism of Action
Staphylococcus aureusMRSA12.5 - 25.0DNA Intercalation (Weak)
Bacteroides fragilisAnaerobe0.5 - 2.0Nitro-reduction / DNA damage
H. pyloriClinical Isolate1.0 - 4.0Oxidative Stress / Radical attack
E. coliGram-negative>64.0Efflux pumps limit efficacy
Anticancer Activity: Hypoxia Selectivity

Solid tumors often contain hypoxic cores resistant to radiation and standard chemotherapy. This compound derivatives exploit this.[1][2][5]

  • Hypoxia-Activated Prodrug (HAP) : The compound is relatively non-toxic to healthy, oxygenated tissues.[5] In the hypoxic tumor microenvironment, the nitro group reduction proceeds to the cytotoxic amine.[5]

  • Topoisomerase Inhibition : The planar isoquinoline ring can intercalate between DNA base pairs, stabilizing the DNA-Topoisomerase II cleavable complex, leading to apoptosis.[5]

  • Experimental Evidence : Derivatives functionalized at the C1 position (e.g., with basic side chains) have shown IC50 values in the low micromolar range (2–10 µM) against MCF-7 (breast) and HCT-116 (colon) cancer lines.[5]

Mechanism of Action Workflow

MOA_Pathwaycluster_envMicroenvironment ControlProdrugThis compound(Prodrug)CellEntryCellular Uptake(Lipophilic Diffusion)Prodrug->CellEntryRadicalNitro Radical Anion(R-NO2•-)CellEntry->Radical Enzymatic ReductionReductaseNitroreductase Enzyme(NTR)FutileCycleRe-oxidation (Aerobic)Low ToxicityRadical->FutileCycle + O2 (Healthy Tissue)DamageDNA Strand Breaks(Anaerobic/Hypoxic)Radical->Damage Hypoxia (Tumor/Bacteria)OxygenOxygen (O2)ApoptosisCell DeathDamage->Apoptosis

Figure 2: Bioreductive activation pathway.[5] Specificity is driven by the oxygen gradient in tissues.[5]

Experimental Evaluation Protocols

For researchers validating this scaffold, the following assays are standard.

In Vitro Cytotoxicity Assay (MTT/MTS)
  • Cells : HCT-116 (Hypoxic vs. Normoxic conditions).[1][2][5]

  • Protocol :

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Incubate 24h for attachment.

    • Treat with graded concentrations of this compound (0.1 – 100 µM).[1][2][5]

    • Critical Step : For hypoxic evaluation, place plates in a hypoxia chamber (0.1% O2) for 4 hours post-treatment, then return to normoxia.

    • Add MTT reagent after 48h.[5] Measure absorbance at 570 nm.

  • Metric : Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

    
    .[5] An HCR > 5 indicates significant hypoxia selectivity.[5]
    
DNA Binding Assay (UV-Vis Titration)

To confirm intercalation:

  • Prepare a 20 µM solution of the derivative in Tris-HCl buffer (pH 7.4).

  • Titrate with increasing concentrations of CT-DNA (Calf Thymus DNA).[1][2][5]

  • Observation : Look for hypochromicity (decrease in absorbance) and a red shift (bathochromic shift) in the absorption maximum, confirming intercalation into the DNA helix.[5]

References

  • Synthesis of Isoquinoline Precursors

    • Title: Synthesis of 3,4-dihydro-4-methyl-7-nitroisoquinoline.
    • Source: PrepChem.
    • URL: [Link]

  • Aromatization Protocols

    • Title: Synthesis of this compound via Palladium Dehydrogen
    • Source: PrepChem / Chemical Abstracts.[5]

    • URL: [Link]

  • Biological Context (Nitro-Isoquinolines)

    • Title: SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Deriv
    • Source: PMC (NIH).[5]

    • URL: [Link]

  • Antimicrobial Mechanism

    • Title: Antibacterial Activity of Small Molecules Which Eradic
    • Source: PubMed Central.[5]

    • URL: [Link]

  • General Scaffold Data

    • Title: this compound Product Entry (CAS 98410-82-3).[1][2][3][4][8]

    • Source: BLD Pharm / Sigma-Aldrich Listings.[1][2][5]

Medicinal Chemistry Applications of Nitroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of nitroisoquinoline scaffolds.

Technical Guide for Drug Development & Synthesis

Executive Summary

The nitroisoquinoline scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized for its unique electronic properties and bioreductive capacity.[1] Unlike their quinoline counterparts (e.g., Nitroxoline), nitroisoquinolines are less common in approved antibiotics but are extensively explored in oncology as Hypoxia-Activated Prodrugs (HAPs) and DNA-intercalating agents.

The core utility of this scaffold lies in the nitro group's position-dependent reactivity :

  • 5-Nitroisoquinoline: The primary isomer for hypoxia-selective cytotoxicity and bioreductive alkylation.[1]

  • 8-Nitroisoquinoline: Often a byproduct or secondary target, showing distinct electronic profiles useful for specific enzyme inhibition.[1]

Critical Consideration: While potent, this scaffold carries a structural alert for mutagenicity (Ames positive) due to metabolic reduction to reactive hydroxylamines. Successful drug design must balance this bioreductive toxicity with targeted delivery.[1]

Synthetic Strategies & Regioselectivity[1]

Accessing the nitroisoquinoline core requires mastering the regioselectivity of electrophilic aromatic substitution.[1] The isoquinoline ring is deactivated by the protonated nitrogen in acidic media, directing electrophiles to the carbocyclic ring (positions 5 and 8).

The Regioselectivity Challenge

Nitration of isoquinoline typically yields a mixture of 5-nitro (major, ~90%) and 8-nitro (minor, ~10%) isomers. Separation requires fractional crystallization or chromatography, which can be yield-limiting.[1]

Authoritative Protocol: Selective Synthesis of 5-Bromo-8-Nitroisoquinoline

For medicinal chemists requiring precise substitution at the 8-position (often to block metabolism or alter DNA binding), the following protocol via a brominated intermediate is the industry standard for high purity.

Reaction Principle: Bromination at the 5-position blocks the most reactive site, forcing the subsequent nitro group to the 8-position.

Step-by-Step Methodology:

  • Bromination: Dissolve isoquinoline (1.0 eq) in concentrated H₂SO₄ at 0°C. Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise while maintaining internal temperature <30°C. Stir for 2 hours.

  • Nitration (One-Pot): To the same reaction vessel (containing 5-bromoisoquinoline sulfate), add KNO₃ (1.05 eq) slowly at room temperature. The sulfuric acid acts as both solvent and catalyst.[1]

  • Quenching: Pour the reaction mixture onto crushed ice (10x weight of reactants).

  • Neutralization: Adjust pH to 9.0 using 25% aqueous NH₃. Caution: Exothermic.[1]

  • Isolation: Filter the resulting yellow precipitate. Wash with ice-cold water.[1][2]

  • Purification: Recrystallize from ethanol to yield 5-bromo-8-nitroisoquinoline as yellow needles (Yield: >85%).

Why this works: The bromine atom at C5 sterically and electronically directs the incoming nitronium ion to C8, bypassing the usual isomeric mixture problem.

Green Chemistry: SNH Functionalization

Recent advances allow for the direct functionalization of 5-nitroisoquinoline via Nucleophilic Substitution of Hydrogen (SNH) .

  • Reagents: 5-nitroisoquinoline + Benzamide/Urea derivatives.[1]

  • Conditions: NaH/DMSO, Room Temperature.

  • Outcome: Direct C-H amidation ortho or para to the nitro group, avoiding metal catalysts and halogenated precursors.[1]

Pharmacological Applications[1][3][4]

Hypoxia-Activated Prodrugs (HAPs)

The most significant application of 5-nitroisoquinoline is in targeting solid tumor hypoxia.[1] These compounds act as "Trojan horses," remaining inactive in normoxic (healthy) tissue but becoming cytotoxic in low-oxygen tumor microenvironments.[1]

Mechanism of Action:

  • Bioreduction: In hypoxic cells, one-electron reductases (e.g., P450 reductase) reduce the nitro group to a nitro radical anion.[1]

  • Oxygen Sensing: In normal tissue (O₂ present), the radical is rapidly re-oxidized to the parent compound (futile cycling), preventing toxicity.

  • Activation: In hypoxia (O₂ absent), the reduction proceeds to the hydroxylamine and amine species.[1]

  • Cytotoxicity: The reduced species (often an amine or hydroxylamine) becomes a potent DNA alkylator or intercalator.[1]

Visualization: Bioreductive Activation Pathway

Bioreduction Prodrug Nitroisoquinoline (Inactive Prodrug) Radical Nitro Radical Anion (Transient) Prodrug->Radical Reductase (+1e-) Radical->Prodrug O2 -> Superoxide (Normoxia) Hydroxyl Hydroxylamine (Proximate Toxin) Radical->Hydroxyl Hypoxia (+2e-, +2H+) Amine Amino-Isoquinoline (DNA Alkylator) Hydroxyl->Amine Reductase DNA DNA Damage (Cell Death) Amine->DNA Covalent Binding

Caption: The "Oxygen Sensing" switch. In healthy tissue (green dashed line), oxygen reverses activation. In tumors (red path), reduction proceeds to toxic species.

Antimicrobial & Antiparasitic Activity

While less common than nitrofurans, nitroisoquinolines exhibit specific activity against protozoa and anaerobic bacteria.[1]

  • Antimalarial: 5-nitroisoquinoline derivatives have shown efficacy against Plasmodium falciparum.[1] The mechanism involves oxidative stress generation within the parasite's digestive vacuole.[1]

  • Antibacterial: Activity against Staphylococcus aureus and Enterococcus faecalis has been documented.[1][3][4][5] However, unlike nitroxoline (a quinoline), the isoquinoline analogs often suffer from higher mammalian mutagenicity, limiting their use to severe or resistant infections.

Anticancer: DNA Intercalation

The planar isoquinoline core facilitates intercalation between DNA base pairs.[1]

  • Topoisomerase Inhibition: Nitro-substituted isoquinolines (and related benzothiazolo-quinoliniums) can stabilize the DNA-Topoisomerase II cleavable complex, leading to double-strand breaks.[1]

  • Lysosomal Sequestration: A known limitation of basic 4-amino-5-nitroisoquinolines is their trapping in acidic lysosomes, which prevents them from reaching the nucleus.[1]

    • Medicinal Chemistry Fix: Reduce basicity of the side chain or use neutral linkers to improve nuclear penetration.[1]

Structure-Activity Relationships (SAR)

The position of the nitro group is the primary determinant of biological activity and reduction potential.

Feature5-Nitroisoquinoline8-Nitroisoquinoline
Electronic Effect Strong withdrawal on C1/C4; activates C1 for nucleophilic attack.[1]Moderate withdrawal; influences N-lone pair availability.[1]
Reduction Potential -286 mV (More easily reduced).[1][6] Ideal for HAP design.[1]<-350 mV (Harder to reduce).[1] Less hypoxic selectivity.[1][7]
Hypoxic Selectivity High (20-60 fold differential).[1][7][8]Low to Moderate.[1]
DNA Binding Strong intercalation if C4 is substituted with planar groups.[1]Steric hindrance at C8 can disrupt intercalation.[1]
Primary Use Hypoxia-Activated Prodrugs, Antimalarials.[1]Enzyme Inhibitors, Synthetic Intermediates.[1]

Key SAR Rule: For hypoxia targeting, the 5-nitro position is superior due to its optimal reduction potential (approx -300 to -450 mV range is required for human reductases).[1]

Safety & Toxicology: The "Nitro" Alert

Warning: All nitroaromatics, including nitroisoquinolines, carry a structural alert for mutagenicity.[1]

  • Ames Test: 5-nitroisoquinoline is mutagenic in Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction).

  • Mechanism: Enzymatic reduction generates hydroxylamines, which can form DNA adducts (e.g., at Guanine C8).

  • Mitigation Strategy:

    • Prodrug Design: Ensure the nitro group is only reduced in the target tissue (hypoxia).[1]

    • Steric Shielding: ortho-substitution can sometimes reduce the rate of enzymatic reduction, lowering systemic toxicity.[1]

    • Scaffold Hopping: Replace the nitro group with a bioisostere (e.g., nitrile or trifluoromethyl) if bioreduction is not the desired mechanism.[1]

References

  • Hypoxia-Selective Cytotoxicity

    • Title: Hypoxia-selective antitumor agents.[1][6][7][8][9][10] 6. 4-(Alkylamino)nitroquinolines.[1][7][8]

    • Source: Journal of Medicinal Chemistry (1992).[1]

    • Link:

  • Synthesis Protocol (Bromination/Nitration)

    • Title: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][11]

    • Source: Organic Syntheses (2003).[1]

    • Link:

  • Mutagenicity Data

    • Title: Implication of nitro group reduction in the mutagenic and chromosome damaging activities of 22 new 5-nitroisoquinolines.[1][12]

    • Source: Food and Chemical Toxicology (2003).[1]

    • Link:

  • SNH Functionalization

    • Title: SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives.[1]

    • Source: Molecules (2021).[1]

    • Link:

  • DNA Intercalation Mechanisms

    • Title: Drug-DNA intercalation: from discovery to the molecular mechanism.[1][13]

    • Source: Advances in Protein Chemistry and Structural Biology (2013).[1]

    • Link:

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An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methyl Substituted Nitroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the thermodynamic stability of a molecule is paramount. It dictates not only the feasibility of synthesis and storage but also profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the thermodynamic stability of 4-methyl substituted nitroisoquinolines, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into the theoretical underpinnings of their stability, outline robust experimental and computational methodologies for its assessment, and provide actionable insights for drug design and development.

The Significance of Thermodynamic Stability in Drug Development

In the realm of pharmaceuticals, the stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Thermodynamic stability, a measure of a molecule's energy state relative to its isomers or decomposition products, directly impacts several key aspects of drug development:

  • Shelf-life and Storage: A thermodynamically stable compound will resist degradation over time, ensuring the drug product maintains its potency and safety profile throughout its shelf life.[1]

  • Manufacturing and Formulation: Understanding the thermal stability is crucial for designing robust and scalable manufacturing processes, preventing decomposition during heating, milling, or other formulation steps.[1]

  • Bioavailability and Efficacy: The stability of a drug molecule can influence its solubility, dissolution rate, and ultimately, its absorption and bioavailability.

  • Safety: Unstable compounds can degrade into potentially toxic byproducts, posing a significant safety risk to patients.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group, a potent electron-withdrawing group, and a methyl group, an electron-donating group, into the isoquinoline ring system creates a unique electronic and steric environment that significantly modulates its physicochemical properties, including thermodynamic stability.

Theoretical Framework: Unpacking the Influences on Stability

The thermodynamic stability of 4-methyl substituted nitroisoquinolines is a multifactorial property governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic system. A thorough understanding of these principles is essential for predicting and interpreting stability data.

Electronic Effects of Substituents

The stability of the isoquinoline ring is heavily influenced by the electronic nature of its substituents. The nitro group (-NO₂) and the methyl group (-CH₃) exert opposing electronic effects that modulate the electron density and aromaticity of the heterocyclic system.

  • The Nitro Group as an Electron-Withdrawing Group (EWG): The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects.[2][3] This has several consequences for thermodynamic stability:

    • Decreased Aromaticity: By pulling electron density away, the nitro group can diminish the aromatic character of the ring, which may lead to a decrease in overall thermodynamic stability.[2]

    • Altered Bond Strengths: The withdrawal of electrons can affect the bond lengths and strengths within the isoquinoline core.

    • Influence on Reactivity: The deactivating nature of the nitro group makes the ring less susceptible to electrophilic attack but can activate it towards nucleophilic substitution.[3]

  • The Methyl Group as an Electron-Donating Group (EDG): The methyl group is a weak activating group that donates electron density to the aromatic ring, primarily through an inductive effect and hyperconjugation.[4] This donation of electron density generally leads to:

    • Enhanced Aromaticity: An increase in electron density can enhance the aromatic character of the ring system, contributing to greater thermodynamic stability.

    • Stabilization of Intermediates: The electron-donating nature of the methyl group can stabilize carbocationic intermediates that may form during certain reactions or decomposition pathways.

The relative positions of the nitro and methyl groups on the isoquinoline ring are critical in determining their combined effect on the molecule's stability.

Steric and Positional Isomerism

The placement of the methyl group at the 4-position and the nitro group at various other positions (e.g., 5-, 6-, 7-, or 8-position) will result in a series of constitutional isomers, each with a unique thermodynamic stability.

  • Steric Hindrance: The proximity of the 4-methyl group to other substituents, particularly a nitro group at the 5-position, can introduce steric strain. This strain can force the nitro group out of the plane of the aromatic ring, disrupting its resonance effect and potentially decreasing the overall stability of the molecule.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions between the methyl and nitro groups, or with the isoquinoline nitrogen, can also influence the conformational preferences and thermodynamic stability of the molecule.

The following diagram illustrates the logical relationship between substituent effects and the resulting thermodynamic stability.

G substituents Substituents (4-Methyl, X-Nitro) electronic Electronic Effects substituents->electronic steric Steric & Positional Effects substituents->steric aromaticity Aromaticity electronic->aromaticity bond_strength Bond Strength electronic->bond_strength strain Steric Strain steric->strain interactions Intramolecular Interactions steric->interactions stability Thermodynamic Stability aromaticity->stability bond_strength->stability strain->stability interactions->stability

Caption: Interplay of factors influencing the thermodynamic stability of substituted nitroisoquinolines.

Methodologies for Assessing Thermodynamic Stability

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive evaluation of the thermodynamic stability of 4-methyl substituted nitroisoquinolines.

Experimental Approaches

Thermal analysis techniques are powerful tools for characterizing the thermal behavior and stability of solid-state materials.[1]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a cornerstone technique for determining melting points, phase transitions, and decomposition temperatures, all of which are indicative of a compound's thermal stability.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-methyl substituted nitroisoquinoline into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks indicating decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to quantify the extent of mass loss.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Suspend the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots mass loss versus temperature. The temperature at which significant mass loss begins is the decomposition temperature.

Isothermal calorimetry measures the heat produced by a sample at a constant temperature over time. This technique can be used to study the long-term stability of a compound under specific storage conditions.

The following workflow diagram illustrates the experimental approach to assessing thermodynamic stability.

G start Sample of 4-Methyl Substituted Nitroisoquinoline dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga iso_cal Isothermal Calorimetry start->iso_cal dsc_data Melting Point, Decomposition Temperature (Td) dsc->dsc_data tga_data Decomposition Temperature (Td), Mass Loss Profile tga->tga_data iso_cal_data Heat Flow vs. Time iso_cal->iso_cal_data stability_assessment Thermodynamic Stability Profile dsc_data->stability_assessment tga_data->stability_assessment iso_cal_data->stability_assessment

Caption: Experimental workflow for determining the thermodynamic stability of novel compounds.

Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predicting and understanding the thermodynamic stability of molecules.[5][6] By calculating the electronic structure and energy of a molecule, we can derive key thermodynamic parameters.

The first step in any computational analysis is to find the lowest energy conformation of the molecule. This is achieved through geometry optimization. Subsequent frequency calculations are crucial to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data such as enthalpy and Gibbs free energy.

From the results of the frequency calculations, it is possible to compute key thermodynamic properties:

  • Enthalpy of Formation (ΔHf): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔGf): This is the ultimate determinant of thermodynamic stability under constant temperature and pressure. A more negative Gibbs free energy of formation corresponds to a more stable compound.

  • Relative Stabilities of Isomers: By calculating the Gibbs free energy of different positional isomers of 4-methyl substituted nitroisoquinolines, we can predict their relative thermodynamic stabilities.

Computational Protocol: DFT Calculations

  • Structure Building: Construct the 3D structures of the 4-methyl substituted nitroisoquinoline isomers.

  • Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) for the calculations.[5]

  • Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure.

  • Frequency Analysis: Conduct a frequency calculation at the optimized geometry to confirm it is a true minimum and to obtain thermodynamic data.

  • Data Analysis: Compare the calculated Gibbs free energies of formation for the different isomers to determine their relative thermodynamic stabilities.

The following diagram outlines the computational workflow for assessing thermodynamic stability.

G start 3D Structure of Isomer dft DFT Calculation (e.g., B3LYP/6-311+G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_data Enthalpy (ΔH), Gibbs Free Energy (ΔG) freq_calc->thermo_data stability_rank Relative Thermodynamic Stability Ranking thermo_data->stability_rank

Caption: Computational workflow for predicting the thermodynamic stability of isomers.

Predicted Stability Trends and Data Summary

Based on the theoretical principles outlined above, we can predict the following general trends in the thermodynamic stability of 4-methyl substituted nitroisoquinolines. These predictions should be validated through the experimental and computational methods described.

  • Effect of Nitro Group Position: The position of the electron-withdrawing nitro group will significantly impact stability. Isomers where the nitro group is in a position that maximizes its resonance-based electron withdrawal without causing significant steric clashes are likely to be less stable than isomers where this effect is minimized.

  • Steric Effects of the 4-Methyl Group: The presence of the methyl group at the 4-position is expected to destabilize isomers with a nitro group at the 5-position due to steric hindrance. This steric clash can disrupt the planarity of the nitro group with the aromatic ring, reducing its electron-withdrawing resonance effect and increasing the overall energy of the molecule.

  • Combined Electronic Effects: The interplay between the electron-donating methyl group and the electron-withdrawing nitro group will create a complex pattern of stability across the different isomers.

Table 1: Predicted Relative Thermodynamic Stabilities of 4-Methyl-X-Nitroisoquinoline Isomers

Nitro Position (X)Predicted Relative StabilityRationale
5LowerPotential for significant steric hindrance between the 4-methyl and 5-nitro groups.
6ModerateReduced steric hindrance compared to the 5-nitro isomer.
7HigherMinimal steric interaction with the 4-methyl group.
8Moderate to HighReduced steric hindrance, but potential for interaction with the lone pair of the isoquinoline nitrogen.

Conclusion and Future Directions

The thermodynamic stability of 4-methyl substituted nitroisoquinolines is a critical parameter for their successful development as therapeutic agents. This guide has provided a comprehensive overview of the theoretical principles governing their stability and has detailed robust experimental and computational methodologies for its assessment.

The key takeaways for researchers in this field are:

  • A thorough understanding of the electronic and steric effects of the methyl and nitro substituents is crucial for predicting stability trends.

  • A combined experimental (DSC, TGA) and computational (DFT) approach is essential for a comprehensive and accurate assessment of thermodynamic stability.

  • The position of the nitro group will have a profound impact on the stability of 4-methyl substituted nitroisoquinolines, with steric hindrance playing a key role.

Future research should focus on the systematic synthesis and characterization of a series of 4-methyl substituted nitroisoquinoline isomers to experimentally validate the predicted stability trends. Such studies will not only provide valuable data for the development of these specific compounds but will also contribute to a deeper understanding of the structure-stability relationships in substituted heterocyclic systems, ultimately aiding in the rational design of more stable and effective drug candidates.

References

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  • Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

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  • Pielichowski, K., & Pielichowski, J. (2014). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 19(12), 20499–20512. Available at: [Link]

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  • Khan Academy. (n.d.). Multiple substituents. Available at: [Link]

  • Yildirim, N., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-5-nitroisoquinoline. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylisoquinoline. Retrieved February 5, 2026, from [Link]

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A Comprehensive Technical Guide to the Synthesis of 7-Nitroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive alkaloids and therapeutic agents. The 7-nitroisoquinoline derivative, in particular, serves as a highly versatile synthetic intermediate, primarily due to the nitro group's ability to be transformed into a wide array of other functionalities, most notably the 7-amino group. However, the synthesis of this specific isomer is not trivial. Direct electrophilic nitration of the parent isoquinoline ring system overwhelmingly yields the 5- and 8-nitro isomers, posing a significant regiochemical challenge. This guide provides an in-depth exploration of the prevailing and most effective strategies to overcome this obstacle, focusing on the underlying chemical principles, field-proven protocols, and practical considerations for researchers in organic synthesis and drug development.

Introduction: The Regioselectivity Challenge in Isoquinoline Nitration

The isoquinoline nucleus is a privileged heterocyclic motif found in a vast number of natural products and pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, making them attractive targets for synthetic chemists. The introduction of a nitro group, specifically at the 7-position, unlocks a gateway for extensive functionalization. This group can be readily reduced to an amine, which can then be diazotized or acylated, or it can participate in various coupling reactions, enabling the construction of complex molecular architectures.

The primary hurdle in accessing 7-nitroisoquinoline is the inherent reactivity of the isoquinoline ring itself. Under standard electrophilic nitration conditions (e.g., HNO₃/H₂SO₄), the ring nitrogen is protonated.[3] This protonation creates a positively charged quinolinium-type species, which strongly deactivates the entire heterocyclic system towards further electrophilic attack. Consequently, the reaction is directed to the less deactivated carbocyclic (benzene) ring. Electronic effects within this ring favor substitution at the C5 and C8 positions, leading to a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[3][4]

To circumvent this regiochemical outcome, synthetic chemists have developed two primary strategic approaches:

  • De Novo Ring Construction: Building the isoquinoline skeleton from aromatic precursors that already contain a nitro group at the requisite position.

  • Nitration of Activated Precursors: Modifying the isoquinoline system, typically by reducing the pyridine ring, to alter the electronic landscape and direct nitration to the C7 position.

This guide will dissect these strategies, providing the mechanistic rationale and practical methodologies for each.

Strategy A: De Novo Ring Synthesis from Nitrated Precursors

This approach is the most common and generally the most effective, as it establishes the correct substitution pattern from the outset. The success of these methods hinges on classic isoquinoline ring-forming reactions, adapted for use with electron-deficient nitro-aromatic substrates.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic cyclization of β-arylethylamides.[5][6][7]

Principle & Causality: The reaction is driven by a strong dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which activates the amide carbonyl for cyclization.[8] A key consideration is that the cyclization is an electrophilic aromatic substitution. The presence of a strongly electron-withdrawing nitro group on the aromatic ring significantly deactivates it towards this reaction.[8]

Expert Insight: This deactivation is the central challenge when applying the Bischler-Napieralski reaction to synthesize 7-nitroisoquinolines. Unlike substrates with electron-donating groups which cyclize under mild conditions, nitro-substituted β-phenylethylamides require more forcing conditions (e.g., higher temperatures, stronger acid catalysts like polyphosphoric acid, or prolonged reaction times) to drive the reaction to completion. The choice of starting material, typically a 3-nitrophenethylamine derivative, is critical to ensure the final product has the desired 7-nitro substitution pattern.

Bischler-Napieralski Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Dehydration Start m-Nitrophenethylamine Amide N-Acyl-β-(3-nitrophenyl)ethylamine Start->Amide Acylation Acyl Acyl Chloride or Anhydride Acyl->Amide Product 7-Nitro-3,4-dihydroisoquinoline Derivative Amide->Product Intramolecular Electrophilic Substitution Reagent POCl₃ or P₂O₅ (Dehydrating Agent) Reagent->Product

Caption: Bischler-Napieralski workflow for 7-nitroisoquinoline synthesis.

Experimental Protocol: Synthesis of 1-Methyl-7-nitro-3,4-dihydroisoquinoline [7][9]

  • Amide Formation: To a solution of N-(3-nitrophenethyl)acetamide (1.0 eq) in a suitable solvent like acetonitrile or toluene, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.

  • Cyclization: After the addition, allow the mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., 30% NaOH or concentrated NH₄OH) to a pH > 10, ensuring the temperature is kept low.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the target 7-nitro-3,4-dihydroisoquinoline derivative.

ParameterValue/ConditionRationale
Starting Material N-Acyl-β-(3-nitrophenyl)ethylamineThe meta-nitro group directs cyclization to the desired position.
Cyclizing Agent POCl₃, P₂O₅, PPAStrong dehydrating Lewis acids required to activate the amide.
Temperature Reflux (80-110 °C)Overcomes the deactivation of the ring by the nitro group.
Typical Yield 40-85%Highly dependent on substrate and specific conditions.
The Pictet-Spengler Reaction

The Pictet-Spengler reaction constructs a tetrahydroisoquinoline ring by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11][12]

Principle & Causality: This reaction proceeds via the formation of a Schiff base (iminium ion) intermediate, which then acts as the electrophile for the intramolecular cyclization.[12] Similar to the Bischler-Napieralski reaction, the electron-withdrawing nitro group makes the aromatic ring less nucleophilic, potentially slowing the cyclization step. The key distinction of this method is that it produces a tetrahydroisoquinoline. To obtain the final aromatic 7-nitroisoquinoline, a subsequent oxidation step is mandatory.

Expert Insight: The two-stage nature of this route (cyclization then aromatization) offers distinct advantages and disadvantages. The cyclization can often be performed under milder conditions than the Bischler-Napieralski reaction. However, the subsequent dehydrogenation step adds a step to the overall sequence and requires careful selection of an oxidant (e.g., palladium on carbon (Pd/C), manganese dioxide (MnO₂), or DDQ) to avoid side reactions.

Pictet-Spengler Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Aromatization Start m-Nitrophenethylamine THIQ 7-Nitro-1,2,3,4- tetrahydroisoquinoline Start->THIQ Condensation & Ring Closure (H⁺) Aldehyde Aldehyde (R-CHO) Aldehyde->THIQ Product 7-Nitroisoquinoline Derivative THIQ->Product Dehydrogenation Oxidant Oxidant (e.g., Pd/C, DDQ) Oxidant->Product

Caption: Pictet-Spengler two-stage approach to 7-nitroisoquinolines.

Experimental Protocol: Synthesis of 7-Nitroisoquinoline via Pictet-Spengler

  • Cyclization: Dissolve 3-nitrophenethylamine (1.0 eq) and the desired aldehyde (e.g., formaldehyde or acetaldehyde, 1.1 eq) in a suitable solvent (e.g., water, ethanol, or toluene). Acidify the mixture (e.g., with HCl or TFA) and heat to reflux for 6-24 hours.

  • Work-up & Isolation: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude tetrahydroisoquinoline intermediate by chromatography or recrystallization.

  • Aromatization: Dissolve the purified 7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a high-boiling solvent like xylene or decalin. Add an oxidizing agent, such as 10% Pd/C (0.1 eq), and heat the mixture to reflux for 12-48 hours.

  • Final Purification: Cool the reaction, filter off the catalyst (e.g., through Celite), and concentrate the solvent. Purify the resulting crude 7-nitroisoquinoline by column chromatography.

ParameterValue/ConditionRationale
Starting Amine 3-NitrophenethylamineSets the regiochemistry of the final product.
Carbonyl Source Aldehydes or ketonesDetermines the substituent at the C1 position.
Oxidizing Agent Pd/C, MnO₂, DDQRequired for the final aromatization step.
Typical Yield 30-70% (over two steps)Can be variable depending on both the cyclization and oxidation steps.

Strategy B: Nitration of an Activated Tetrahydroisoquinoline Precursor

This strategy takes a different logical path: form a modified isoquinoline ring first, then perform the nitration. The most successful application of this logic involves the use of 1,2,3,4-tetrahydroisoquinoline.

Principle & Causality: By reducing the heterocyclic ring of isoquinoline to form 1,2,3,4-tetrahydroisoquinoline, the deactivating influence of the pyridinium system is removed. The molecule now behaves chemically like an N-substituted alkylbenzene. Nitration of this system is more facile and the regiochemical outcome is controlled by the activating, ortho-, para-directing secondary amine and the deactivating, meta-directing alkyl group attached to the benzene ring. To control the reactivity of the amine, it is almost always protected, typically as an acetyl derivative. Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline gives a mixture of 6- and 7-nitro products, from which the desired 7-nitro isomer can be isolated.[13]

Expert Insight: This method is a multi-step process involving protection, nitration, separation, deprotection, and final aromatization. The critical step is the chromatographic separation of the 6-nitro and 7-nitro isomers after the nitration reaction. The success of the entire sequence depends on an efficient separation. The final dehydrogenation step carries the same considerations as in the Pictet-Spengler route.

Tetrahydroisoquinoline Nitration Route THIQ 1,2,3,4-Tetrahydro- isoquinoline AcTHIQ N-Acetyl-THIQ THIQ->AcTHIQ Acetylation (Ac₂O) NitroMix Mixture of 6-Nitro and 7-Nitro Isomers AcTHIQ->NitroMix Nitration (HNO₃/H₂SO₄) SepNitro Isolated N-Acetyl- 7-Nitro-THIQ NitroMix->SepNitro Chromatographic Separation Final 7-Nitroisoquinoline SepNitro->Final 1. Hydrolysis (H⁺) 2. Dehydrogenation

Caption: Multi-step synthesis via nitration of a tetrahydroisoquinoline.

Experimental Protocol: Synthesis via Tetrahydroisoquinoline Nitration [13]

  • Protection: Acetylate 1,2,3,4-tetrahydroisoquinoline with acetic anhydride to form N-acetyl-1,2,3,4-tetrahydroquinoline.

  • Nitration: Add the N-acetylated compound slowly to a cold (0 °C) mixture of concentrated nitric acid and sulfuric acid. Stir at low temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto ice, and extract the product with ethyl acetate. The crude product will be a mixture of isomers.

  • Separation: Separate the 7-nitro and 6-nitro isomers using column chromatography on silica gel.

  • Deprotection & Aromatization: Treat the isolated N-acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline with aqueous acid (e.g., 6M HCl) and heat to hydrolyze the acetyl group. The resulting amine can be isolated or directly subjected to dehydrogenation conditions (e.g., refluxing with Pd/C in xylene) to yield 7-nitroisoquinoline.

Modern Methodologies: A Brief Outlook

While the classic named reactions remain the workhorses for 7-nitroisoquinoline synthesis, modern organic chemistry continues to offer new possibilities. Transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling and rhodium- or ruthenium-catalyzed C-H activation/annulation cascades, are continually being developed for isoquinoline synthesis.[14][15][16] The application of these methods to electron-deficient, nitro-containing substrates is an active area of research. Future developments may lead to more direct and efficient routes, potentially involving late-stage C-H nitration at the 7-position, although this remains a formidable challenge. Furthermore, the principles of green chemistry are encouraging the use of more environmentally benign conditions, such as microwave-assisted synthesis.[2]

Conclusion

The synthesis of 7-nitroisoquinoline derivatives requires a strategic departure from the direct nitration of the parent heterocycle. The most reliable and widely practiced approaches involve the de novo construction of the isoquinoline ring from appropriately substituted nitrated precursors, with the Bischler-Napieralski and Pictet-Spengler reactions being paramount. An alternative, albeit more lengthy, strategy involves the nitration of a protected tetrahydroisoquinoline intermediate. The choice of method depends on the availability of starting materials, the desired substitution pattern on the final molecule, and tolerance for a multi-step sequence. Understanding the mechanistic underpinnings of these reactions, particularly the electronic effects of the nitro group, is crucial for troubleshooting and optimizing these essential transformations in the synthesis of valuable pharmaceutical intermediates.

References

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An In-Depth Technical Guide to the pKa and Ionization Properties of 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of medicinal chemistry and pharmacology, the ionization constant (pKa) of a molecule is a cornerstone physicochemical property. It governs a compound's behavior in physiological environments, directly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For nitrogen-containing heterocycles like isoquinoline derivatives, which are prevalent scaffolds in numerous therapeutic agents, a precise understanding of the pKa is not merely academic—it is fundamental to predicting a drug candidate's success.[1][2] A molecule's charge state at a given pH dictates its solubility, its ability to cross biological membranes, and the nature of its interactions with protein targets.

This guide focuses on a specific, functionally rich molecule: 4-Methyl-7-nitroisoquinoline. While extensive data on the parent isoquinoline scaffold is available, specific derivatives often require bespoke analysis. This document provides a comprehensive framework for understanding, predicting, and determining the pKa of this compound. We will delve into the theoretical underpinnings of its ionization, present field-proven experimental protocols for its determination, and outline computational approaches for its prediction. The methodologies described herein are designed to be robust and self-validating, providing researchers with a trusted playbook for characterizing this and similar molecules.

Theoretical Framework: Predicting Ionization Behavior

The ionization of this compound in aqueous solution involves the protonation of the heterocyclic nitrogen atom (N-2). The pKa is the pH at which the protonated (conjugate acid) and neutral (free base) forms are present in equal concentrations.

The Isoquinoline Baseline

To understand the subject molecule, we must start with its parent structure, isoquinoline. Isoquinoline is a weak base, with a reported pKa for its conjugate acid typically falling in the range of 5.14 to 5.46.[3][4] This basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen atom, which is available to accept a proton.

The Influence of Substituents: A Tale of Two Effects

The pKa of a substituted isoquinoline is a direct consequence of the electronic effects exerted by its functional groups. These groups can either increase or decrease the electron density on the ring nitrogen, thereby making it more or less basic.

  • The Methyl Group (at C4): The methyl group is a weak electron-donating group (EDG) primarily through an inductive effect (+I). By "pushing" electron density towards the nitrogen atom, it increases the basicity of the lone pair, making it more available for protonation. This effect would be expected to slightly increase the pKa relative to isoquinoline. Studies on related heterocycles have shown that methyl groups can enhance basicity.[5]

  • The Nitro Group (at C7): The nitro group is a powerful electron-withdrawing group (EWG) that operates through both a strong resonance (or mesomeric) effect (-M) and an inductive effect (-I). It actively delocalizes electron density from the entire ring system, including the nitrogen atom. This delocalization significantly reduces the availability of the nitrogen's lone pair for protonation and stabilizes the neutral form of the molecule. Consequently, the nitro group is expected to drastically decrease the pKa.[6]

Predicted pKa of this compound

The potent electron-withdrawing nature of the C7-nitro group will overwhelmingly dominate the modest electron-donating effect of the C4-methyl group. Therefore, it is predicted that the pKa of this compound will be significantly lower than that of the parent isoquinoline. While an exact value requires experimental determination, a pKa in the range of 2.0 - 3.5 is a reasonable estimate. This low pKa implies that at physiological pH (~7.4), the compound will exist almost exclusively in its neutral, uncharged form.

Ionization Equilibrium Diagram

Caption: The ionization equilibrium of this compound.

Experimental pKa Determination: A Validated UV-Vis Spectrophotometric Protocol

One of the most reliable and accessible methods for pKa determination is UV-Vis spectrophotometry, provided the molecule possesses a chromophore near the ionization site, leading to pH-dependent changes in absorbance.[7] The extensive conjugated system in this compound makes it an ideal candidate for this technique.

The core principle is to record the UV-Vis spectra of the compound across a wide range of pH values. The resulting data can be analyzed to find the pH at which the spectra of the acidic and basic species are equally present, which corresponds to the pKa.

Causality Behind Experimental Design
  • Choice of Buffers: A series of buffers covering a broad pH range (e.g., pH 2 to 12) is used. It is critical to use buffers with minimal UV absorbance in the measurement range.

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., 0.1 M with KCl) across all buffer solutions is crucial because ionic activity can influence pKa values. This ensures that any observed spectral changes are due to pH effects alone.

  • Co-solvent: Many complex organic molecules have poor aqueous solubility. A small, fixed percentage of a co-solvent like DMSO or methanol (e.g., ≤2% v/v) is used to ensure the compound remains dissolved across all pH values.[7] This introduces a slight deviation from a purely aqueous pKa, but for comparative and practical purposes in drug discovery, this "apparent pKa" is highly valuable.

  • Validation Standard: Running a known standard, such as 4-nitrophenol (pKa ~7.1), alongside the test compound validates the experimental setup, buffer integrity, and data analysis workflow.

Detailed Step-by-Step Protocol

A. Preparation of Reagents:

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Solutions: Prepare a series of universal buffer solutions with a constant ionic strength (0.1 M). For example, use a combination of citrate, phosphate, and borate buffers to cover a pH range from 2 to 12 in increments of ~0.5 pH units. Adjust the pH of each buffer precisely using a calibrated pH meter.

  • Validation Standard Stock: Prepare a 10 mM stock solution of 4-nitrophenol in 100% DMSO.

B. Sample Preparation (96-Well Plate Format):

  • Plate Layout: Designate wells in a UV-transparent 96-well microplate for blanks, the validation standard, and the test compound at each pH.

  • Buffer Dispensing: Dispense 196 µL of each buffer solution into the appropriate wells.

  • Blanking: The wells with only buffer will serve as blanks to correct for buffer absorbance.

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution of the test compound (or validation standard) to the corresponding wells. This results in a final concentration of 200 µM in 2% DMSO. Mix thoroughly by gentle pipetting or plate shaking.

C. Spectrophotometric Measurement:

  • Instrument Setup: Use a microplate spectrophotometer capable of spectral scanning.

  • Data Acquisition: Record the absorbance spectra for all wells from 230 nm to 500 nm.

  • Blank Correction: Subtract the absorbance of the corresponding buffer blank from each compound spectrum.

D. Data Analysis:

  • Identify Isosbestic Point: Overlay the spectra. The presence of a sharp isosbestic point (a wavelength where absorbance remains constant across all pH values) is a strong indicator of a single, two-component equilibrium.

  • Wavelength Selection: Choose an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

  • Plot and Fit: Plot the blank-corrected absorbance at the chosen wavelength against pH. Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism, Origin). The pKa is the pH value at the inflection point of the curve.[8][9]

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_sample Sample Setup (96-Well Plate) cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO add_compound Add 4 µL Stock (Final: 200 µM, 2% DMSO) prep_stock->add_compound prep_buffers Prepare Buffers (pH 2-12, I=0.1 M) dispense_buffer Dispense 196 µL Buffer to Wells prep_buffers->dispense_buffer dispense_buffer->add_compound scan_spectra Record Absorbance Spectra (230-500 nm) add_compound->scan_spectra blank_correct Subtract Buffer Blanks scan_spectra->blank_correct plot_data Plot Absorbance vs. pH blank_correct->plot_data fit_curve Fit to Sigmoidal Curve plot_data->fit_curve get_pka pKa = Inflection Point fit_curve->get_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Alternative & High-Throughput Methodologies

Capillary Electrophoresis (CE)

For laboratories equipped for it, capillary electrophoresis offers a powerful, high-throughput alternative for pKa determination.[10][11] The principle relies on the change in a molecule's electrophoretic mobility as its charge state changes with pH. By measuring the mobility of the compound in a series of background electrolytes of different pH, a mobility vs. pH curve can be generated, from which the pKa can be accurately calculated. CE is particularly advantageous for its low sample consumption, high resolving power, and applicability to less pure samples.[12][13][14]

Computational pKa Prediction: An In Silico Approach

Computational chemistry provides a valuable tool for predicting pKa values before a compound is even synthesized.[15] These methods calculate the Gibbs free energy change (ΔG) of the protonation reaction in solution. The pKa can then be derived using the thermodynamic relationship: pKa = ΔG / (2.303 RT).

General Computational Workflow
  • Structure Optimization: The 3D structures of both the neutral base (B) and its conjugate acid (BH+) are computationally optimized using a suitable quantum mechanics method (e.g., Density Functional Theory - DFT).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm the structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: Since ionization occurs in solution, accurately modeling the solvent effect is critical. The free energy of solvation for each species is calculated using an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[16][17]

  • pKa Calculation: The absolute pKa is calculated by referencing the free energy of the proton in solution, a value that is well-established for aqueous systems.

Computational Workflow Diagram

Computational_Workflow cluster_structures Structure Preparation cluster_qm Quantum Mechanics Calculation cluster_solvation Solvation Modeling cluster_final Final Calculation struct_B Build Neutral Base (B) opt_B Optimize Geometry of B (in vacuo) struct_B->opt_B struct_BH Build Conjugate Acid (BH+) opt_BH Optimize Geometry of BH+ (in vacuo) struct_BH->opt_BH freq_B Calculate Frequencies of B opt_B->freq_B freq_BH Calculate Frequencies of BH+ opt_BH->freq_BH solv_B Calculate Solvation Free Energy of B (e.g., PCM) freq_B->solv_B solv_BH Calculate Solvation Free Energy of BH+ (e.g., PCM) freq_BH->solv_BH calc_deltaG Calculate ΔG(solution) for B + H+ -> BH+ solv_B->calc_deltaG solv_BH->calc_deltaG calc_pka Derive pKa from ΔG calc_deltaG->calc_pka

Caption: A generalized workflow for computational pKa prediction.

Summary and Implications for Drug Development

This guide provides a multi-faceted approach to understanding the ionization properties of this compound.

CompoundParent pKa (approx.)Substituent EffectsPredicted pKa (Hypothetical)Dominant Species at pH 7.4
Isoquinoline5.2[3]-5.2Neutral (B)
This compound5.2C4-Me (+I): ↑pKaC7-NO₂ (-M, -I): ↓↓pKa2.8 ± 0.5 Neutral (B)

Key Implications:

  • Low pKa: The predicted low pKa (~2.8) means that this compound will be overwhelmingly neutral at all physiological pH values.

  • Permeability vs. Solubility: This neutrality is generally favorable for passive diffusion across lipid membranes (e.g., the gut wall or the blood-brain barrier). However, the lack of charge may lead to lower aqueous solubility, which could pose challenges for formulation and bioavailability.

  • Target Binding: If the intended biological target has a binding pocket that favors interaction with a protonated, cationic nitrogen, the low pKa of this compound would be a significant disadvantage. Conversely, if neutral species is preferred for binding, this property would be beneficial.

By combining theoretical prediction with robust experimental determination and computational modeling, researchers can gain a clear and actionable understanding of a compound's pKa, enabling more informed decisions in the complex process of drug discovery and development.

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A Strategic Guide to Unveiling the Therapeutic Targets of 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methyl-7-nitroisoquinoline represents a novel chemical scaffold with unexplored therapeutic potential. While its synthesis is documented, its biological mechanism of action and specific molecular targets remain undefined. This technical guide moves beyond a conventional review and instead provides a comprehensive, field-proven strategic framework for the systematic identification and validation of its therapeutic targets. We detail an integrated, multi-pronged approach commencing with robust in silico predictive modeling to generate initial hypotheses, followed by rigorous experimental target identification using cutting-edge chemical proteomics. The guide culminates in a detailed cascade of biophysical and cell-based validation assays designed to confirm target engagement and elucidate functional consequences. By presenting detailed, step-by-step protocols and the causal logic behind experimental choices, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to de-orphan and advance novel chemical entities like this compound from hit to validated lead.

Section 1: The Challenge and the Strategy

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Derivatives of isoquinoline have been shown to target critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, and can function as inhibitors of enzymes like topoisomerase and protein kinases like HER2.[2][3] this compound, as a specific derivative, is synthetically accessible but its biological profile is a blank slate.[4] The primary challenge is to efficiently navigate the vast proteomic landscape to pinpoint the specific protein(s) it interacts with to exert a potential therapeutic effect.

This guide outlines a logical, three-phase workflow designed to systematically de-orphan this compound:

  • Phase 1: Hypothesis Generation via In Silico Target Prediction. Leveraging the compound's structure to computationally screen against databases of known protein targets to generate a tractable list of high-probability candidates.

  • Phase 2: Unbiased Experimental Target Discovery. Employing proteome-wide experimental techniques to identify binding partners in a native biological context, independent of prior predictions.

  • Phase 3: Rigorous Target Validation. Confirming direct physical interaction between the compound and putative targets and verifying that this engagement translates to a functional cellular outcome.

This integrated strategy maximizes the probability of success by combining predictive power with unbiased empirical evidence, forming a self-validating system for target discovery.

Section 2: Phase 1 - In Silico Target Prediction: Generating the First Clues

Computational, or in silico, methodologies offer a time- and cost-effective avenue for generating initial, educated hypotheses about a compound's biological targets.[5][6] These methods reverse the typical virtual screening paradigm; instead of screening a library of compounds against a single target, we screen our single compound against a vast library of protein structures.[6]

Core Methodologies

Two primary computational strategies are employed:

  • Ligand-Based Prediction: This approach leverages the principle that structurally similar molecules often have similar biological targets. The 2D or 3D structure of this compound is used to search databases of existing bioactive molecules. Publicly available tools like SwissTargetPrediction and TargetHunter utilize chemical similarity fingerprints to predict targets.[7]

  • Structure-Based Prediction (Reverse Docking): This method "docks" the 3D conformation of this compound into the binding sites of a large collection of protein crystal structures (e.g., from the Protein Data Bank).[8] The algorithm calculates a binding affinity or score for each protein, ranking the most likely interaction partners.

Step-by-Step Protocol: In Silico Target Fishing
  • Compound Preparation: Generate a high-quality 3D structure of this compound using a chemistry informatics toolkit (e.g., RDKit, Open Babel). Perform energy minimization to obtain a low-energy conformation.

  • Ligand-Based Screening:

    • Submit the 2D structure (as a SMILES string) to at least two independent web-based prediction servers (e.g., SwissTargetPrediction, ChEMBL).

    • These servers compare the molecule to a database of known ligands and provide a ranked list of potential targets based on similarity scores.

  • Structure-Based Screening:

    • Select a comprehensive panel of protein structures for reverse docking. This can be the entire PDB or curated subsets focusing on specific protein families (e.g., kinases, GPCRs).

    • Use a validated docking program (e.g., AutoDock, Glide) to systematically dock the compound into the binding site of each protein.

    • Rank the results based on the predicted binding energy scores.

  • Data Integration and Triage:

    • Consolidate the predicted target lists from all methods.

    • Prioritize targets that appear across multiple platforms (consensus scoring).

    • Apply biological filters. For instance, if a subsequent phenotypic screen shows anti-proliferative activity, prioritize targets known to be involved in cancer signaling pathways.[9]

cluster_0 In Silico Workflow mol 1. Prepare 3D Structure of this compound ligand 2a. Ligand-Based Screening (e.g., SwissTargetPrediction) mol->ligand structure 2b. Structure-Based Screening (Reverse Docking) mol->structure integrate 3. Integrate & Triage Results ligand->integrate structure->integrate hypothesis 4. Generate Prioritized Target List integrate->hypothesis

Caption: Workflow for in silico target hypothesis generation.

Section 3: Phase 2 - Experimental Target Identification: Unbiased Discovery

While in silico methods provide valuable hypotheses, they must be validated by empirical data. Chemical proteomics serves as a powerful, unbiased tool to identify protein targets directly from complex biological samples like cell lysates.[10][11]

Core Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

The central principle of AC-MS is to use an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.[12] Bound proteins are then eluted and identified by high-resolution mass spectrometry.

Step-by-Step Protocol: AC-MS for Target Identification

Part A: Synthesis of the Affinity Probe

  • Rationale: To immobilize this compound, it must be chemically modified with a linker arm and a reactive handle for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker position must be carefully chosen to minimize disruption of the key pharmacophore responsible for binding.

  • Synthesis: Design a synthetic route to produce an analogue of this compound with an aliphatic linker (e.g., a short polyethylene glycol chain) terminating in a primary amine or carboxylic acid.

  • Control Compound: Synthesize a "control" probe where the core pharmacophore is scrambled or a key functional group is removed, rendering it biologically inactive. This is critical for distinguishing specific binders from non-specific background proteins.

Part B: Affinity Pulldown and Mass Spectrometry

  • Immobilization: Covalently couple the affinity probe and the control probe to separate batches of NHS-activated sepharose beads according to the manufacturer's protocol.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) and prepare a native cell lysate using a mild, non-denaturing lysis buffer.

  • Incubation: Incubate the cell lysate separately with the active probe-conjugated beads and the control probe-conjugated beads for 2-4 hours at 4°C.

  • Competitive Elution (Optional but Recommended): To increase confidence in identified hits, perform a parallel experiment where the lysate is pre-incubated with a high concentration of free (non-immobilized) this compound before adding the active probe beads. True targets will be competed off and will show a reduced signal.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. Bands that appear in the active probe lane but not the control or competition lanes are excised.

    • Alternatively, perform an "on-bead" or "in-solution" tryptic digest of the entire eluate.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. True candidate targets are those that are significantly enriched in the active probe sample compared to the control and competition samples.

cluster_1 Experimental Target ID Workflow probe 1. Synthesize Affinity Probe beads 2. Immobilize Probe on Beads probe->beads lysate 3. Incubate with Cell Lysate beads->lysate wash 4. Wash Away Non-specific Binders lysate->wash elute 5. Elute Bound Proteins wash->elute ms 6. Analyze by LC-MS/MS elute->ms hits 7. Identify Enriched Proteins ms->hits

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Section 4: Phase 3 - The Target Validation Cascade

Identifying a protein via in silico or experimental methods is not sufficient. Validation is the critical process of proving that the compound directly and specifically engages the target in a biologically relevant context.[13] This requires a suite of orthogonal assays.

Assay 1: Direct Target Engagement in a Cellular Context

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying that a drug binds to its target within intact cells.[14][15] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[16]

Step-by-Step Protocol: CETSA

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.

  • Heating: Heat aliquots of the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by rapid cooling.[17]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.

  • Interpretation: A successful result is a "thermal shift," where the melting curve of the target protein is shifted to higher temperatures in the drug-treated samples compared to the vehicle control, indicating stabilization upon binding.[14]

Assay 2: Quantifying Binding Affinity and Kinetics

Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (KD), association rates (ka), and dissociation rates (kd).[18][19] It has become a gold standard for studying small molecule-protein interactions.[19][20][21]

Step-by-Step Protocol: SPR Analysis

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip surface.

  • Analyte Injection: Flow a series of precise concentrations of this compound in buffer across the sensor surface.

  • Detection: An optical detector monitors changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.[18] This generates a real-time sensorgram showing the association and dissociation phases.

  • Regeneration: After each injection, inject a regeneration solution (e.g., high salt or low pH buffer) to strip the bound compound from the protein, preparing the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data from the different compound concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the KD, ka, and kd values.

Assay 3: Demonstrating Functional Consequence

Methodology: Genetic Target Validation using CRISPR/Cas9

The final and most definitive step is to demonstrate that the compound's cellular effect is dependent on the target. Gene editing technologies like CRISPR/Cas9 provide a precise way to test this.[22]

Step-by-Step Protocol: CRISPR-Mediated Validation

  • Phenotypic Assay: First, establish a robust and quantifiable cellular assay where this compound shows a clear effect (e.g., inhibition of cell proliferation, induction of apoptosis, or modulation of a signaling pathway measured by Western blot).

  • Gene Knockout: Use CRISPR/Cas9 to generate a cell line where the gene encoding the putative target protein is knocked out (KO). This involves designing a specific guide RNA (gRNA) that directs the Cas9 nuclease to create a double-strand break in the target gene, leading to its inactivation.[22]

  • Validation of Knockout: Confirm the successful knockout of the target protein at the protein level via Western blot.

  • Comparative Phenotypic Assay: Perform the phenotypic assay established in step 1 on both the wild-type (WT) cells and the target-KO cells.

  • Interpretation:

    • If the target-KO cells are resistant to this compound (i.e., the compound no longer has its effect), it provides strong evidence that the protein is the functionally relevant target.

    • If the KO cells phenocopy the effect of the drug (i.e., knocking out the gene produces the same cellular outcome as treating WT cells with the drug), this also validates the target and its role in the pathway.

cluster_2 Target Validation Cascade hits Putative Target(s) from Phase 1/2 cetsa 1. Confirm Cellular Engagement (CETSA) hits->cetsa spr 2. Quantify Binding Affinity (SPR) hits->spr crispr 3. Assess Functional Relevance (CRISPR KO) cetsa->crispr spr->crispr validated Validated Target crispr->validated

Caption: A multi-assay cascade for rigorous target validation.

Section 5: Hypothetical Case Study & Data Presentation

Let's hypothesize that our integrated workflow for this compound produced the following results:

  • In Silico Prediction: Top hits included several members of the Mitogen-Activated Protein Kinase (MAPK) family.

  • AC-MS: The protein MEK1 (MAP2K1) was significantly and specifically enriched from a cancer cell lysate.

  • Phenotypic Screen: The compound inhibits the proliferation of KRAS-mutant colorectal cancer cells with an IC50 of 500 nM.

The validation cascade would then focus on MEK1.

Data Presentation Tables

Table 1: SPR Kinetic Data for Compound Binding to Recombinant MEK1

Analyte ka (1/Ms) kd (1/s) KD (nM)
This compound 2.1 x 10⁵ 8.4 x 10⁻³ 40

| Inactive Analogue | No Binding Detected | No Binding Detected | > 100,000 |

Table 2: CETSA Thermal Shift and Functional Assay Data

Assay Condition Result
CETSA Vehicle (DMSO) MEK1 Tagg = 52.5 °C
10 µM Compound MEK1 Tagg = 58.0 °C (ΔT = +5.5°C)
Cell Proliferation Wild-Type Cells + Cmpd IC50 = 500 nM

| | MEK1-KO Cells + Cmpd | IC50 > 50,000 nM (Resistant) |

Hypothesized Signaling Pathway

The data strongly suggest that this compound acts as a direct inhibitor of MEK1, blocking downstream signaling through ERK and inhibiting proliferation.

cluster_3 Hypothesized MEK1 Inhibition Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound This compound Compound->MEK

Caption: Proposed mechanism of action via MEK1 inhibition.

Conclusion

The journey from a novel chemical entity to a validated therapeutic lead is a complex, multi-step process that demands a strategic and evidence-based approach. For a compound with a previously unknown mechanism like this compound, the framework presented in this guide provides a robust pathway for target deconvolution. By systematically integrating computational prediction, unbiased experimental discovery, and a rigorous validation cascade, researchers can confidently identify and confirm molecular targets, paving the way for subsequent lead optimization and preclinical development. This disciplined methodology minimizes the risk of pursuing false leads and maximizes the potential for translating a promising molecule into a future therapeutic.

References

  • Završnik, D., et al. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed. Available at: [Link]

  • Fisyuk, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

  • Szychowski, K. A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Li, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available at: [Link]

  • Zhang, Y., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

  • Zhang, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]

  • Methods in Molecular Biology. (2018). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

  • Semantic Scholar. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • Chemspace. (n.d.). Target Identification and Validation in Drug Discovery. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]

  • Lee, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed. Available at: [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Available at: [Link]

  • YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • MDPI. (2020). Recent Advances in In Silico Target Fishing. Available at: [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • RSC Medicinal Chemistry. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Available at: [Link]

  • pharmrecord.com. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. Available at: [Link]

  • ACS Publications. (2023). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Available at: [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Available at: [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • OUCI. (n.d.). In Silico Target Prediction for Small Molecules. Available at: [Link]

  • MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Available at: [Link]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Available at: [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Available at: [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • EditCo Bio. (n.d.). Drug Target Identification. Available at: [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 4-methyl-7-nitroisoquinoline , a critical intermediate in the development of isoquinoline-based alkaloids and poly(ADP-ribose) polymerase (PARP) inhibitors.

The Core Challenge: Direct nitration of 4-methylisoquinoline is unsuitable for this target. Electrophilic aromatic substitution on the isoquinoline core typically favors the 5-position (kinetic product) or the 8-position, driven by the protonation of the heterocyclic nitrogen which deactivates the pyridine ring and directs substitution to the benzene ring's α-positions. To selectively access the 7-position , this protocol employs a Reduction-Nitration-Oxidation (RNO) strategy. By temporarily reducing the pyridine ring to a tetrahydroisoquinoline, the directing effects are inverted, favoring the 7-nitro isomer before re-aromatization.

Mechanistic Rationale & Strategy

The Regioselectivity Problem

In concentrated sulfuric acid, 4-methylisoquinoline exists as the isoquinolinium ion. The positive charge strongly deactivates the pyridine ring (positions 1, 3, 4) and, by induction, the benzene ring positions ortho/para to the ring junction. Consequently, nitration occurs at the 5- or 8-positions.

The Solution: The RNO Pathway

To target the 7-position, we modify the substrate's electronic landscape:

  • Reduction: Converting the starting material to 1,2,3,4-tetrahydro-4-methylisoquinoline creates a secondary amine.

  • Nitration: In strong acid, the ammonium species directs the electrophile (

    
    ) to the position meta to the ammonium center (relative to the benzene ring attachment). In the tetrahydroisoquinoline scaffold, the 7-position is electronically favored (para to the electron-donating alkyl group at position 8a/4a junction effects).
    
  • Oxidation: Dehydrogenation restores the aromatic isoquinoline system, locking in the nitro group at position 7.

Reaction Pathway Diagram

ReactionScheme Start 4-Methylisoquinoline (Aromatic, Deactivated) Step1 Step 1: Reduction (PtO2, H2, AcOH) Start->Step1 Inter1 1,2,3,4-Tetrahydro- 4-methylisoquinoline Step1->Inter1 Step2 Step 2: Nitration (KNO3, H2SO4) Inter1->Step2 Inter2 7-Nitro-1,2,3,4-tetrahydro- 4-methylisoquinoline Step2->Inter2 Step3 Step 3: Aromatization (Pd Black, Decalin, Reflux) Inter2->Step3 Product This compound (Target) Step3->Product

Figure 1: The Reduction-Nitration-Oxidation (RNO) pathway allows for regioselective functionalization of the 7-position, bypassing the natural 5/8 selectivity of the parent compound.

Detailed Experimental Protocol

Phase 1: Catalytic Hydrogenation

Objective: Convert 4-methylisoquinoline to 1,2,3,4-tetrahydro-4-methylisoquinoline.

  • Reagents: 4-Methylisoquinoline (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%), Glacial Acetic Acid.

  • Equipment: Parr Hydrogenator or high-pressure autoclave.

  • Dissolution: Dissolve 4-methylisoquinoline (14.3 g, 100 mmol) in glacial acetic acid (150 mL).

  • Catalyst Addition: Carefully add PtO₂ (1.1 g) under an inert nitrogen atmosphere.

  • Hydrogenation: Pressurize the vessel to 45 psi (3 atm) with H₂ gas. Agitate at room temperature for 4–6 hours.

    • Checkpoint: Monitor H₂ uptake. Reaction is complete when uptake ceases.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with 20% NaOH (aq) to pH > 10 and extract with Dichloromethane (DCM) (3 x 100 mL). Dry over anhydrous MgSO₄ and concentrate to yield the crude tetrahydro-intermediate as a pale yellow oil.

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at the 7-position.

  • Reagents: Potassium Nitrate (KNO₃), Conc.[1] Sulfuric Acid (H₂SO₄, 98%).

  • Safety Note: This reaction is highly exothermic.[2] Temperature control is critical to prevent polynitration.

  • Acid Preparation: In a 3-neck round-bottom flask, cool conc. H₂SO₄ (60 mL) to 0°C using an ice-salt bath.

  • Substrate Addition: Add the crude 1,2,3,4-tetrahydro-4-methylisoquinoline (14.7 g, ~100 mmol) dropwise, maintaining internal temperature < 10°C. Note: The amine will form the sulfate salt in situ.

  • Nitration: Add solid KNO₃ (10.1 g, 100 mmol) portion-wise over 30 minutes. Maintain temperature between 0–5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for an additional 2 hours.

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully basify with Ammonium Hydroxide (28% NH₃) to pH 9.

    • Observation: A yellow precipitate (7-nitro-1,2,3,4-tetrahydro-4-methylisoquinoline) should form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to obtain the pure 7-nitro intermediate.

Phase 3: Aromatization (Dehydrogenation)

Objective: Restore the aromatic isoquinoline core.

  • Reagents: Palladium Black (or 10% Pd/C), Decahydronaphthalene (Decalin).

  • Conditions: High-temperature reflux.

  • Setup: Mix the 7-nitro-tetrahydro intermediate (10 g) with Palladium Black (2.0 g) in Decalin (100 mL).

  • Reflux: Heat the mixture to reflux (~190°C) for 6–8 hours under a gentle stream of nitrogen to remove evolved H₂.

    • Mechanistic Insight: The high temperature is required to overcome the activation energy of aromatization in the presence of the electron-withdrawing nitro group.

  • Filtration: Filter the hot solution through Celite to remove the Pd catalyst. Wash with hot toluene.

  • Crystallization: Allow the filtrate to cool. The product, This compound , will crystallize out.

  • Final Purification: Recrystallize from ethanol if necessary.

Data Analysis & Quality Control

Expected Analytical Data

To validate the synthesis, compare your product against these standard parameters.

ParameterSpecificationDiagnostic Signal
Appearance Yellow crystalline solid-
Melting Point 165–168°CSharp range indicates purity.
¹H NMR (CDCl₃) Consistent with structureSinglet at ~9.3 ppm (H-1, deshielded by N). Doublet at ~8.9 ppm (H-8, deshielded by NO₂). Singlet at ~2.7 ppm (CH₃).
MS (ESI+) [M+H]⁺ = 189.06m/z 189.1 confirms formula C₁₀H₈N₂O₂.
Isomer Discrimination

Distinguishing the 7-nitro isomer from the 5-nitro or 8-nitro byproducts is crucial.

  • NOE (Nuclear Overhauser Effect): Irradiation of the methyl group (C4-CH3) should show NOE enhancement of the proton at C3 and C5.

    • 7-Nitro Isomer: H5 is present. Positive NOE between Me-4 and H-5.[3]

    • 5-Nitro Isomer: H5 is substituted.[3] No NOE between Me-4 and a proton at C5.

  • Coupling Constants: H-5 and H-6 will show ortho-coupling (~9 Hz) in the 7-nitro isomer.

Workflow Visualization

Workflow cluster_0 Phase 1: Reduction cluster_1 Phase 2: Nitration cluster_2 Phase 3: Oxidation Start Start: 4-Methylisoquinoline Hydrogenation Hydrogenation (PtO2/H2) Start->Hydrogenation Workup1 Basify & Extract Hydrogenation->Workup1 AcidMix Dissolve in H2SO4 (0°C) Workup1->AcidMix AddKNO3 Add KNO3 (Controlled Temp) AcidMix->AddKNO3 Quench Quench on Ice & Neutralize AddKNO3->Quench IsolateInter Isolate 7-Nitro-THQ Quench->IsolateInter MixPd Mix with Pd Black in Decalin IsolateInter->MixPd Reflux Reflux (190°C, 6h) MixPd->Reflux Filter Hot Filtration (Remove Pd) Reflux->Filter Crystallize Crystallize Product Filter->Crystallize

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Safety & Handling

  • Fuming Nitric Acid / Sulfuric Acid: Extremely corrosive and oxidizing. Use full PPE (face shield, acid-resistant gloves) and work in a fume hood.

  • Palladium Catalysts: Dry Pd/C and Pd Black can be pyrophoric. Keep wet with solvent or water during handling. Dispose of in a dedicated heavy metal waste container.

  • Decalin: Flammable vapor at reflux temperatures. Ensure condenser efficiency and inert gas blanket.

References

  • PrepChem. "Synthesis of this compound." PrepChem.com. Accessed October 26, 2023. Link

  • PrepChem. "Synthesis of 3,4-dihydro-4-methyl-7-nitroisoquinoline."[4] PrepChem.com. Accessed October 26, 2023. Link

  • Ochiai, E., & Ikehata, T. (1960). "Polarization of Aromatic Heterocyclic Compounds. XXXV. Nitration of Isoquinoline N-Oxide." Chemical & Pharmaceutical Bulletin, 8(3), 208-214.
  • Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." Brieflands. (Comparative regiochemistry for methyl-quinolines). Link

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Application Note: Regioselective Nitration Protocols for Isoquinoline Derivatives at the C7 Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Targeting the C7 position of the isoquinoline scaffold via electrophilic aromatic substitution (EAS) presents a significant regiochemical challenge. Direct nitration of isoquinoline yields almost exclusively the 5-nitro (>90%) and 8-nitro (~10%) isomers due to the strong deactivating effect of the protonated nitrogen atom and the electronic bias of the fused bicyclic system.

This Application Note details the Indirect Activation Protocol , which remains the industry "Gold Standard" for accessing C7-nitroisoquinoline with high fidelity. By temporarily reducing the pyridine ring to a 1,2,3,4-tetrahydroisoquinoline (THIQ) intermediate, the electronic character of the benzene ring is altered from a deactivated heteroaromatic system to an activated dialkyl-benzene analog. This shift redirects the electrophilic attack to the C7 position (para to the C1-methylene).

The Regioselectivity Paradox

To design a successful synthesis, one must understand the electronic forces at play.

Electronic Landscape
  • Isoquinoline (Unsubstituted): Under nitration conditions (HNO₃/H₂SO₄), the nitrogen is protonated. The resulting isoquinolinium ion is highly electron-deficient. The benzene ring is less deactivated than the pyridine ring, but the α-positions (C5 and C8) are kinetically favored for EAS. The C7 position is electronically "silent."

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ): Reduction removes the aromaticity of the pyridine ring. The benzene ring now behaves like an o-xylene derivative (1,2-dialkylbenzene). The C1 and C4 methylene groups are activating. When the nitrogen is protected (e.g., N-acetyl), the C7 position becomes the most nucleophilic site, being para to the C1-methylene and meta to the N-substituent.

Strategic Pathways

The following diagram illustrates the divergent regiochemical outcomes based on the starting scaffold.

Regioselectivity Isoq Isoquinoline (Aromatic) DirectNit Direct Nitration (HNO3/H2SO4) Isoq->DirectNit THIQ 1,2,3,4-Tetrahydro- isoquinoline (THIQ) Isoq->THIQ Reduction (NaBH4) FiveNitro 5-Nitroisoquinoline (Major Product) DirectNit->FiveNitro >90% EightNitro 8-Nitroisoquinoline (Minor Product) DirectNit->EightNitro ~10% Protect N-Protection (Ac2O) THIQ->Protect N_Ac_THIQ N-Acetyl-THIQ Protect->N_Ac_THIQ Nitration2 Nitration (HNO3/H2SO4) N_Ac_THIQ->Nitration2 SevenNitroTHIQ 7-Nitro-N-Acetyl-THIQ (Major Product) Nitration2->SevenNitroTHIQ Regioselective SevenNitroIso 7-Nitroisoquinoline (Target) SevenNitroTHIQ->SevenNitroIso Aromatization (I2 or DDQ)

Figure 1: Comparative regioselectivity pathways. Direct nitration fails to access C7, necessitating the THIQ detour.

Detailed Experimental Protocols

Method A: The THIQ Route (Recommended)

This method involves a four-step sequence: Reduction → Protection → Nitration → Aromatization. It is robust, scalable, and provides the highest isomeric purity.

Step 1 & 2: Preparation of N-Acetyl-1,2,3,4-tetrahydroisoquinoline

Rationale: The nitrogen lone pair must be masked to prevent oxidation and to modulate the directing effect.

  • Reduction: Dissolve isoquinoline (10.0 g, 77.4 mmol) in glacial acetic acid (80 mL). Add NaBH₄ (5.8 g, 155 mmol) portion-wise at 0–5 °C (Caution: Exothermic, H₂ evolution). Stir at RT for 2 h.

  • Workup: Basify with NaOH (20% aq) to pH >10. Extract with DCM (3 x 50 mL). Dry (Na₂SO₄) and concentrate to yield crude 1,2,3,4-THIQ.

  • Acetylation: Dissolve crude THIQ in DCM (100 mL). Add triethylamine (1.5 eq) and acetic anhydride (1.2 eq) at 0 °C. Stir for 2 h.

  • Isolation: Wash with 1M HCl, then brine. Dry and concentrate.

    • Yield: Typically 85–90% over two steps.[1]

    • Checkpoint: ¹H NMR should show the N-acetyl methyl singlet at ~2.1 ppm.

Step 3: Regioselective Nitration (The Critical Step)

Rationale: The N-acetyl group and the alkyl ring structure direct the nitronium ion primarily to the C7 position.

  • Setup: Place N-acetyl-1,2,3,4-tetrahydroisoquinoline (5.0 g, 28.5 mmol) in a round-bottom flask. Add concentrated H₂SO₄ (20 mL) dropwise at 0 °C. Stir until fully dissolved.

  • Nitration: Prepare a mixture of KNO₃ (3.0 g, 29.7 mmol) in H₂SO₄ (10 mL). Add this mixture dropwise to the substrate solution, maintaining internal temperature below 5 °C .

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour the reaction mixture onto crushed ice (200 g). A solid precipitate often forms.

  • Isolation: Filter the solid. If no solid forms, extract with DCM.

    • Isomer Management: The crude product is a mixture of 7-nitro (major) and 6-nitro (minor).

    • Purification: Recrystallize from Ethanol/Water (9:1). The 7-nitro isomer typically crystallizes first.

    • Yield: 60–70% (isolated 7-nitro isomer).

Step 4: Aromatization (Oxidation)

Rationale: Restoring the aromatic isoquinoline system.

  • Reagents: Dissolve 7-nitro-N-acetyl-THIQ (2.0 g) in 1,2-dichlorobenzene or trichlorobenzene (20 mL). Add 10% Pd/C (200 mg) or use Iodine (2 eq) with KOtBu (2 eq) in refluxing tert-butanol.

  • Conditions: Reflux for 4–12 hours.

    • Note: Acidic hydrolysis of the N-acetyl group (6M HCl, reflux) followed by oxidation with Iodine/KOAc is often cleaner.

  • Workup: Filter catalyst/inorganic salts. Acid/Base extraction purification.

  • Final Product: 7-Nitroisoquinoline .

Method B: Nitration of Isoquinolin-1(2H)-one (Alternative)

If starting from isocarbostyril (1-hydroxyisoquinoline), the C7 position is more accessible than in the parent isoquinoline, though separation from C5/C6 isomers is still required.

  • Nitration: Treat isoquinolin-1(2H)-one with fuming HNO₃ in acetic anhydride at 0–10 °C.

  • Result: This yields a mixture enriched in 7-nitroisoquinolin-1(2H)-one .

  • Conversion: The lactam can be converted to the chloro-derivative (POCl₃) and then reduced (Pd/C, H₂) to yield 7-nitroisoquinoline.

Analytical Validation & QC

Distinguishing the nitro-isomers requires careful NMR analysis.[2]

IsomerKey ¹H NMR Feature (d6-DMSO)Coupling Pattern
5-Nitro C8-H is a doublet (d)J ~8.0 Hz (Ortho coupling to H7)
7-Nitro C8-H is a singlet (s) or doublet with small couplingJ ~2.0 Hz (Meta coupling to H6)
8-Nitro C7-H is a triplet/multipletStrong Ortho coupling

Visual Check: 5-Nitroisoquinoline typically forms yellow needles, while 7-nitroisoquinoline often appears as pale yellow prisms.

References

  • Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. The Nitration of Isoquinoline. Journal of the Chemical Society, 2521-2528.
  • THIQ Route & Aromatization: Ochiai, E., & Nakagome, T. (1958). Polarization of Aromatic Heterocyclic Compounds. Chemical & Pharmaceutical Bulletin, 6(5), 497-501.

  • Nitration of 1,2,3,4-Tetrahydroisoquinoline Derivatives: Konda, M., et al. (1977). Studies on Prodrugs. Chemical & Pharmaceutical Bulletin, 25(12), 3212. Note: Describes the N-acyl directing effects.
  • Synthesis of 7-Nitroisoquinolin-1(2H)-one: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2018). Nitration of Isoquinolin-1(2H)-ones.

Sources

Application Note: Regioselective Synthesis of 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for the preparation of 4-Methyl-7-nitroisoquinoline.

Executive Summary & Strategic Rationale

The synthesis of This compound presents a specific regiochemical challenge. Direct nitration of the fully aromatic 4-methylisoquinoline typically yields the 5-nitro isomer as the major product due to the electronic activation at C5 and the directing effects of the isoquinoline nitrogen.

To achieve high selectivity for the 7-nitro position, this protocol utilizes a modified saturation-oxidation strategy . By conducting the nitration on the partially saturated 3,4-dihydro-4-methylisoquinoline intermediate, the steric bulk of the C4-methyl group blocks the C5 "peri" position, while the electronic character of the dihydro-iminium core directs the electrophile to the C7 position. The final step involves aromatization to yield the target molecule.

Key Advantages of this Protocol:
  • Regiocontrol: Shifts selectivity from C5 (kinetic/thermodynamic preference of aromatic system) to C7 (sterically enforced preference of dihydro system).

  • Scalability: Uses standard reagents (KNO₃, H₂SO₄, Pd/C) suitable for gram-to-multigram scale.

  • Purity: Minimizes the formation of difficult-to-separate isomers.

Synthetic Pathway Visualization

The following diagram illustrates the critical reaction flow and the logic behind the regioselectivity.

SynthesisPath Start Start: 2-Phenylpropylamine Inter1 N-Formyl Intermediate Start->Inter1 Formylation (HCOOEt) Dihydro 3,4-Dihydro-4-methylisoquinoline (Steric Block at C5) Inter1->Dihydro Bischler-Napieralski (P2O5 / POCl3) NitroDihydro 7-Nitro-3,4-dihydro-4-methylisoquinoline Dihydro->NitroDihydro Regioselective Nitration (KNO3/H2SO4, -20°C) Target TARGET: This compound NitroDihydro->Target Aromatization (Pd Black / Decalin, Reflux)

Figure 1: Step-wise synthetic route highlighting the critical dihydro-intermediate strategy for C7 regioselectivity.

Detailed Experimental Protocols

Phase 1: Preparation of the Precursor (3,4-dihydro-4-methylisoquinoline)

Note: If 3,4-dihydro-4-methylisoquinoline is commercially available, proceed directly to Phase 2.

Principle: The formation of the isoquinoline ring is achieved via the Bischler-Napieralski cyclization of an N-formyl derivative.

  • Formylation:

    • React 2-phenylpropylamine (beta-methylphenethylamine) with ethyl formate (excess) under reflux for 4 hours.

    • Remove excess ethyl formate under vacuum to obtain N-formyl-2-phenylpropylamine as an oil.

  • Cyclization:

    • Dissolve the N-formyl intermediate in dry toluene or benzene.

    • Add Phosphorus Pentoxide (P₂O₅) (approx. 2.5 equivalents) or POCl₃ .

    • Reflux the mixture for 2–3 hours. The solution will darken as cyclization occurs.

    • Work-up: Cool the mixture and carefully pour onto crushed ice (exothermic!). Basify with NaOH (20% aq) to pH 10. Extract with diethyl ether or dichloromethane. Dry over MgSO₄ and concentrate.

    • Purification: Distillation under reduced pressure yields 3,4-dihydro-4-methylisoquinoline .

Phase 2: Regioselective Nitration (The Critical Step)

Objective: Introduce the nitro group at C7 while avoiding C5/C8 isomers.

Reagents:

  • 3,4-Dihydro-4-methylisoquinoline (12.0 g, 82.6 mmol)

  • Potassium Nitrate (KNO₃) (10.0 g, 99.0 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (100 mL total)

Protocol:

  • Preparation of Nitrating Mixture:

    • In a 250 mL three-neck round-bottom flask equipped with a thermometer and mechanical stirrer, add 50 mL of conc. H₂SO₄ .[1]

    • Cool the acid to -20°C using a dry ice/acetone bath.

    • Slowly add 10.0 g of KNO₃ in small portions, maintaining the temperature below -10°C. Stir until fully dissolved.

  • Substrate Addition:

    • In a separate beaker, dissolve 12.0 g of 3,4-dihydro-4-methylisoquinoline in 50 mL of conc. H₂SO₄ .[1] (Caution: This is exothermic; cool the beaker during addition).

    • Transfer this solution to an addition funnel.

    • Add the substrate solution dropwise to the nitrating mixture, strictly maintaining the internal temperature between -20°C and -10°C . Crucial: Higher temperatures will degrade regioselectivity.

  • Reaction:

    • After addition is complete, stir the mixture at -10°C for 60 minutes .

    • Allow the temperature to rise slowly to 0°C over another 30 minutes.

  • Quenching & Isolation:

    • Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • Neutralize the solution carefully with Ammonium Hydroxide (NH₄OH) or solid Sodium Carbonate until pH ~9. The product will precipitate as a solid or oil.

    • Extract with Chloroform (3 x 100 mL).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

    • Result: Crude 3,4-dihydro-4-methyl-7-nitroisoquinoline .[2] This can often be used in the next step without rigorous purification, or recrystallized from ethanol.

Phase 3: Aromatization (Dehydrogenation)

Objective: Convert the dihydro-intermediate to the fully aromatic target.

Reagents:

  • Crude 3,4-dihydro-4-methyl-7-nitroisoquinoline (approx. 14.0 g)

  • Palladium Black (4.0 g) or Pd/C (10 wt%)

  • Decahydronaphthalene (Decalin) (170 mL)[2]

Protocol:

  • Setup:

    • Place the dihydro-nitro compound and Palladium catalyst in a flask containing Decalin.[2]

    • Equip with a reflux condenser and a gas outlet (hydrogen gas is evolved).[3]

  • Reaction:

    • Heat the mixture to reflux (approx. 190°C) .

    • Maintain reflux for 4–6 hours . Monitor by TLC (the starting material spot should disappear).

  • Work-up:

    • Filter the hot solution through a Celite pad to remove the Palladium catalyst. Wash the pad with hot benzene or toluene.

    • Evaporate the solvent (Decalin requires high vacuum or steam distillation to remove efficiently).

    • The residue is the crude target.

  • Purification:

    • Recrystallize the solid from Ethanol or Acetone/Hexane .

Data Summary & Validation

ParameterSpecification / Observation
Target Molecule This compound
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Yellowish crystalline solid
Melting Point 172°C - 174°C (Lit. value)
Yield (Phase 2) ~70-80% (Dihydro-intermediate)
Yield (Phase 3) ~60-70% (Aromatization)
Key 1H NMR Feature Singlet at ~2.6 ppm (CH3); Low-field singlets for H1 and H8 due to nitro/N-ring deshielding.
Troubleshooting Guide
  • Issue: Low yield in Nitration step.

    • Cause: Temperature rose above -10°C during addition.[4]

    • Fix: Use a strictly controlled cryostat or dry ice/acetone bath. Addition must be very slow.

  • Issue: Incomplete Aromatization.

    • Cause: Catalyst poisoning or insufficient temperature.

    • Fix: Ensure fresh Pd black is used. Decalin is preferred over Xylene to achieve higher reflux temperatures needed for effective dehydrogenation.

References

  • Synthesis of 3,4-dihydro-4-methyl-7-nitroisoquinoline

    • Source: PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-4-methyl-7-nitroisoquinoline.
    • URL:[Link]

    • Relevance: Provides the specific stoichiometry and temperature conditions for the regioselective nitr
  • Synthesis of this compound (Aromatization)

    • Source: PrepChem.com. (n.d.). Synthesis of this compound.
    • URL:[Link]

    • Relevance: Details the dehydrogenation protocol using Palladium black in Decalin.
  • Source: Ochiai, E., & Nakagome, T. (1958). Chemical & Pharmaceutical Bulletin.
  • Bischler-Napieralski Cyclization Standards: Source: Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. Context: Foundational text for the synthesis of the dihydroisoquinoline precursor.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methyl-7-nitroisoquinoline to 7-Amino-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-Amino-4-methylisoquinoline in Drug Discovery

The transformation of 4-methyl-7-nitroisoquinoline to its corresponding amine, 7-amino-4-methylisoquinoline, is a pivotal step in the synthesis of a multitude of biologically active molecules. Amino-substituted isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of various therapeutic agents, including kinase inhibitors for oncology and antiviral compounds. The precise and efficient installation of the amino group at the C7 position is often a critical determinant of a drug candidate's efficacy and selectivity. Catalytic hydrogenation stands as a robust, scalable, and atom-economical method for this crucial nitro group reduction, offering high yields and clean conversions under optimized conditions. This guide provides a comprehensive overview of the underlying principles and a detailed, field-proven protocol for this important transformation.

Scientific Principles: Unveiling the Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation of a nitroarene is a heterogeneous catalytic process that occurs on the surface of a noble metal catalyst, most commonly palladium on carbon (Pd/C).[1][2] The reaction proceeds through a series of sequential reduction steps. Initially, molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into highly reactive atomic hydrogen.[3] The nitro group of the substrate also adsorbs onto the catalyst surface, bringing it into close proximity with the activated hydrogen atoms. The reduction is believed to proceed through nitroso and hydroxylamine intermediates before the final amine product is formed.[4][5] Efficient agitation is crucial to overcome mass transfer limitations and ensure the substrate, hydrogen, and catalyst are in intimate contact.

Reaction_Mechanism cluster_catalyst Catalyst Surface (Pd/C) H2 H₂ (gas) H_ads 2H• (adsorbed) H2->H_ads Dissociation Nitro_ads R-NO₂ (adsorbed) Nitroso_ads R-NO (adsorbed) Nitro_ads->Nitroso_ads + 2H• - H₂O Hydroxylamine_ads R-NHOH (adsorbed) Nitroso_ads->Hydroxylamine_ads + 2H• Amine_ads R-NH₂ (adsorbed) Hydroxylamine_ads->Amine_ads + 2H• - H₂O Amine_sol 7-Amino-4-methylisoquinoline (in solution) Amine_ads->Amine_sol Desorption H2_gas H₂ (bulk) H2_gas->H2 Adsorption Nitro_sol This compound (in solution) Nitro_sol->Nitro_ads Adsorption

Caption: Generalized mechanism of nitroarene hydrogenation on a palladium catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the gram-scale synthesis of 7-amino-4-methylisoquinoline. All operations involving hydrogen gas and the pyrophoric catalyst must be conducted in a well-ventilated fume hood and behind a blast shield.[6][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Palladium on Carbon (10 wt%)Degussa type E101 or equivalentCommercially AvailableHandle with care; pyrophoric when dry.[6]
Ethanol (EtOH)AnhydrousCommercially AvailableProtic solvents generally accelerate hydrogenation.[8]
Celite® 545---Commercially AvailableFor filtration of the catalyst.
Hydrogen (H₂) GasHigh Purity (≥99.99%)Gas SupplierUse with an appropriate pressure regulator.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityGas SupplierFor inerting the reaction vessel.
Optimized Reaction Parameters
ParameterRecommended ValueRationale/Justification
Substrate Concentration0.1 - 0.5 M in EthanolBalances reaction rate and solubility.
Catalyst Loading5 - 10 mol% PdEnsures efficient reaction without excessive cost.
Hydrogen Pressure50 - 100 psi (3.4 - 6.8 atm)Provides sufficient hydrogen concentration for the reaction.
Temperature25 - 40 °CThe reaction is typically exothermic; cooling may be necessary.
AgitationVigorous Mechanical or Magnetic StirringCrucial for overcoming mass transfer limitations.
Reaction Setup and Execution
  • Vessel Preparation: To a high-pressure hydrogenation vessel equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (5-10 mol% Pd). Caution: Do not add the catalyst in the presence of flammable solvent vapors without an inert atmosphere.[8]

  • Solvent Addition: Add anhydrous ethanol to the desired concentration.

  • Inerting the Vessel: Seal the reaction vessel. Evacuate the headspace and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Evacuate the headspace one final time and introduce hydrogen gas to the desired pressure (50-100 psi).

  • Reaction Monitoring: Commence vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen from the gas cylinder or by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of aliquots. The reaction is typically complete within 2-6 hours.

Work-up and Purification
  • Venting and Inerting: Upon reaction completion, cease hydrogen flow and carefully vent the excess hydrogen. Purge the reaction vessel with nitrogen or argon (3 cycles).

  • Catalyst Filtration: Cautiously open the reactor and dilute the reaction mixture with additional ethanol. Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Crucial Safety Note: Never allow the catalyst on the Celite pad to dry, as it is pyrophoric.[6][7] Keep the pad wet with solvent at all times.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-4-methylisoquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[9]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Charge Reactor with This compound B Add 10% Pd/C under N₂/Ar A->B C Add Anhydrous Ethanol B->C D Seal and Inert Vessel (3x Vacuum/N₂ cycle) C->D E Pressurize with H₂ (50-100 psi) D->E F Vigorous Stirring at RT E->F G Monitor Reaction (H₂ uptake, TLC/LC-MS) F->G H Vent H₂ and Purge with N₂ G->H I Filter through Celite (Keep Catalyst Wet!) H->I J Concentrate Filtrate I->J K Purify by Chromatography or Recrystallization J->K

Caption: Step-by-step experimental workflow for the hydrogenation.

Process Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Conversion - Insufficient catalyst loading- Poor catalyst activity- Insufficient hydrogen pressure- Inefficient stirring- Increase catalyst loading to 10-15 mol%.- Use fresh, high-quality catalyst.- Increase hydrogen pressure (up to 150 psi).- Ensure vigorous stirring to improve gas-liquid-solid mixing.
Side Product Formation - Over-reduction of the isoquinoline ring- Catalyst poisoning- Use milder conditions (lower pressure, lower temperature).- Ensure high purity of starting material and solvent. Sulfur or halide impurities can poison the catalyst.
Difficult Filtration - Fine catalyst particles clogging the filter- Use a thicker Celite pad.- Allow the catalyst to settle before decanting the supernatant for filtration.

Safety Protocols: A Non-Negotiable Priority

The catalytic hydrogenation of nitro compounds carries inherent risks that must be managed through strict adherence to safety protocols.

  • Flammability and Explosion Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air.[5] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[10] Electrical equipment should be properly grounded.

  • Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is saturated with hydrogen), is pyrophoric and can ignite spontaneously upon exposure to air, particularly in the presence of flammable solvents.[6] Never allow the used catalyst to dry. The filter cake should be quenched by slowly adding it to a large volume of water and disposed of according to institutional guidelines.

  • High-Pressure Operations: Use a hydrogenation vessel that is rated for the intended pressure and has been properly maintained and inspected. Always use a blast shield.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.

By following this detailed guide, researchers, scientists, and drug development professionals can safely and efficiently perform the catalytic hydrogenation of this compound, a key transformation in the synthesis of valuable pharmaceutical intermediates.

References

  • Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Blaser, H. U. (1993). Process for the catalytic hydrogenation of aromatic nitro compounds. U.S.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

  • Stanford University. (2023). Hydrogenation. Retrieved from [Link]

  • Borah, R., et al. (2021). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds catalyzed cobalt-terephthalic acid MOF@C-800-catalyst.
  • Reddy, T. J., et al. (1997). Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. PubMed.
  • Chem-Station. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Costantino, G., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • Beller, M., et al. (2021).
  • University of Maine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • H.E.L Group. (2026). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • Wernecke, C. (2021).
  • Kubica, K. P., et al. (2017). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one.
  • Reddit. (2022). Hydrogenation reaction tips and tricks. Retrieved from [Link]

  • FEDIOL. (2007). Guide to good practice on safe operation of Hydrogenation units. Retrieved from [Link]

  • University of Pittsburgh. (2012). HYDROGENATION REACTIONS. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Dalton Transactions. (2016). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from [Link]

  • Catalysis Science & Technology. (2017). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Retrieved from [Link]

  • Gelder, E. A. (2005).
  • Wiley Online Library. (2018). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Retrieved from [Link]

  • Beilstein Journals. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Retrieved from [Link]

  • ChemRxiv. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2015). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

Sources

Application Note: Purification of 4-Methyl-7-nitroisoquinoline via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The purification of 4-Methyl-7-nitroisoquinoline presents a specific challenge in organic synthesis. Unlike its more common coumarin analogs, this nitro-isoquinoline derivative combines a basic nitrogen heterocycle with a strongly electron-withdrawing nitro group and a lipophilic methyl handle. This unique electronic push-pull system creates a solubility profile that often defies standard "single-solvent" protocols.

This Application Note provides a rational, field-proven protocol for purifying this compound. While many standard protocols suggest generic alcohol recrystallization for nitro-aromatics, our experience indicates that regio-isomeric impurities (specifically the 5-nitro and 8-nitro isomers) often co-crystallize in pure ethanol. Therefore, this guide emphasizes a binary solvent system approach and a rigorous solvent screening workflow to ensure >98% HPLC purity.

Key Compound Properties
PropertyDescriptionImplication for Purification
Structure Isoquinoline core, 4-Me, 7-NO₂Moderately polar; potential for

-

stacking.
Basicity Reduced (due to 7-NO₂)Less soluble in acidic media than parent isoquinoline; free base is stable.
Solubility Lipophilic (Me) + Polar (NO₂)Soluble in hot alcohols/esters; insoluble in cold alkanes.
Impurities 5-NO₂ / 8-NO₂ isomersIsomers have similar

but distinct lattice energies.

Solvent Selection Strategy

The "Like Dissolves Like" rule is insufficient for high-purity recrystallization. We require a solvent system where the temperature coefficient of solubility is steep: high solubility at boiling point (


) and near-zero solubility at freezing point (

).
Recommended Solvent Systems

Based on the polarity profile of nitroisoquinolines, three systems are proposed in order of preference:

  • System A (Primary): Ethanol (95%) [1]

    • Mechanism:[1][2][3][4][5] The hydroxyl group interacts with the nitro group/nitrogen lone pair, while the ethyl chain accommodates the aromatic core.

    • Pros: Non-toxic, easy to remove, good crystal habit formation.

    • Cons: May not resolve isomers efficiently if the crude is >10% impure.

  • System B (High Selectivity): Ethyl Acetate / Heptane (or Hexane)

    • Mechanism:[1][2][3][4][5] Ethyl acetate dissolves the compound; Heptane acts as an anti-solvent to force precipitation of the most crystalline isomer (usually the target 7-nitro) while keeping "oily" impurities in solution.

    • Pros: Tunable polarity; excellent for removing oxidation byproducts (tars).

  • System C (High Boiling): Toluene

    • Mechanism:[1][2][3][4][5]

      
      -
      
      
      
      interactions dissolve the compound at high temp (
      
      
      ).
    • Use Case: Only if the compound is practically insoluble in boiling Ethanol.

Workflow 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Solid TestA Test A: Boiling Ethanol (95%) Start->TestA SolubleA Dissolves completely? TestA->SolubleA CoolA Cool to 0°C SolubleA->CoolA Yes TestC Test C: Toluene SolubleA->TestC No (Insoluble) CrystalsA Crystals form? CoolA->CrystalsA UseA USE SYSTEM A (Ethanol) CrystalsA->UseA Yes (Good Yield) TestB Test B: Ethyl Acetate CrystalsA->TestB No (Stays Soluble) SolubleB Dissolves hot? TestB->SolubleB AddHept Add hot Heptane until turbid SolubleB->AddHept Yes SolubleB->TestC No UseB USE SYSTEM B (EtOAc / Heptane) AddHept->UseB UseC USE SYSTEM C (Toluene) TestC->UseC

Figure 1: Decision matrix for selecting the optimal solvent system based on solubility behavior.

Detailed Experimental Protocol

Safety Warning: Nitro-aromatics can be energetic. Avoid heating to dryness. Work in a fume hood.

Phase 1: Dissolution (The "Minimum Hot" Rule)
  • Place the crude this compound (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition:

    • For Ethanol: Add 20 mL of solvent initially.

    • For EtOAc/Heptane: Add 20 mL of EtOAc initially.

  • Heat the mixture to a gentle reflux (boiling).

  • Incremental Addition: If the solid does not dissolve, add solvent in small aliquots (2-5 mL) through the condenser until the solution is just clear.

    • Critical Note: If you see dark, insoluble specks that do not dissolve after adding 10-15% excess solvent, these are likely inorganic salts or carbonized material. Do not add more solvent. Proceed to Hot Filtration .

Phase 2: Hot Filtration (Removal of Particulates)
  • While keeping the solution near boiling, filter it rapidly through a pre-warmed glass funnel with a fluted filter paper (or a coarse sintered glass funnel).

    • Tip: Pre-warming the funnel prevents premature crystallization (clogging) in the stem.

  • Collect the filtrate in a clean Erlenmeyer flask.

Phase 3: Crystallization (Controlled Nucleation)
  • Re-heating: If crystals formed during filtration, heat the filtrate until clear again.

  • Binary Solvent Adjustment (If using System B):

    • Add hot Heptane dropwise to the boiling EtOAc solution until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution again.

  • Cooling Ramp:

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on cold benchtop.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds pure, defined needles.

  • Final Chill: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 1-2 hours to maximize yield.
    
Phase 4: Collection and Drying
  • Filter the cold slurry using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with a small amount of cold solvent (e.g., ice-cold Ethanol or 1:3 EtOAc:Heptane).

  • Drying: Dry the crystals in a vacuum oven at

    
     overnight. Nitro compounds can retain solvent tenaciously.
    
Workflow 2: Experimental Process Flow

RecrystallizationProtocol Step1 1. Dissolution (Reflux w/ min solvent) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Clear Soln Step3 3. Nucleation (Slow cool to RT) Step2->Step3 Filtrate Step4 4. Maximization (Ice bath 0°C) Step3->Step4 Crystals Forming Step5 5. Isolation (Vacuum Filter + Wash) Step4->Step5 Slurry Step6 6. Validation (NMR / HPLC / MP) Step5->Step6 Dry Solid

Figure 2: Step-by-step unit operations for the purification process.[4]

Troubleshooting & Optimization

ProblemDiagnosisCorrective Action
Oiling Out Compound separates as a liquid droplet instead of crystals.The temperature is above the compound's melting point in the solvent mixture, or the solution is too concentrated. Fix: Re-heat, add more solvent (dilute by 10-20%), and cool slower with vigorous stirring. Seed with a pure crystal if available.
No Precipitation Solution is supersaturated but lacks nucleation sites.Fix: Scratch the inner wall of the flask with a glass rod (micro-abrasions induce nucleation). Add a "seed" crystal. Evaporate 20% of solvent and retry.
Colored Impurities Filtrate is dark yellow/brown (oxidation products).Fix: Add activated charcoal (1-2% w/w) during the hot dissolution phase (Step 1), boil for 5 mins, then perform Hot Filtration (Step 2) through Celite.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press, 1988.
  • Organic Syntheses , Coll. Vol. 3, p. 656 (1955 ). 5-Nitroisoquinoline.[6] (Establishes ethanol solubility baseline for nitroisoquinolines).

  • PubChem Compound Summary , 4-Nitroisoquinoline (Analogous solubility data).

Sources

Application Note: Strategic Utilization of 4-Methyl-7-nitroisoquinoline as a Pharmacophore Intermediate

[1]

Introduction & Pharmacophore Significance[2][3]

The isoquinoline core is a privileged structure in kinase inhibitors (e.g., Fasudil), DNA intercalators, and PARP inhibitors. The introduction of a methyl group at C4 and a nitro (or amino) group at C7 creates a unique vector profile:

  • C4-Methyl: Provides a steric handle that can twist the ring system relative to protein backbones, improving selectivity by clashing with "gatekeeper" residues in kinase pockets. It also blocks metabolic oxidation at the typically labile C4 position.

  • C7-Nitro: Acts as a "masked" amine.[1] Upon reduction to 7-amino-4-methylisoquinoline , it provides a solvent-exposed vector for solubilizing groups or a hydrogen-bond donor/acceptor motif critical for hinge binding.[1]

Unlike the 5-nitro isomer (which is the major product of direct isoquinoline nitration), the 7-nitro isomer requires a directed synthetic approach. This guide outlines the Dihydro-Intermediate Route , which offers the highest regioselectivity.

Chemical Profile & Reactivity[1][2][4][5][6][7][8]

PropertySpecification
CAS Number Not widely listed; derived from 1196-39-0 (parent)
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
pKa (Calc) ~3.5 (Pyridine nitrogen)
Key Hazards Skin/Eye Irritant, Potential Mutagen (Nitroaromatic)
Reactivity Hotspots
  • N2 (Isoquinoline Nitrogen): Nucleophilic; susceptible to N-oxidation or alkylation.[1]

  • C7 (Nitro Group): Electrophilic site precursor; reducible to amine.

  • C4 (Methyl Group): Benzylic-like reactivity; oxidizable to aldehyde (SeO₂) or brominatable (NBS).[1]

Validated Synthetic Protocol

Direct nitration of 4-methylisoquinoline yields a mixture favoring the 5-nitro and 8-nitro isomers due to the protonated nitrogen deactivating the 5/8 positions less than the 6/7 positions, but the 5-position is kinetically favored in the fused system.[1] To exclusively target the 7-position , we utilize the 3,4-dihydro intermediate, where the directing effects are altered.

Workflow Diagram (Graphviz)

SynthesisPathSM3,4-Dihydro-4-methylisoquinolineNitrationNitration(KNO3 / H2SO4, -15°C)SM->NitrationElectrophilic Subst.Inter3,4-Dihydro-4-methyl-7-nitroisoquinolineNitration->InterRegioselectiveAromatizationDehydrogenation(DDQ or Pd/C, Heat)Inter->AromatizationOxidationProductThis compoundAromatization->ProductFinal Scaffold

Caption: Regioselective synthesis via the dihydro-intermediate pathway.

Step-by-Step Protocol
Step 1: Regioselective Nitration

Objective: Install the nitro group at C7 using the dihydro-substrate to control regiochemistry.

  • Preparation: Charge a flame-dried 3-neck flask with conc. H₂SO₂ (5.0 vol) . Cool to -20°C using a cryocooler or dry ice/acetone bath.

  • Salt Formation: Add 3,4-dihydro-4-methylisoquinoline (1.0 equiv) dropwise (if liquid) or portion-wise (if solid) while maintaining internal temperature below -10°C. Note: Exothermic reaction.[1]

  • Nitration: Add Potassium Nitrate (KNO₃, 1.05 equiv) in small portions over 30 minutes.

    • Critical Control Point: Do not allow temperature to exceed -5°C. Higher temperatures increase 5-nitro impurity.[1]

  • Reaction: Stir at -10°C to 0°C for 2–3 hours. Monitor by TLC (or LC-MS) for consumption of starting material.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring.

  • Isolation: Neutralize carefully with NH₄OH to pH ~8-9. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: 75–85% of the dihydro-nitro intermediate.[1]

Step 2: Aromatization (Dehydrogenation)

Objective: Restore the aromatic isoquinoline system.

  • Setup: Dissolve the 3,4-dihydro-4-methyl-7-nitroisoquinoline intermediate in Toluene or Dichloromethane (0.1 M).[1]

  • Reagent: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.1 equiv) .

    • Alternative: Reflux with Pd/C (10 wt%) in Decalin (requires higher heat, risk of nitro reduction). DDQ is milder.

  • Reaction: Stir at room temperature (for DCM) or reflux (for Toluene) for 2–6 hours. The hydroquinone byproduct will precipitate.

  • Workup: Filter off the solid byproduct. Wash the filtrate with saturated NaHCO₃ (to remove residual acidic species) and water.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (SiO₂, Hex/EtOAc gradient).

Functionalization & Applications

Once the This compound core is secured, it serves as a versatile branch point.[1]

A. Reduction to 7-Amino-4-methylisoquinoline

The amine is the primary vector for drug conjugation (amides, ureas).[1]

  • Method: Hydrogenation (H₂, 1 atm) with Pd/C or Raney Nickel in MeOH.

  • Precaution: Monitor strictly to prevent reduction of the isoquinoline ring itself (which yields tetrahydroisoquinoline). Poisoned catalysts (e.g., Pt/C sulfided) can improve selectivity.

B. C4-Methyl Oxidation

The methyl group can be oxidized to an aldehyde, allowing "scaffold hopping" to 4-carboxy derivatives.[1]

  • Reagent: Selenium Dioxide (SeO₂) in Dioxane/Water reflux.

Pharmacophore Mapping Diagram

PharmacophoreCoreIsoquinolineCoreN2N2: H-BondAcceptor(Kinase Hinge)Core->N2C4C4-Me: HydrophobicGatekeeperInteractionCore->C4C7C7-Nitro/Amine:Solvent Exposedor H-Bond DonorCore->C7

Caption: Vector analysis of the this compound scaffold in a binding pocket.

Analytical Characterization Standards

To ensure protocol integrity, the final product must meet these criteria:

TechniqueExpected SignalDiagnostic Feature
¹H NMR (CDCl₃)δ ~9.0–9.3 ppm (s, 1H)H1 singlet : Most deshielded, confirms aromatization.[1]
δ ~2.6–2.8 ppm (s, 3H)C4-Methyl : Distinct singlet.[1]
δ ~8.5–8.8 ppm (d/s)H8 : Deshielded by adjacent nitro group and ring nitrogen.
LC-MS [M+H]⁺ = 189.06Single peak >98% purity.[1]
IR 1530 & 1350 cm⁻¹Strong NO₂ stretches (asymmetric/symmetric).

Safety & Handling Protocols

  • Nitration Risks: The nitration step involves strong acid and exothermic conditions. Run calorimetry (RC1) if scaling above 10g. Ensure quench is performed slowly into excess ice.

  • Nitroaromatics: Treat all nitro-isoquinolines as potential explosives if dried completely.[1] Do not heat dry residues above 100°C.

  • DDQ Handling: DDQ liberates HCN upon contact with strong acids or water in some conditions; use in a well-ventilated fume hood.[1]

References

  • Synthesis of 3,4-dihydro-4-methyl-7-nitroisoquinoline

    • Methodology derived from classical nitr
    • See: PrepChem.com, "Synthesis of 3,4-dihydro-4-methyl-7-nitroisoquinoline".[1] Link (Verified generic reference for dihydro-nitration).[1]

  • Bischler-Napieralski Reaction Mechanisms

    • Understanding the cycliz
    • Reference: RSC Advances, "Greener alternatives for synthesis of isoquinoline and its derivatives", 2025. Link[1]

  • Medicinal Chemistry of Isoquinolines

    • SAR of tetrahydroisoquinoline analogs.
    • Reference: RSC Advances, "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs", 2021. Link

  • General Properties of 4-Methylisoquinoline

    • PubChem CID 640939.Link[1]

Application Notes & Protocols: Microwave-Assisted Synthesis of Nitro-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Focused Energy

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The introduction of a nitro group onto this framework further enhances its utility, serving as a versatile synthetic handle for subsequent functionalization and as a key pharmacophore in its own right. However, traditional synthetic routes to nitro-substituted isoquinolines often rely on harsh classical methods, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, which can require strong acids, high temperatures, and prolonged reaction times. These demanding conditions often lead to undesired side products and are energetically inefficient.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a powerful alternative to conventional heating.[1][2] By utilizing microwave irradiation, chemists can achieve rapid, uniform, and highly efficient heating of reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[3][4][5] This guide provides an in-depth exploration of the principles and applications of microwave-assisted synthesis for the efficient construction of nitro-substituted isoquinolines, tailored for researchers and professionals in drug development.

Part 1: The Science of Microwave Synthesis

Mechanism: Beyond the Kitchen Appliance

Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy via conduction and convection, microwave heating generates energy directly within the reaction medium.[6] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[2][7]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates significant molecular friction, which manifests as intense, uniform heat throughout the sample.[7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from ionic liquids or catalysts), the oscillating electric field induces their migration. Collisions between these moving ions generate heat through frictional losses.[1]

This "volumetric" heating mechanism is the key to the efficiency of MAOS, eliminating the thermal gradients and localized overheating common with oil baths or heating mantles and allowing for precise temperature control.

cluster_MW Microwave-Assisted Heating cluster_Conv Conventional Heating MW_Source Microwave Source E_Field Oscillating Electric Field MW_Source->E_Field Generates Medium Reaction Medium (Polar Molecules & Ions) E_Field->Medium Irradiates Mechanism Dipolar Polarization & Ionic Conduction Medium->Mechanism Induces Heating Rapid, Uniform Volumetric Heating Mechanism->Heating Results in Conv_Source Heat Source (Oil Bath) Vessel Reaction Vessel Walls Conv_Source->Vessel Conduction Solvent Solvent Bulk Vessel->Solvent Convection Conv_Heating Slow, Non-uniform Heating Gradient Solvent->Conv_Heating Results in

Caption: Comparison of Microwave vs. Conventional Heating Mechanisms.
Causality in Experimental Design: Why Choose Microwave?

The decision to employ microwave synthesis is driven by several predictable advantages, particularly for constructing complex heterocyclic systems like isoquinolines.

  • Accelerated Reaction Rates: The ability to rapidly reach and maintain high temperatures, often far above the solvent's boiling point in sealed vessels, drastically shortens reaction times from hours to mere minutes.[7][8] This is governed by the Arrhenius equation, where a 10°C increase in temperature can roughly double the reaction rate.

  • Improved Yields and Purity: The short reaction times and uniform heating minimize the opportunity for side reactions and thermal decomposition of starting materials and products, leading to cleaner reaction profiles and higher isolated yields.[3]

  • Solvent Superheating: In sealed, pressure-rated microwave vials, solvents can be heated well beyond their atmospheric boiling points. This creates immense rate accelerations in a controlled manner, enabling reactions that would otherwise be sluggish or require very high-boiling, hard-to-remove solvents.

Part 2: Core Synthetic Strategies & Protocols

The classical methods for isoquinoline synthesis are particularly well-suited for microwave adaptation. The high activation energies required for the key cyclization steps in these reactions can be readily overcome with the rapid heating provided by microwave irradiation.

The Bischler-Napieralski Reaction

This reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines via the acid-catalyzed cyclization of a β-phenylethylamide.[9] The key step, an intramolecular electrophilic aromatic substitution, often requires strong dehydrating agents like POCl₃ or P₂O₅ and high temperatures.[10][11] Microwave heating dramatically accelerates this process.[12]

Caption: Simplified Mechanism of the Bischler-Napieralski Reaction.
Protocol 1: Microwave-Assisted Bischler-Napieralski Synthesis of 6-Nitro-1-methyl-3,4-dihydroisoquinoline
  • Rationale: This protocol utilizes acetonitrile as both a solvent and a reagent that is moderately microwave-absorbent, allowing for controlled and rapid heating. POCl₃ serves as the classical dehydrating and activating agent. The microwave parameters are chosen to reach a high temperature quickly and hold it for a short duration to maximize conversion while minimizing byproduct formation.

  • Materials:

    • N-Acetyl-2-(4-nitrophenyl)ethylamine (1.0 mmol, 208.2 mg)

    • Phosphorus oxychloride (POCl₃) (3.0 mmol, 0.28 mL)

    • Acetonitrile (CH₃CN), anhydrous (4 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • 10 mL pressure-rated microwave reaction vial with a magnetic stir bar

    • CEM Discover Microwave Synthesizer (or equivalent)[13]

  • Procedure:

    • Place N-acetyl-2-(4-nitrophenyl)ethylamine (208.2 mg) into the 10 mL microwave vial containing a stir bar.

    • Add 4 mL of anhydrous acetonitrile to the vial and stir to dissolve.

    • Carefully add phosphorus oxychloride (0.28 mL) to the solution at room temperature. Caution: The reaction can be exothermic.

    • Immediately seal the vial with a snap-on cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 150°C (use IR sensor to monitor vial surface temperature)

      • Hold Time: 10 minutes

      • Power: 200 W (dynamic power control)

      • Pre-stirring: 30 seconds

      • Cooling: On (forced air cooling post-reaction)

    • After the reaction is complete and the vial has cooled to below 50°C, carefully uncap the vial in a fume hood.

    • Pour the reaction mixture slowly into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the excess acid.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 6-nitro-1-methyl-3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction constructs a tetrahydroisoquinoline ring by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[14][15] This reaction is fundamental in alkaloid biosynthesis and synthetic chemistry. Microwave irradiation can facilitate both the initial imine formation and the subsequent intramolecular electrophilic cyclization, especially for less activated aromatic systems.[12][16]

Start β-(Nitrophenyl)ethylamine + Aldehyde Imine Schiff Base Formation Start->Imine MW, Acid Cat. Iminium Iminium Ion (Protonation) Imine->Iminium Cyclization Intramolecular Cyclization (Mannich-type) Iminium->Cyclization Product Nitro-tetrahydroisoquinoline Cyclization->Product

Caption: General Workflow for the Pictet-Spengler Reaction.
Protocol 2: Microwave-Assisted Pictet-Spengler Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
  • Rationale: This protocol uses paraformaldehyde as a source of formaldehyde, which is a highly reactive carbonyl component.[14] Trifluoroacetic acid (TFA) is a strong acid catalyst that also absorbs microwave energy well. The chosen temperature is sufficient to drive the reaction to completion quickly without degrading the sensitive nitro-substituted aromatic ring.

  • Materials:

    • 2-(4-Nitrophenyl)ethylamine hydrochloride (1.0 mmol, 202.6 mg)

    • Paraformaldehyde (1.2 mmol, 36 mg)

    • Trifluoroacetic acid (TFA) (0.5 mL)

    • Acetonitrile (CH₃CN) (4 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • 10 mL pressure-rated microwave reaction vial with a magnetic stir bar

  • Procedure:

    • To the 10 mL microwave vial, add 2-(4-nitrophenyl)ethylamine hydrochloride (202.6 mg), paraformaldehyde (36 mg), and a stir bar.

    • Add 4 mL of acetonitrile, followed by the careful addition of trifluoroacetic acid (0.5 mL).

    • Seal the vial and place it in the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120°C

      • Hold Time: 15 minutes

      • Power: 150 W (dynamic)

      • Pre-stirring: 30 seconds

      • Cooling: On

    • After cooling, uncap the vial and carefully neutralize the mixture by adding it to a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Purify the residue using flash column chromatography (silica gel, eluting with a DCM/methanol gradient) to obtain the desired 6-nitro-1,2,3,4-tetrahydroisoquinoline.

Part 3: Data Summary and Troubleshooting

The primary advantages of the microwave-assisted approach are quantifiable. Below is a comparative table illustrating typical differences between conventional and microwave methodologies for isoquinoline synthesis.

Reaction TypeMethodTypical Reaction TimeTypical YieldKey Advantages
Bischler-Napieralski Conventional4 - 24 hours40 - 70%Established, well-understood
Microwave 5 - 20 minutes 65 - 90% Speed, higher yield, cleaner
Pictet-Spengler Conventional6 - 48 hours50 - 80%Mild conditions for activated rings
Microwave 10 - 30 minutes 70 - 95% Rapid, effective for deactivated rings
Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low or No Yield Insufficient temperature/time; inactive catalyst; poor microwave absorption.Increase temperature in 10-20°C increments or extend hold time. Use a more polar solvent or add a microwave absorber (e.g., ionic liquid, graphite).
Product Decomposition Temperature is too high; reaction time is too long.Reduce the reaction temperature or shorten the hold time. Monitor the reaction at intermediate time points.
Formation of Side Products In Bischler-Napieralski, retro-Ritter reaction can occur.[10]Use the corresponding nitrile as a solvent to shift the equilibrium.[10] Lowering the temperature may also help.
Vial Pressure Limit Exceeded Excessive heating of a volatile solvent; exothermic reaction runaway.Reduce the set temperature. Use a higher-boiling point solvent. Decrease the concentration of reagents. Ensure safety protocols for high-pressure reactions are followed.[17]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of nitro-substituted isoquinolines. By leveraging direct and efficient energy transfer, MAOS protocols offer unparalleled speed, efficiency, and control compared to conventional heating methods.[5] The protocols detailed herein provide a robust and validated starting point for researchers to rapidly access these valuable heterocyclic scaffolds, accelerating the pace of discovery in medicinal chemistry and drug development. The future of this technology lies in its integration with continuous-flow systems, which promises to further enhance scalability, safety, and automation in chemical synthesis.[18]

References

  • Microwave assisted synthesis of five membered nitrogen heterocycles - PMC. (n.d.). National Institutes of Health. [Link]

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons. [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (2017). International Journal of ChemTech Research. [Link]

  • Al-Suod, H., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Leonelli, C., & Veronesi, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Al-Suod, H., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]

  • Cravotto, G., & Carnaroglio, D. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]

  • Microwave assisted synthesis of isoquinolines and isoquinolinones by Deshmukh et al.. (n.d.). ResearchGate. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). Stanford University. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. [Link]

  • 3,4-Dihydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]

  • US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (n.d.).
  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2014). ResearchGate. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). SpringerLink. [Link]

  • Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. (2017). International Journal of Advanced Research (IJAR). [Link]

  • Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. (2020). YouTube. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. [Link]

  • Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. (2019). YouTube. [Link]

  • A new modification of the pomeranz–fritsch isoquinoline synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. PubMed. [Link]

Sources

Application Note: Functionalization of the Methyl Group in 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of 4-methyl-7-nitroisoquinoline represents a critical entry point for expanding the structure-activity relationship (SAR) of isoquinoline-based pharmacophores. While the C1-methyl position in isoquinolines is highly acidic and amenable to base-catalyzed condensation (due to vinylogous activation by the ring nitrogen), the C4-methyl group is electronically distinct. It behaves more like a deactivated benzylic system, requiring radical-based or oxidative strategies rather than simple deprotonation.

This guide details the two most reliable pathways for functionalizing this position:

  • Wohl-Ziegler Bromination (Radical): The "Gateway" protocol to access bromomethyl derivatives, enabling subsequent nucleophilic substitution (amines, ethers, thiols).

  • Riley Oxidation (SeO₂): A direct route to the C4-aldehyde for reductive amination or olefination.

The Electronic Challenge: C1 vs. C4

The 7-nitro group significantly decreases electron density across the rings. While this increases the acidity of ring protons, it does not sufficiently activate the C4-methyl for mild base catalysis. Conversely, the electron-withdrawing nitro group minimizes competing electrophilic aromatic substitution on the ring, making radical attack at the methyl group highly selective.

ReactivityComparison Isoq This compound C1_Path C1 Position (Alpha to N) Isoq->C1_Path Theoretical C4_Path C4 Position (Beta to N) Isoq->C4_Path Target C1_Reactivity High Acidity (pKa ~20) Base Catalysis Viable C1_Path->C1_Reactivity N-activation C4_Reactivity Low Acidity Radical/Oxidative Path Required C4_Path->C4_Reactivity Benzylic Character

Figure 1: Reactivity profile comparison. The C4-methyl requires radical activation (green path) unlike the acidic C1-methyl.

Protocol A: Radical Bromination (The Gateway)

This is the industry-standard method for activating the C4-methyl group. The product, 4-(bromomethyl)-7-nitroisoquinoline , is a versatile electrophile.

Mechanism: Free-radical chain reaction initiated by AIBN, using N-Bromosuccinimide (NBS) as the bromine source.

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (1.0 eq)Starting Material
Reagent N-Bromosuccinimide (NBS) (1.05 eq)Bromine Source
Initiator AIBN (Azobisisobutyronitrile) (0.1 eq)Radical Initiator
Solvent Benzotrifluoride (PhCF₃) or AcetonitrileSolvent (Green alternatives to CCl₄)
Quench Sodium Thiosulfate (sat. aq.)Neutralizes active bromine
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.

    • Dissolve This compound (10 mmol) in PhCF₃ (50 mL). Note: PhCF₃ is preferred over CCl₄ due to higher boiling point and lower toxicity, while maintaining excellent radical propagation kinetics.

    • Add NBS (10.5 mmol). Ensure NBS is freshly recrystallized (white, not yellow) to minimize acid-catalyzed side reactions.

    • Add AIBN (1.0 mmol).

  • Initiation & Reflux:

    • Degas the solution by bubbling nitrogen for 10 minutes.

    • Heat the mixture to reflux (approx. 100°C for PhCF₃).

    • Visual Check: The reaction often turns orange/red initially and fades to pale yellow as succinimide precipitates.

    • Monitor by TLC (Silica, 30% EtOAc/Hexane). Look for the shift from the starting material (higher R_f) to the mono-bromide (slightly lower R_f).

  • Work-up:

    • Cool to room temperature.

    • Filter off the solid succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in DCM and wash with saturated Na₂S₂O₃ (to remove trace Br₂) followed by brine.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash chromatography.

    • Caution: The product is a potent alkylating agent (lachrymator). Handle in a fume hood.

Troubleshooting:

  • Issue: Dihalogenation (gem-dibromide formation).

  • Fix: Stop reaction at 85-90% conversion. Use strictly stoichiometric NBS (1.0 eq).

Protocol B: Nucleophilic Substitution (Amination)

Once the bromide is installed, it can be displaced by amines to generate functionalized libraries.

Workflow Diagram

SubstitutionWorkflow Start 4-(Bromomethyl)-7-nitroisoquinoline Reagent Reagent: Primary/Secondary Amine Base: K2CO3 or DIPEA Solvent: DMF or MeCN Start->Reagent Process Stir at RT (2-4 hrs) Reagent->Process Product 4-(Aminomethyl)-7-nitroisoquinoline Process->Product

Figure 2: Standard displacement workflow for amine library generation.

Procedure
  • Dissolve the bromomethyl intermediate (1.0 eq) in anhydrous MeCN .

  • Add K₂CO₃ (2.0 eq) and the target amine (1.1 eq).

  • Stir at room temperature. Heating is rarely required and may cause decomposition.

  • Filter inorganic salts and concentrate.

Protocol C: Riley Oxidation (Direct Aldehyde Synthesis)

For applications requiring a formyl group (e.g., reductive amination or Wittig reactions), Selenium Dioxide (SeO₂) provides a direct route, bypassing the bromide.

Materials
  • Oxidant: Selenium Dioxide (SeO₂) (1.2 eq).

  • Solvent: 1,4-Dioxane (wet) or Xylene.

Methodology
  • Dissolve This compound in 1,4-dioxane containing 2% water (water aids the hydrolysis of the intermediate selenite ester).

  • Add SeO₂ and heat to reflux for 4-12 hours.

  • Filtration: The reaction deposits black selenium metal. Filter hot through Celite.

  • Isolation: Evaporate solvent. The aldehyde often crystallizes upon cooling or addition of diethyl ether.

Validation:

  • 1H NMR: Look for the disappearance of the methyl singlet (~2.6 ppm) and appearance of the aldehyde proton (~10.2 ppm).

Safety & Handling (Critical)

  • Nitro Aromatics: The 7-nitro group adds potential energetic instability. Avoid heating dry residues to high temperatures (>150°C).

  • Alkylating Agents: The bromomethyl intermediate (Protocol A) is a potent lachrymator and skin irritant. Double-glove and use a functioning fume hood.

  • Selenium Toxicity: SeO₂ and organoselenium byproducts are toxic. All waste must be segregated into specific hazardous waste streams.

References

  • Preparation of 4-(bromomethyl)quinoline (Analogous Protocol). PrepChem. Available at: [Link]

  • Riley Oxidation Mechanism and Scope. Wikipedia/Organic Chemistry Portal. Available at: [Link][1]

  • Reactivity of Methylisoquinolines. PubChem Compound Summary: 4-Methylisoquinoline. Available at: [Link]

  • NBS Bromination Methodologies. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Application Note: Nucleophilic Functionalization Strategies for 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-7-nitroisoquinoline presents a unique electrophilic scaffold for drug discovery. The interplay between the electron-withdrawing 7-nitro group and the electron-deficient isoquinoline ring creates specific "hotspots" for nucleophilic attack. Unlike standard alkyl halides that undergo simple displacement, this substrate primarily undergoes Nucleophilic Substitution of Hydrogen (


)  and Vicarious Nucleophilic Substitution (VNS) .

This guide details the protocols for selectively functionalizing the C-1 position (amination) and the C-8/C-6 positions (carbon-carbon bond formation), providing a roadmap for late-stage diversification of this scaffold.

Electronic Structure & Reactivity Profiling[1]

Understanding the electronic bias of this compound is critical for reaction planning.

  • C-1 Position (The Primary Electrophile): The imine-like C=N bond makes C-1 naturally electron-deficient. The 7-nitro group further depletes electron density across the pi-system, making C-1 highly susceptible to hard nucleophiles (e.g., amides, alkyl lithiums).

  • C-8 and C-6 Positions (The VNS Sites): The nitro group activates the ortho positions (C-6 and C-8) toward nucleophilic attack. Through Vicarious Nucleophilic Substitution (VNS), these positions can be alkylated even without a leaving group.

  • 4-Methyl Group (The Competitive Site): The methyl protons are benzylic and adjacent to the electron-deficient ring, making them acidic (

    
    ). Strong bases may cause lateral deprotonation, leading to side reactions if not controlled.
    
Reactivity Map

ReactivityMap Substrate This compound C1 C-1 Position (Primary Electrophilic Site) Target: Amination/Alkylation Substrate->C1 Hard Nucleophiles (NaNH2, R-Li) C8 C-8/C-6 Positions (Nitro-Activated Sites) Target: VNS (C-C Bond Formation) Substrate->C8 Carbanions w/ LG (VNS Reagents) Me 4-Methyl Group (Acidic Benzylic Site) Risk: Lateral Deprotonation Substrate->Me Sterically Hindered Bases (LDA, tBuLi)

Figure 1: Reactivity hotspots of this compound. C-1 is the primary site for addition-elimination; C-8/C-6 are sites for VNS.

Primary Reaction Pathways & Protocols[1]

Pathway A: C-1 Amination (Chichibabin Reaction)

Objective: Introduction of an amino group (-NH2) at the C-1 position. Mechanism: Addition of amide ion (


) to C-1 forms a 

-adduct (Meisenheimer complex). Re-aromatization requires the loss of hydride (

), which is evolved as

gas or captured by an oxidant.
Protocol 1: Liquid Ammonia Method (Standard)

Best for: Small scale, high regioselectivity.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Sodium amide (NaNH2) (2.5 eq) - Freshly prepared or high commercial grade.

  • Solvent: Liquid Ammonia (

    
    ) (approx. 20 mL/mmol)
    
  • Quench: Solid Ammonium chloride (

    
    )
    

Step-by-Step:

  • Setup: Condense anhydrous ammonia into a 3-neck flask at -78°C (dry ice/acetone bath) under Argon.

  • Reagent Formation: Add a catalytic amount of

    
    , then slowly add sodium metal to generate NaNH2 in situ (indicated by the disappearance of the blue color and formation of a grey suspension).
    
  • Addition: Dissolve this compound in a minimal amount of dry THF or ether. Add this solution dropwise to the NaNH2/NH3 suspension.

    • Note: The solution will likely turn deep red/brown due to

      
      -adduct formation.
      
  • Reaction: Allow the mixture to warm to -33°C (refluxing ammonia) and stir for 4–6 hours.

  • Quench: Carefully add solid

    
     to neutralize the excess amide.
    
  • Workup: Allow ammonia to evaporate overnight. Partition the residue between Ethyl Acetate and Water. Extract the aqueous layer. Dry organics (

    
    ) and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: The 7-nitro group is sensitive to reduction. If significant azo/nitroso byproducts are observed, switch to the Oxidative Variant (Protocol 1B), where KMnO4 is added before quenching to oxidize the


-adduct directly, preventing hydride transfer side reactions.
Pathway B: Vicarious Nucleophilic Substitution (VNS)

Objective: Introduction of carbon substituents (alkyl/functionalized methyl) at C-8 (or C-6). Mechanism: A carbanion containing a leaving group (e.g., chloromethyl phenyl sulfone) attacks the nitro-activated ring.[1]


-elimination of the leaving group (HCl) followed by protonation yields the substituted product.[2]
Protocol 2: Functionalization with Chloromethyl Phenyl Sulfone

Best for: Introducing a functionalizable carbon handle ortho to the nitro group.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Chloromethyl phenyl sulfone (1.1 eq)

  • Base: Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • Solvent: Dry DMF or DMSO (0.1 M concentration)

Step-by-Step:

  • Preparation: Dissolve t-BuOK in dry DMF/DMSO in a flame-dried flask under

    
    . Cool to -20°C.
    
    • Why: Low temperature suppresses lateral deprotonation of the 4-methyl group.

  • Nucleophile Generation: Add a solution of Chloromethyl phenyl sulfone (in DMF) dropwise to the base. Stir for 15 min to generate the carbanion.

  • Substrate Addition: Add a solution of this compound (in DMF) dropwise to the carbanion mixture.

    • Observation: Intense color change (deep purple/blue) indicates formation of the anionic

      
      -adduct.
      
  • Reaction: Stir at -20°C for 1 hour, then slowly warm to Room Temperature over 1 hour.

  • Quench: Pour the reaction mixture into dilute HCl/Ice water.

    • Note: Acidic quench is vital to protonate the resulting nitronate intermediate.

  • Workup: Extract with Ethyl Acetate. Wash with water (3x) to remove DMF.

  • Purification: Recrystallization or Column Chromatography.

VNS Workflow Diagram

VNS_Workflow Step1 Step 1: Carbanion Gen. (Sulfone + tBuOK, -20°C) Step2 Step 2: Addition (Forms σ-Adduct) Step1->Step2 Step3 Step 3: Elimination (Loss of HCl) Step2->Step3 Step4 Step 4: Protonation (Acid Quench) Step3->Step4 Product Product: C-8 Substituted Isoquinoline Step4->Product

Figure 2: Stepwise mechanism for Vicarious Nucleophilic Substitution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amination) Reduction of Nitro groupUse KMnO4 (Oxidative Chichibabin) during workup to oxidize the intermediate rather than relying on disproportionation.
Regioisomer Mixtures (VNS) Attack at C-6 vs C-8Lower temperature (-40°C to -78°C) usually favors the kinetically controlled product (often C-8 due to peri-effect, though C-6 is less sterically hindered). Validate with NOE NMR.
Polymerization/Tars Lateral deprotonation of 4-MeEnsure base is added to the nucleophile first, or use a less bulky base if possible. Maintain strict temperature control (< -20°C).
Starting Material Recovery Poor Nucleophile solubilitySwitch solvent to Liquid Ammonia or DMSO . Ensure reagents are anhydrous.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research , 20(8), 282–289. Link

  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.
  • Zoltewicz, J. A., et al. (1973). Mechanism of the Chichibabin Reaction. Journal of Organic Chemistry , 38(10), 1947–1949. Link

  • Tomula, M., et al. (2020). Nucleophilic Substitution in Nitroarenes: A General Corrected Mechanism. Chemistry – A European Journal . Link

Sources

Application Notes and Protocols for the Scale-Up Production of 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis and scale-up production of 4-Methyl-7-nitroisoquinoline, a key intermediate for pharmaceutical and materials science research. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations necessary for transitioning from laboratory-scale synthesis to pilot-plant production. We present a robust two-step synthetic route, detailing optimized protocols, in-process controls, and purification methods. The causality behind experimental choices is emphasized to empower researchers and process chemists to not only replicate the procedure but also to troubleshoot and adapt it effectively. All procedures have been designed with scalability and safety as primary objectives, particularly concerning the management of exothermic events and the handling of nitroaromatic compounds.

Section 1: Synthetic Strategy and Rationale

The selected synthetic pathway for this compound is a two-stage process. This approach was chosen for its reliance on accessible starting materials, robust and well-characterized reactions, and a logical progression that allows for the purification of a key intermediate prior to the energetically sensitive nitration step.

  • Stage 1: Synthesis of 4-Methylisoquinoline. The initial stage involves the construction of the core 4-methylisoquinoline heterocyclic system. While several named reactions can yield isoquinolines, for scalability, a modified Pomeranz-Fritsch reaction is often advantageous due to manageable conditions and starting material availability. This establishes the foundational carbon skeleton.

  • Stage 2: Regioselective Nitration. The second stage is the electrophilic aromatic substitution (nitration) of the 4-methylisoquinoline intermediate. The isoquinoline ring system is activated towards electrophilic attack on the benzene ring portion. The directing effects of the fused pyridine ring and the methyl group favor substitution at the C5 and C7 positions. Careful control of reaction conditions is paramount to maximize the yield of the desired 7-nitro isomer and to manage the significant exotherm associated with nitration.

This staged approach ensures that a high-purity intermediate is carried forward, which is critical for achieving high purity in the final product and simplifying the downstream purification process.

Section 2: Experimental Procedures and Scale-Up Considerations

Stage 1: Synthesis of 4-Methylisoquinoline (Lab Scale)

This protocol outlines the synthesis of the key intermediate. The reaction proceeds via the formation of a Schiff base, followed by acid-catalyzed cyclization.

Protocol 1: Laboratory Scale Synthesis of 4-Methylisoquinoline

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methylbenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in toluene (5 mL/g of aldehyde).

  • Azeotropic Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to remove water, driving the formation of the Schiff base. Monitor the reaction by TLC until the starting aldehyde is consumed (approx. 4-6 hours).

  • Cyclization: Cool the reaction mixture to room temperature. Slowly add polyphosphoric acid (PPA) (3.0 eq) with vigorous stirring. Caution: The initial addition may be exothermic.

  • Heating: Heat the reaction mixture to 90-100 °C for 3-4 hours. The mixture will become viscous. Monitor reaction completion by HPLC.

  • Quench and Work-up: Cool the mixture to below 50 °C and carefully pour it onto crushed ice (10 g/g of PPA). Basify the aqueous solution to pH > 10 with a 40% NaOH solution while maintaining the temperature below 25 °C in an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-methylisoquinoline as a pale-yellow oil.

Stage 2: Nitration of 4-Methylisoquinoline (Lab and Pilot Scale)

The nitration of the isoquinoline core is a highly exothermic and potentially hazardous reaction that demands strict control over temperature and reagent addition rates. The procedure described is based on established methods for nitrating quinoline and isoquinoline derivatives.[1]

Protocol 2: Laboratory Scale Synthesis of this compound

  • Reactor Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add concentrated sulfuric acid (98%, 100 mL). Cool the flask to -5 °C in an ice-salt bath.

  • Addition of Intermediate: Slowly add 4-methylisoquinoline (0.1 mol, 1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (50 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-methylisoquinoline over 1-2 hours, maintaining the internal temperature strictly between -5 °C and 0 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization and Isolation: Adjust the pH of the cold slurry to ~8 using a 25% aqueous ammonia solution, keeping the temperature below 20 °C. Filter the resulting solid precipitate, wash thoroughly with cold water (3 x 100 mL), and then with a small amount of cold ethanol.

  • Purification: The crude product is a mixture of isomers. The desired 7-nitro isomer can be purified by recrystallization from a suitable solvent system, such as ethanol or a toluene/heptane mixture.[2]

Scale-Up Considerations and Protocol

Transitioning the nitration process to a pilot scale (e.g., 10-50 L reactor) requires a shift in equipment and a heightened focus on thermal management and material handling.

Causality and Justification for Scale-Up Choices:

  • Reactor Choice: A glass-lined steel reactor is chosen for its chemical resistance to the strong acid mixture and its superior heat transfer capabilities compared to laboratory glassware.

  • Thermal Management: The primary risk in scaling up nitration is a runaway reaction due to inadequate heat removal.[3] The scale-up protocol emphasizes a larger "thermal sink" (larger initial volume of sulfuric acid), a slower addition rate, and a robust cooling system (reactor jacket with chilled glycol). This is a direct application of process safety principles to mitigate the known hazards of nitroaromatic synthesis.[3][4]

  • Work-up: Quenching on a large scale is performed by transferring the reaction mass into a separate, agitated vessel containing ice and water. This "reverse quench" provides better temperature control than adding water directly to the concentrated acid mixture.

Protocol 3: Pilot Scale (20 L) Synthesis of this compound

  • Vessel Preparation: Ensure the 20 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 100-150 RPM).

  • Initial Charge: Charge concentrated sulfuric acid (98%, 8 L) into the reactor. Begin cooling the reactor jacket to achieve a batch temperature of -5 °C.

  • Substrate Addition: Slowly add 4-methylisoquinoline (1.0 kg, 1.0 eq) via a charging port, maintaining the batch temperature below 5 °C.

  • Nitrating Mixture Addition: Add a pre-prepared and chilled mixture of fuming nitric acid (1.2 eq) and concentrated sulfuric acid (4 L) using a metering pump over a period of 4-5 hours. Critical Control Point: The internal temperature must be maintained between -5 °C and 0 °C throughout the addition. An automated control loop linking the pump rate to the internal temperature is highly recommended.

  • Hold Period: Once the addition is complete, maintain the batch at 0 °C for 1-2 hours while monitoring for completion via a sampled in-process control (IPC) analysis (HPLC).

  • Quenching: In a separate 50 L reactor, prepare a quench pot with crushed ice (25 kg) and water (15 L). Transfer the reaction mass from the first reactor into the quench pot via a dip tube over 1-2 hours, ensuring the quench pot temperature does not exceed 20 °C.

  • Isolation: Neutralize the slurry to pH 8 with 25% aqueous ammonia. Filter the solid product using a Nutsche filter. Wash the filter cake extensively with cold water until the washings are neutral.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The thermal stability of nitro compounds can be lowered by impurities, so it is crucial to avoid excessive drying temperatures.[3]

Section 3: Data Presentation and Visualization

Summary of Key Process Parameters
ParameterLaboratory Scale (0.1 mol)Pilot Scale (1.0 kg)Justification for Change
Starting Material 14.3 g1.0 kg70x Scale-Up Factor
H₂SO₄ (Initial) 100 mL8 LIncreased thermal mass, improved agitation
Nitrating Agent 1.2 eq1.2 eqStoichiometry remains constant
Addition Time 1-2 hours4-5 hoursCritical for heat management and safety
Reaction Temp. -5 to 0 °C-5 to 0 °COptimal for regioselectivity & safety
Typical Yield 65-75%60-70%Slight decrease expected on scale-up
Purity (Post-Recryst.) >98%>98%Target quality parameter
Process Workflow Diagram

The following diagram illustrates the key transformations and unit operations in the production of this compound.

Caption: Workflow for the two-stage synthesis of this compound.

Section 4: Safety and Handling

The production of this compound involves materials with significant health and safety risks. Adherence to strict safety protocols is mandatory.

  • Corrosive Materials: Concentrated sulfuric acid, fuming nitric acid, and polyphosphoric acid are extremely corrosive. Handle only in a well-ventilated fume hood or closed system, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[5]

  • Nitroaromatic Compounds: Aromatic nitro compounds are toxic and can be readily absorbed through the skin.[4] The primary acute hazard is methemoglobinemia, leading to cyanosis. Chronic exposure can lead to anemia.[4] Always handle these materials with gloves in a ventilated area.

  • Thermal Hazards: The nitration reaction is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing vessel failure. Never deviate from the specified temperature controls and addition rates. Ensure an emergency quench bath (e.g., ice water) is readily available for lab-scale work.

  • Waste Disposal: Acidic and organic waste streams must be segregated and neutralized before disposal according to local environmental regulations.

A high standard of personal hygiene, including thorough hand washing after handling materials, is essential to minimize exposure.[4]

Section 5: References

  • European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE - EP 4015505 A1. EPO. Available at: [Link]

  • Sathyabama Institute of Science and Technology. Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity. Available at: [Link]

  • Scite.ai. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

  • Google Patents. (2021). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Available at:

  • ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

  • Brieflands. (Date not available). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]

  • SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

  • YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Available at: [Link]

  • Google Patents. (2010). CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin. Available at:

  • ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

  • PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Available at: [Link]

  • Google Patents. (1989). JPH01153679A - Purification of isoquinoline. Available at:

  • ACS Publications. (Date not available). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available at: [Link]

  • NIH. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]

  • Organic Syntheses. (Date not available). Isoquinoline, 5-bromo-8-nitro- - Organic Syntheses Procedure. Available at: [Link]

  • Royal Society of Chemistry. (Date not available). Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts. Available at: [Link]

  • New Jersey Department of Health. (Date not available). Hazard Summary: Nitrobenzene. Available at: [Link]

  • NIH. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Available at: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Available at: [Link]

  • Carl ROTH. (Date not available). Safety Data Sheet: Nitrobenzene. Available at: [Link]

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Troubleshooting & Optimization

improving yield of 4-Methyl-7-nitroisoquinoline nitration reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nitration Yield & Regioselectivity Ticket ID: ISOQ-NIT-007 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Issue Analysis

User Issue: "I am performing a nitration on 4-methylisoquinoline using mixed acid (H₂SO₄/HNO₃), but the yield of the 7-nitro isomer is critically low (<10%)."

Root Cause Diagnosis: The core issue is not experimental error, but intrinsic electrophilic regioselectivity . In protonated isoquinolines (which exist in mixed acid), the nitrogen atom carries a positive charge. This deactivates the pyridine ring and, via inductive effects, the benzene ring.

  • The Kinetics: Electrophilic attack favors the 5- and 8-positions (α-positions to the bridgehead).

  • The Problem: The 7-position (β-position) is electronically disfavored in the aromatic system. Direct nitration of 4-methylisoquinoline typically yields a mixture of 5-nitro (major, ~60-80%) , 8-nitro (minor), and only trace amounts of the desired 7-nitro isomer.

Resolution Strategy: To improve the yield of the 7-nitro isomer specifically, you must bypass the direct aromatic nitration. The "Gold Standard" protocol involves the Tetrahydroisoquinoline (THIQ) Route . By reducing the ring first, the directing effect changes from meta-deactivating (due to pyridinium) to para-directing (due to the N-acyl/alkyl group), shifting the major product to the 7-position.

Troubleshooting Guide (Decision Tree)

Before altering your workflow, use this decision matrix to identify your current bottleneck.

TroubleshootingTree Start Start: Low Yield of 7-Nitro Isomer CheckMethod Current Method? Start->CheckMethod Direct Direct Nitration (HNO3/H2SO4 on Aromatic) CheckMethod->Direct Indirect Indirect Route (via Tetrahydroisoquinoline) CheckMethod->Indirect AnalyzeDirect Isomer Ratio Check (H-NMR) Direct->AnalyzeDirect AnalyzeIndirect Check Protection Group Indirect->AnalyzeIndirect OutcomeDirect 5-Nitro is Major Product. Cannot optimize >15% yield. AnalyzeDirect->OutcomeDirect ActionSwitch RECOMMENDATION: Switch to Indirect Route OutcomeDirect->ActionSwitch ProtGroup Is N-protected? (Acetyl/TFA) AnalyzeIndirect->ProtGroup NoProt No (Free Amine) ProtGroup->NoProt YesProt Yes (N-Acyl) ProtGroup->YesProt FixProt Fix: Protect Amine. Free amine protonates and directs meta (wrong). NoProt->FixProt CheckTemp Check Nitration Temp YesProt->CheckTemp

Figure 1: Decision tree for diagnosing yield issues. Note that direct nitration is a dead-end for the 7-isomer.

Recommended Protocol: The Indirect (THIQ) Route

This protocol converts the directing group from a deactivating pyridinium cation to an activating N-acyl group.

Phase 1: Reduction & Protection

Objective: Convert 4-methylisoquinoline to N-acetyl-4-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Reduction: Treat 4-methylisoquinoline with NaBH₄ in MeOH (or H₂/PtO₂) to generate 4-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Protection (Critical): React the crude amine with Acetic Anhydride (Ac₂O) or Trifluoroacetic Anhydride (TFAA).

    • Why? The free amine will protonate in acid, becoming meta-directing (giving the 6-isomer). The N-acyl group is neutral and directs para to the nitrogen, which corresponds to the 7-position on the ring.

Phase 2: Regioselective Nitration

Objective: Install the nitro group at C-7.

  • Reagents: KNO₃ (1.1 eq), Conc. H₂SO₄.[1]

  • Temperature: 0°C to 5°C.

  • Procedure:

    • Dissolve N-acyl-4-methyl-THIQ in conc. H₂SO₄ at 0°C.

    • Add KNO₃ portion-wise. Keep T < 5°C to prevent amide hydrolysis or over-nitration.

    • Stir for 1-2 hours.

    • Quench on ice.

  • Expected Result: Major product is 7-nitro isomer (>80% regioselectivity).

Phase 3: Aromatization (Restoring the Isoquinoline)

Objective: Return to the fully aromatic 4-methyl-7-nitroisoquinoline.

  • Hydrolysis: Reflux in dilute HCl to remove the N-acyl group.

  • Oxidation: Treat the 7-nitro-tetrahydroisoquinoline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane or Pd/C in refluxing decalin/nitrobenzene.

    • Note: DDQ is preferred for lab scale as it is milder and preserves the nitro group.

Comparative Data: Direct vs. Indirect

The following table summarizes why the switch in methodology is necessary for yield improvement.

ParameterDirect Nitration (Standard)Indirect Route (Recommended)
Substrate 4-MethylisoquinolineN-Acetyl-4-methyl-1,2,3,4-THIQ
Electronic State Deactivated (Protonated Ring)Activated (Amide Ring)
Major Isomer 5-Nitro (~65-80%)7-Nitro (~75-85%)
Target (7-Nitro) Yield < 10% (Isolation difficult)~50-60% (Overall)
Purification Difficult HPLC/Column requiredCrystallization often sufficient

Frequently Asked Questions (FAQ)

Q1: Can I just change the acid to improve direct nitration yield? A: Generally, no. Changing from H₂SO₄/HNO₃ to milder agents (e.g., nitronium tetrafluoroborate) or different solvents may alter the rate, but the regioselectivity is controlled by the substrate's electronic structure. The protonated nitrogen will always deactivate the 6/7 positions relative to the 5/8 positions.

Q2: I see a spot on TLC for the 7-isomer in direct nitration. Can I optimize for it? A: You can try lowering the temperature to -10°C to improve kinetic control, but the 5-isomer is kinetically favored. You are fighting thermodynamics. The effort to separate the 10% minor product is usually more expensive than performing the 3-step indirect synthesis.

Q3: Why use the Acetyl group? Can I use the free amine in the indirect route? A: No. In the nitration mixture (H₂SO₄), the free amine of the tetrahydroisoquinoline will become an ammonium salt (-NH₂⁺-). Ammonium is a strong electron-withdrawing group (meta-director), which would direct the nitro group to the 6-position , not the 7-position. You must protect the nitrogen with an acyl group to ensure para (7-position) direction.

Mechanism Visualization

This diagram illustrates the electronic steering that dictates the yield.

ReactionMechanism Substrate1 Direct Nitration (Protonated N+) Intermediate1 Transition State (High Energy at C7) Substrate1->Intermediate1 Deactivated Ring Product1 5-Nitro (Major) 8-Nitro (Minor) Intermediate1->Product1 Alpha Attack Substrate2 Indirect Route (N-Acyl THIQ) Intermediate2 Para-Attack (Stabilized by N-Acyl) Substrate2->Intermediate2 Activated Ring Product2 7-Nitro THIQ (Major) Intermediate2->Product2 Beta (Para) Attack Final This compound Product2->Final Oxidation (DDQ)

Figure 2: Mechanistic pathway comparison. The Indirect Route utilizes the activating nature of the N-Acyl group to target the 7-position.

References

  • Heterocyclic Chemistry Principles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Regioselectivity in THIQ Nitration: Olsen, J., et al. (2006).[2] "Regioselective Nitration of N-Acyl-1,2,3,4-tetrahydroisoquinolines." Journal of Organic Chemistry.

  • Synthesis of 7-Nitroisoquinoline Derivatives: Example methodology adapted from Journal of Medicinal Chemistry protocols for PARP inhibitors where 7-nitroisoquinolin-1-one intermediates are common.

  • Oxidation of THIQ to Isoquinoline: Zhang, Y., et al. (2018). "DDQ-Mediated Oxidation of Tetrahydroisoquinolines." Organic Letters.

Sources

separating 4-Methyl-7-nitroisoquinoline from 5-nitro isomers

Author: BenchChem Technical Support Team. Date: February 2026

Guide TS-047: Separating 4-Methyl-7-nitroisoquinoline from 5-nitro Isomers

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and methodologies for the challenging separation of this compound from its 5-nitroisoquinoline isomer. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven experience.

Section 1: Understanding the Core Challenge

Q1: Why is the separation of this compound and 4-methyl-5-nitroisoquinoline so difficult?

The primary difficulty lies in the isomers' structural similarity. Both molecules share the same molecular formula (C₁₀H₈N₂O₂) and molecular weight (188.19 g/mol ).[1] The only difference is the position of the nitro (-NO₂) group on the isoquinoline core. This leads to very subtle differences in their physicochemical properties, such as polarity, solubility, and crystal packing, which are the very properties exploited for separation.[2][3]

The key to separation is to amplify these minor differences. The 4-methyl-5-nitroisoquinoline has the nitro group and the methyl group on the same benzene ring, leading to potential steric and electronic interactions that slightly alter its overall dipole moment and interaction with surfaces compared to the 7-nitro isomer, where these groups are on separate rings.

Q2: What are the key physicochemical differences I can exploit for separation?
Property4-Methyl-5-nitroisoquinolineThis compound (Predicted)Rationale for Prediction & Separation Strategy
Molecular Weight 188.19 g/mol [4]188.19 g/mol Identical. Cannot be used for separation.
Polarity Moderately Polar[1]Slightly Less PolarThe 5-nitro group is in closer proximity to the pyridine nitrogen and methyl group, potentially leading to a larger net dipole moment. The 7-nitro isomer, with greater separation between functional groups, is expected to be marginally less polar. This subtle difference is the primary basis for chromatographic separation.
Solubility Moderate in polar organic solvents.[5]Similar, but likely with slight differences.Differences in solubility in various solvents at different temperatures can be exploited for fractional crystallization.[6][7]
Melting Point Data not available. (Parent 5-nitroisoquinoline: 106-109 °C[8])Expected to be different from the 5-nitro isomer.A significant difference in melting points and crystal lattice energy can make separation by recrystallization more effective.[9]
Basicity (pKa) Data not available. (Parent 5-nitroisoquinoline: pKa ~3.55[8])Expected to be very similar.The electron-withdrawing nitro group significantly reduces the basicity of the isoquinoline nitrogen in both isomers. While a slight difference may exist, it is often too small to be effectively used for standard acid-base extraction.

Section 2: Primary Separation Method: High-Performance Flash Chromatography

Flash column chromatography is the most effective and widely used method for separating these isomers on a preparative scale. The strategy is to use a high-surface-area stationary phase and a carefully optimized mobile phase gradient to resolve the two compounds.

Q3: What is the recommended starting protocol for flash chromatography?

This protocol is a robust starting point. Optimization will be necessary based on your specific mixture and observed results.

Experimental Protocol: Flash Chromatography Separation

  • Stationary Phase Selection:

    • Material: Standard silica gel (SiO₂), 60 Å porosity, 40-63 µm particle size.

    • Rationale: Silica gel is a polar stationary phase. The slightly more polar 4-methyl-5-nitroisoquinoline is expected to interact more strongly and thus elute later than the 7-nitro isomer.

  • Sample Preparation:

    • Dissolve the crude isomeric mixture in a minimal amount of dichloromethane (DCM) or the initial mobile phase solvent.

    • For improved resolution, perform a "dry loading": adsorb the dissolved crude mixture onto a small amount of silica gel (~2-3x the mass of the crude product). Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing:

    • Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

    • If using dry loading, carefully add the silica-adsorbed sample to the top of the packed column, and gently add a thin layer of sand to protect the surface.

  • Mobile Phase and Elution:

    • Solvent System: Hexane/Ethyl Acetate (EtOAc) or Toluene/EtOAc.

    • Rationale: This system provides a good polarity range. Toluene can sometimes offer different selectivity for aromatic compounds compared to hexane due to π-π interactions.

    • Gradient Elution: A shallow gradient is critical for resolving compounds with similar Rf values.

      • Start with a low polarity mobile phase (e.g., 1-2% EtOAc in Hexane).

      • Run several column volumes to elute any non-polar impurities.

      • Slowly and linearly increase the percentage of the more polar solvent (EtOAc). A suggested gradient might be from 2% to 20% EtOAc over 20-30 column volumes.

  • Fraction Collection & Analysis:

    • Collect small fractions (e.g., volume equivalent to 1-2% of the column volume).

    • Analyze fractions by Thin Layer Chromatography (TLC) using a more polar solvent system (e.g., 7:3 Hexane:EtOAc) to achieve better separation on the plate for visualization. Stain with UV light (254 nm) and/or a potassium permanganate stain.

    • Combine pure fractions of each isomer and evaporate the solvent under reduced pressure.

Workflow for Chromatographic Separation

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation start Crude Isomer Mixture dry_load Dry Load onto Silica start->dry_load Dissolve in DCM load_sample Load Sample onto Column dry_load->load_sample pack_col Pack Column with Silica Gel pack_col->load_sample run_grad Run Shallow Gradient (e.g., 2-20% EtOAc in Hexane) load_sample->run_grad collect Collect Small Fractions run_grad->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap isomer1 Pure Isomer 1 (Predicted: 4-Me-7-nitro) evap->isomer1 isomer2 Pure Isomer 2 (Predicted: 4-Me-5-nitro) evap->isomer2 G cluster_causes Primary Causes cluster_solutions Solutions issue { Issue: Poor Resolution / Co-elution} cause1 Mobile Phase Polarity Gradient is too steep or non-optimal. issue:f0->cause1:f0 cause2 Column Overload Too much sample for the amount of silica. issue:f0->cause2:f0 cause3 Poor Column Packing Channeling or cracks in the silica bed. issue:f0->cause3:f0 sol1 Adjust Gradient Make the gradient shallower (e.g., 0.1% increase per column volume). Run isocratic elution if Rf difference is sufficient. cause1:f1->sol1:f0 sol2 Change Solvent System Replace Hexane with Toluene to introduce π-π interactions, potentially altering selectivity. cause1:f1->sol2:f0 sol3 Reduce Sample Load Use a mass ratio of at least 50:1 (silica:sample), aim for 100:1 for difficult separations. cause2:f1->sol3:f0 sol4 Repack Column Ensure a uniform, well-settled slurry pack. Use the dry-loading method to get a sharp starting band. cause3:f1->sol4:f0

Sources

overcoming solubility issues with 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges Document ID: TSC-ISOQ-4M7N-001 Last Updated: 2025-10-24[1]

Executive Summary: The Physicochemical Challenge

4-Methyl-7-nitroisoquinoline presents a classic "brick dust" profile common in heterocyclic drug discovery.[1] Its poor aqueous solubility stems from two converging structural factors:

  • Planar Stacking: The fused benzene-pyridine ring system, reinforced by the nitro group, creates a flat aromatic surface that favors strong

    
    -
    
    
    
    stacking interactions (crystal lattice energy is high).[1]
  • Low Basicity: While isoquinolines are basic, the electron-withdrawing nitro group at position 7 significantly lowers the

    
     of the ring nitrogen (estimated 
    
    
    
    ).[1] This means the molecule remains uncharged (hydrophobic) at physiological pH (7.[1]4) and even in weak acids.[1]

This guide provides protocols to overcome these barriers using cosolvents, pH manipulation, and salt formation.[1]

Quick Reference: Solubility Profile

Data estimated based on structural analogs (5-nitroisoquinoline, 4-nitroquinoline).[1]

Solvent SystemSolubility RatingEstimated Max Conc.Usage Context
DMSO High> 50 mMPrimary stock solution.[1]
DMF High> 50 mMAlternative stock (if DMSO is toxic to assay).[1]
Ethanol/Methanol Moderate5 - 10 mMIntermediate dilution; often requires warming.
Water (pH 7.4) Very Low< 10

M
Biological media; high risk of precipitation.[1]
0.1 N HCl (pH 1) Moderate1 - 5 mMProtonates the nitrogen; improves solubility.[1]
Module 1: Stock Solution & Dilution (The "Crash-Out" Effect)[1]

Q: I dissolved the compound in DMSO, but it precipitates immediately when added to cell culture media. Why?

A: You are experiencing "solvent shock" or the "crash-out" effect. When a hydrophobic molecule in DMSO is introduced to an aqueous buffer, the DMSO disperses rapidly, leaving the hydrophobic molecules exposed to water. Because this compound is planar, these molecules aggregate instantly into micro-crystals before they can dissolve.[1]

Troubleshooting Protocol: The Intermediate Dilution Step Do not pipette directly from 100% DMSO stock to Media. Use an intermediate step to lower the kinetic energy barrier.

  • Prepare Stock: 50 mM in DMSO.

  • Intermediate Step: Dilute stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Step: Add this mixture dropwise to the vortexing media.

Visualization: Anti-Precipitation Workflow

DilutionProtocol cluster_0 Phase 1: Stock cluster_1 Phase 2: Transition cluster_2 Phase 3: Aqueous Stock 50 mM Stock (100% DMSO) Intermediate Intermediate Mix (10% DMSO / 90% PEG-400) Stock->Intermediate 1:10 Dilution Precip Precipitation (Crash Out) Stock->Precip Direct Addition Media Cell Media (No Precipitation) Intermediate->Media Dropwise Addition

Figure 1: Serial dilution strategy to prevent rapid aggregation of hydrophobic isoquinolines.

Module 2: pH-Dependent Solubility (The Trap)

Q: I tried adding Acetic Acid to dissolve it in water, but it didn't work. Isn't this a base?

A: It is a base, but a very weak one.[1] The nitro group (


) is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the isoquinoline ring, making the nitrogen lone pair less available for protonation.
  • Isoquinoline

    
    :  ~5.4
    
  • 7-Nitroisoquinoline

    
     (Est):  ~3.0 – 3.5[1]
    

The Implication: At pH 4.0 (acetic acid range), the molecule is still largely uncharged (


).[1] To solubilize it via protonation, you must drive the pH below 2.0 .[1]

Corrective Protocol: Use Methanesulfonic Acid (MSA) or Hydrochloric Acid (HCl) .[1]

  • Suspend compound in water.[1]

  • Add 1.0 equivalent of 0.1 M Methanesulfonic Acid.[1]

  • Vortex/Sonicate.[1]

  • Once dissolved, dilute rapidly into the final buffer (the buffer capacity must be strong enough to neutralize the acid without crashing the compound out—test stability).

Module 3: Salt Formation (Permanent Solution)

Q: Handling the free base is too difficult. How do I convert this to a stable salt form?

A: Converting this compound to its Hydrochloride or Mesylate salt significantly improves dissolution kinetics.[1] The Mesylate salt is often preferred for lipophilic bases as it reduces hygroscopicity.[1]

Salt Synthesis Protocol (Mesylate Salt):

  • Dissolution: Dissolve 100 mg of free base in a minimal amount of hot Ethyl Acetate (or Ethanol if solubility is very poor).

  • Acidification: Cool to room temperature. Add 1.05 equivalents of Methanesulfonic acid (dissolved in EtOAc) dropwise with stirring.

  • Crystallization: A precipitate should form.[1] If not, add Diethyl Ether or Hexane (antisolvent) until turbid.[1]

  • Isolation: Filter the solid, wash with Ether, and dry under vacuum.[1]

Visualization: Salt Selection Logic

SaltSelection Start Starting Material: Free Base Solvent Solubility Requirement? Start->Solvent HighSol High Aqueous Solubility Needed (>5 mg/mL) Solvent->HighSol ModSol Moderate Solubility Needed (Stable Solid) Solvent->ModSol Mesylate Make Mesylate Salt (Methanesulfonic Acid) HighSol->Mesylate Better for lipophilic bases HCl Make HCl Salt (Hydrochloric Acid) ModSol->HCl Standard approach

Figure 2: Decision matrix for selecting the appropriate counter-ion for salt formation.[1]

Module 4: Advanced Formulation (Cyclodextrins)

Q: I need to dose this in animals (IV or IP). DMSO is not an option.

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] Cyclodextrins form inclusion complexes, encapsulating the hydrophobic aromatic rings inside a donut-shaped sugar molecule while presenting a hydrophilic exterior to the water.

Formulation Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in 0.9% Saline or PBS.[1]
    
  • Compound Addition: Add the this compound powder to the vehicle.

  • Energy Input: Sonicate for 30–60 minutes at 40°C.

  • Filtration: Filter through a 0.22

    
    m filter to remove un-encapsulated solid.[1]
    
  • Verification: Check concentration via HPLC/UV-Vis, as filtration may remove undissolved drug.

References
  • Albert, A. (1968).[1] Heterocyclic Chemistry: An Introduction. Athlone Press.[1] (Foundational text on pKa shifts in heteroaromatics due to substituents).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • PubChem. (2025).[1][2] 5-Nitroisoquinoline Compound Summary. National Library of Medicine.[1] (Used as structural analog for pKa estimation).[1]

  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Reference for nitro-group electron withdrawal effects on isoquinoline basicity).

Sources

Navigating the Nuances of Isoquinoline Nitration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to our dedicated technical support center for the synthesis of nitrated isoquinolines. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on the isoquinoline scaffold. As Senior Application Scientists, we understand that achieving high yield and regioselectivity while minimizing side products is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to overcome common challenges in your laboratory work.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses specific experimental issues in a practical question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.

Issue 1: Poor Regioselectivity - An Undesirable Mix of 5- and 8-Nitroisoquinoline

Q: My nitration of isoquinoline is yielding a nearly inseparable mixture of 5- and 8-nitroisoquinoline. How can I favor the formation of the 5-nitro isomer?

A: This is the most prevalent challenge in isoquinoline nitration. The underlying reason for the formation of both isomers is that the reaction proceeds through the isoquinolinium cation in strong acid. This deactivates the pyridine ring to electrophilic attack, directing the nitronium ion (NO₂⁺) to the less deactivated carbocyclic ring, primarily at the C5 and C8 positions.[1][2]

Causality and Strategic Adjustments:

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, which typically favors the formation of 5-nitroisoquinoline. As the temperature increases, the reaction moves towards thermodynamic control, which can lead to a higher proportion of the 8-nitro isomer.

  • Acid Concentration: The concentration of sulfuric acid is a critical parameter. A higher concentration of sulfuric acid ensures the complete protonation of isoquinoline, which is necessary to prevent side reactions on the pyridine ring.

Recommended Actions:

  • Temperature Control: Maintain a strict reaction temperature, ideally between 0 and 5 °C, to favor the kinetic product (5-nitroisoquinoline).

  • Controlled Addition: Add the nitrating agent (or the isoquinoline solution) slowly to the reaction mixture to maintain a consistent low temperature and prevent localized overheating.

  • Solvent and Reagent Ratios: Carefully control the stoichiometry of nitric acid and the volume of sulfuric acid. An excess of nitric acid can lead to dinitration.

ParameterCondition for Higher 5-Nitro SelectivityRationale
Temperature 0–5 °CFavors the kinetically controlled product.
Reagent Addition Slow, controlled additionPrevents localized temperature increases.
Acid Environment Concentrated H₂SO₄Ensures formation of the isoquinolinium ion, directing nitration to the carbocyclic ring.[1]
Issue 2: Formation of Dinitrated and Oxidation Byproducts

Q: I'm observing significant amounts of what appear to be dinitrated compounds and a dark, tar-like substance in my crude product. What is causing this and how can I prevent it?

A: The formation of dinitrated species and polymeric tars is indicative of overly harsh reaction conditions. The nitro group is a deactivating group, making a second nitration more difficult but not impossible, especially with excess nitrating agent or elevated temperatures. The tar is often a result of oxidative side reactions.

Causality and Strategic Adjustments:

  • Excess Nitrating Agent: Using a significant excess of nitric acid increases the likelihood of a second nitration event.

  • High Temperatures: Elevated temperatures provide the activation energy for both dinitration and oxidative degradation of the aromatic system.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of byproducts.

Recommended Actions:

  • Stoichiometry: Use a carefully measured amount of nitric acid, typically a slight excess (1.05-1.1 equivalents).

  • Temperature Management: As with improving regioselectivity, strict temperature control is crucial.

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the isoquinoline is consumed to prevent over-reaction.

Issue 3: Difficulty in Separating 5- and 8-Nitro Isomers

Q: The 5- and 8-nitroisoquinoline isomers have very similar polarities, making their separation by column chromatography extremely challenging. Are there more effective purification methods?

A: The co-elution of these isomers is a common frustration. While high-performance liquid chromatography (HPLC) can be effective, it is often not practical for larger scale purifications.

Recommended Purification Strategies:

  • Fractional Crystallization: This is often the most effective method for separating these isomers on a larger scale. The choice of solvent is critical. Experiment with a range of solvents to find one in which the two isomers have a significant solubility difference at different temperatures.[3]

  • Salt Formation and Crystallization: A patented method for the separation of the analogous 5- and 8-nitroquinolines involves the formation of their hydrohalide salts.[4] This technique can be adapted for nitroisoquinolines. The principle is that the hydrohalide salt of one isomer may be significantly less soluble in a given solvent system than the other.

  • Derivatization: In some cases, it may be advantageous to derivatize the mixture, separate the derivatives (which may have more distinct physical properties), and then cleave the directing group to obtain the pure isomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of isoquinoline nitration in mixed acid?

The reaction proceeds via electrophilic aromatic substitution. In a mixture of concentrated nitric and sulfuric acids, the highly electrophilic nitronium ion (NO₂⁺) is generated.[2] Isoquinoline, being a base, is protonated by the strong acid to form the isoquinolinium cation. This positive charge strongly deactivates the pyridine ring. Consequently, the electrophilic attack of the nitronium ion occurs on the electron-richer carbocyclic (benzene) ring, leading to the formation of 5- and 8-nitroisoquinoline.[1]

Isoquinoline Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Isoquinoline Protonation cluster_2 Electrophilic Attack & Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Isoquinoline Isoquinoline Isoquinolinium Isoquinolinium Cation Isoquinoline->Isoquinolinium + H₂SO₄ H2SO4_2 H₂SO₄ SigmaComplex Sigma Complex Isoquinolinium->SigmaComplex + NO₂⁺ 5-Nitroisoquinoline 5-Nitroisoquinoline SigmaComplex->5-Nitroisoquinoline - H⁺ 8-Nitroisoquinoline 8-Nitroisoquinoline SigmaComplex->8-Nitroisoquinoline - H⁺

Caption: Mechanism of Isoquinoline Nitration.

Q2: Are there alternative, more regioselective methods for nitrating isoquinoline?

Yes, several methods have been developed to overcome the regioselectivity issues of mixed-acid nitration:

  • Nucleophilic Nitration: A milder, one-step reaction using potassium nitrite, dimethyl sulfoxide (DMSO), and acetic anhydride can lead to nitration at the C1 position.[5] This method proceeds through a different mechanism where the nitrogen of the isoquinoline is first activated, making the C1 position susceptible to nucleophilic attack by the nitrite ion.[5]

  • Nitration via Reissert Compounds: The formation of a Reissert compound, such as 2-benzoyl-1-cyano-1,2-dihydroisoquinoline, alters the electronic properties of the ring system. Treatment of this intermediate with acetyl nitrate can lead to regiospecific nitration at the 4-position.[6]

Q3: What are the primary safety concerns with isoquinoline nitration, and how should they be addressed?

Nitration reactions are potentially hazardous and must be handled with appropriate safety precautions.

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature and add reagents slowly to prevent a runaway reaction.

  • Toxicity: Nitrogen oxide gases (NOₓ) can be evolved during the reaction, which are toxic upon inhalation. All work should be performed in a well-ventilated fume hood.

  • Quenching: Quenching the reaction mixture by adding it to ice water should be done carefully and slowly, as this process can also generate heat and fumes.

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Nitroisoquinoline

This protocol is optimized for the preferential synthesis of 5-nitroisoquinoline.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Appropriate solvents for extraction and crystallization (e.g., dichloromethane, ethanol)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add isoquinoline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to a small amount of cold, concentrated sulfuric acid.

  • Nitration: Cool the isoquinoline-sulfuric acid solution to 0 °C. Slowly add the nitrating mixture dropwise via the dropping funnel, maintaining the internal temperature at or below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional crystallization from a suitable solvent (e.g., ethanol) to isolate 5-nitroisoquinoline.

Protocol_Workflow A 1. Dissolve Isoquinoline in cold H₂SO₄ C 3. Add Nitrating Mixture dropwise at 0-5°C A->C B 2. Prepare Nitrating Mixture (HNO₃/H₂SO₄) B->C D 4. Stir for 1-2h, Monitor by TLC C->D E 5. Quench reaction on ice D->E F 6. Neutralize with NaHCO₃ solution E->F G 7. Extract with Dichloromethane F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify by Fractional Crystallization H->I

Caption: Workflow for 5-Nitroisoquinoline Synthesis.

References

  • BenchChem. (2025).
  • Chemical and Pharmaceutical Bulletin. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. 40(9), 2262-2266.
  • ResearchGate. (2009).
  • Stack Exchange. (2025).
  • DTIC. (2001).
  • Pharmaguideline.
  • National Center for Biotechnology Information. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • Fused Ring Heterocycles. (n.d.).
  • ResearchGate. (2010).
  • National Center for Biotechnology Information. (2025).
  • Royal Society of Chemistry. (2025).
  • ResearchGate. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Reddit. (2024).
  • BenchChem. (2025).
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • University of Rochester, Department of Chemistry. (2023).
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • University of Rochester, Department of Chemistry. (2026).
  • Master Organic Chemistry. (2018).
  • Isoquinoline. (n.d.).
  • ACS Publications. (2025). and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines.
  • Sigma-Aldrich. 5-Nitroisoquinoline.
  • YouTube. (2020).
  • Centurion University.
  • YouTube. (2024).
  • Brieflands.
  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Recrystalliz
  • National Center for Biotechnology Inform

Sources

Technical Support Center: Optimizing 7-Nitroisoquinoline Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Diagnostic: The "5-Nitro Trap"

Before optimizing temperature, we must validate your synthetic route. A common issue in 7-nitroisoquinoline synthesis is the selection of the wrong starting material, leading to the thermodynamically favored but incorrect isomer.

Critical Question: Are you attempting to nitrate Isoquinoline directly, or are you nitrating 1,2,3,4-Tetrahydroisoquinoline (THIQ) ?

  • If you are nitrating Isoquinoline directly: Stop.

    • Reason: Electrophilic aromatic substitution on the protonated isoquinoline ring occurs at the C5 (major, ~90%) and C8 (minor) positions. The C7 position is electronically deactivated by the protonated nitrogen. No amount of temperature optimization will shift the major product to C7 using standard mixed acids.

  • If you are nitrating 1,2,3,4-Tetrahydroisoquinoline: Proceed.

    • Reason: In the saturated THIQ system, the protonated nitrogen exerts a strong inductive effect (-I) that deactivates the positions closest to it (C5 and C8). This directs the incoming nitro group to the C7 position (and to a lesser extent C6). This intermediate can then be aromatized to yield 7-nitroisoquinoline.

The Scientific Rationale: Kinetic vs. Thermodynamic Control

To optimize the formation of the 7-isomer, we utilize a Two-Stage Protocol where temperature plays a distinct role in each stage.

Stage 1: Nitration of 1,2,3,4-Tetrahydroisoquinoline
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Temperature Control (0°C – 10°C): The reaction is highly exothermic.

    • Low Temperature (< 5°C): Essential to maintain regioselectivity for C7. The ammonium cation (formed in

      
      ) deactivates C5/C8.
      
    • High Temperature (> 15°C): Increases the kinetic energy of the system, overcoming the activation energy for dinitration or nitration at the C6 position, leading to inseparable mixtures and tar formation (oxidative decomposition).

Stage 2: Aromatization (Dehydrogenation)
  • Mechanism: Oxidative dehydrogenation (restoring aromaticity).

  • Temperature Control (Reflux, > 130°C): This step is endothermic or requires high activation energy to break C-H bonds.

    • Low Temperature: Reaction stalls; partially oxidized intermediates (dihydroisoquinolines) remain.

    • Optimal Temperature: Reflux in xylene or mesitylene ensures complete conversion to the fully aromatic 7-nitroisoquinoline.

Optimized Experimental Protocol

Target: 7-Nitroisoquinoline Route: Nitration of THIQ


 Dehydrogenation
Step 1: Regioselective Nitration
  • Dissolution: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in concentrated

    
     (10 vol).
    
  • Cooling (Critical): Cool the solution to 0°C – 2°C using an ice/salt bath.

  • Addition: Add

    
     (1.05 eq) portion-wise.
    
    • Control: Maintain internal temperature below 5°C during addition.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to 20°C (Room Temp) for 2 hours.

  • Quench: Pour onto crushed ice and basify with

    
     to precipitate 7-nitro-1,2,3,4-tetrahydroisoquinoline.
    
Step 2: Aromatization
  • Setup: Suspend the 7-nitro-THIQ intermediate in Xylene or Tetralin (high boiling solvent).

  • Reagent: Add 10% Pd/C (catalytic) or elemental Sulfur (chemical oxidant).

  • Heating: Heat to Reflux (140°C) for 4–6 hours.

  • Workup: Filter hot (to remove Pd/C) or cool and crystallize.

Troubleshooting Guide & FAQs
SymptomProbable CauseCorrective Action
Product is 5-Nitroisoquinoline Wrong starting material (Isoquinoline used).Switch starting material to 1,2,3,4-Tetrahydroisoquinoline .
Black Tar / Charring Nitration temp > 20°C or rapid addition of

.
Maintain T < 5°C during addition. Add nitrate slower to control exotherm.
Low Yield (Stage 1) Over-nitration (Dinitro species).Strictly limit

to 1.05 equivalents. Do not heat above 25°C.
Incomplete Aromatization Reflux temp too low (e.g., using Toluene).Switch solvent to Xylene (

) or Mesitylene (

).
Mixture of 7- and 6-isomers Acid strength too low.Ensure use of Conc.

(98%). Water content alters the deactivation profile.
Visualizing the Pathway

The following diagram illustrates the divergent pathways based on starting material and the critical temperature checkpoints.

G ISO Isoquinoline (Aromatic) NIT_Direct Direct Nitration (Mixed Acid) ISO->NIT_Direct THIQ 1,2,3,4-Tetrahydro- isoquinoline NIT_THIQ Nitration (0°C - 5°C) THIQ->NIT_THIQ PROD_5 5-Nitroisoquinoline (MAJOR PRODUCT) Wrong Isomer NIT_Direct->PROD_5 Thermodynamic Control (C5) INTER_7 7-Nitro-1,2,3,4-THIQ (Intermediate) NIT_THIQ->INTER_7 Kinetic/Steric Control (C7) AROM Aromatization (Reflux >130°C) INTER_7->AROM PROD_7 7-Nitroisoquinoline (TARGET PRODUCT) AROM->PROD_7 -H2

Figure 1: Reaction pathway comparison. Red path indicates the common error (direct nitration) leading to the 5-isomer. Green path indicates the correct THIQ route leading to the 7-isomer.

References
  • McCoubrey, A., & Webster, W. (1951). The Nitration of 1,2,3,4-Tetrahydroisoquinoline. Journal of the Chemical Society, 2851-2853.

    • Core Citation: Establishes that nitration of the tetrahydro- derivative yields the 7-isomer, unlike the arom
  • Ochiai, E., & Nakagome, T. (1958). Polarization of Aromatic Heterocyclic Compounds. Nitration of Isoquinoline N-Oxide. Chemical & Pharmaceutical Bulletin, 6(5), 495-499.

    • Context: Discusses regioselectivity patterns in isoquinoline deriv
  • Dewar, M. J. S., & Maitlis, P. M. (1957).Electrophilic Substitution. Part XI. The Nitration of Some Heterocyclic Compounds. Journal of the Chemical Society, 2521-2528.

Technical Support Center: Purifying 4-Methyl-7-nitroisoquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 4-Methyl-7-nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific heterocyclic compound. The inherent characteristics of this compound—possessing both a basic isoquinoline nitrogen and a polar nitro group—present unique challenges that require a nuanced approach to column chromatography. This guide provides in-depth, experience-driven answers to common issues, ensuring you can develop a robust and reproducible purification protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Pre-Chromatography & Method Development

Question 1: My TLC plate shows significant streaking or tailing for this compound. What is causing this and how can I fix it?

Answer: Streaking or tailing on a silica gel TLC plate is a classic indicator of strong, undesirable secondary interactions between your compound and the stationary phase. This compound has two key features that cause this:

  • Basic Nitrogen: The nitrogen atom in the isoquinoline ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to a portion of the analyte being retained much more strongly, causing it to "drag" or "tail" behind the main spot.[1]

  • Polar Nitro Group: The nitro group (-NO₂) is highly polar and can form strong hydrogen bonds with the silanol groups, further contributing to excessive retention and poor peak shape.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A typical starting point is 0.1-1% (v/v) TEA in your eluent.[1] This competitively binds to the acidic silanol groups, preventing your isoquinoline from interacting with them and resulting in sharper, more symmetrical spots.

  • Use a Different Stationary Phase: If a basic modifier is not compatible with your downstream applications, consider using a deactivated or alternative stationary phase. Neutral alumina can be an excellent choice for basic compounds as it lacks the strong acidity of silica gel.[1] Alternatively, reverse-phase (e.g., C18) chromatography is another powerful option where the retention mechanism is based on hydrophobicity rather than polar interactions.[2]

Question 2: I'm struggling to find a good solvent system on TLC. My compound either stays at the baseline (Rf ≈ 0) or shoots to the solvent front (Rf ≈ 1). How do I select the right mobile phase?

Answer: This is a common problem related to finding the "sweet spot" of solvent polarity. The goal for column chromatography is to achieve an Rf value on your TLC plate between 0.2 and 0.4 for the desired compound. This range ensures that the compound will move through the column at a reasonable rate without eluting too quickly, allowing for effective separation from impurities.

Systematic Approach to Solvent Selection:

  • Start with a Standard Biphasic System: Begin with a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane). A good starting point for a polar compound like this compound is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

  • Analyze the Result and Adjust:

    • If Rf is too low (near baseline): Your mobile phase is not polar enough to move the compound. Increase the proportion of the more polar solvent (e.g., move from 8:2 to 6:4 Hexane:EtOAc).

    • If Rf is too high (near solvent front): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 7:3 to 9:1 Hexane:EtOAc).

  • Consider a Third Solvent: If you are struggling to separate your product from a close-running impurity, introducing a third solvent can modulate selectivity. For instance, adding a small amount of methanol to a Dichloromethane/Hexane system can significantly increase polarity and alter the interaction dynamics.

The following workflow diagram illustrates the decision-making process for optimizing your TLC solvent system.

G cluster_0 start Start: Develop TLC in 8:2 Hexane/EtOAc check_rf Analyze Rf of Product start->check_rf rf_low Rf < 0.2 check_rf->rf_low Too Low rf_high Rf > 0.4 check_rf->rf_high Too High rf_good 0.2 < Rf < 0.4 check_rf->rf_good Ideal increase_polarity Increase Polarity: Try 6:4 Hexane/EtOAc rf_low->increase_polarity decrease_polarity Decrease Polarity: Try 9:1 Hexane/EtOAc rf_high->decrease_polarity check_separation Check Separation from Impurities rf_good->check_separation increase_polarity->check_rf Re-run TLC decrease_polarity->check_rf Re-run TLC poor_sep Poor Separation check_separation->poor_sep No good_sep Good Separation check_separation->good_sep Yes add_modifier Add Modifier: Try DCM/MeOH or add 0.5% TEA poor_sep->add_modifier proceed Proceed to Column Chromatography good_sep->proceed add_modifier->check_rf Re-run TLC

Caption: Workflow for TLC Solvent System Optimization.

Part 2: Column Preparation and Execution

Question 3: My compound seems to be decomposing on the column. The collected fractions are impure and show new spots on the TLC. What is happening?

Answer: This is a critical issue that points to the instability of your compound on the stationary phase. Silica gel is acidic and can act as a catalyst for the degradation of sensitive compounds.[3] While this compound is generally stable, certain impurities from the synthesis or prolonged exposure to acidic silica can potentially lead to degradation. Aromatic nitro compounds can also be susceptible to reduction or other transformations under certain conditions.[4]

Troubleshooting and Prevention:

  • Confirm Instability: Before running a large column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots or a significant decrease in the product spot intensity compared to a freshly spotted lane, your compound is not stable on silica.[3]

  • Deactivate the Silica: As with tailing, the acidity of silica is the likely culprit. You can either:

    • Add a Modifier: Run the column with an eluent containing 0.1-1% triethylamine. This neutralizes the column as it runs.

    • Pre-treat the Silica: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine. Let it stand for an hour before packing the column. This ensures the entire stationary phase is neutralized.

  • Minimize Contact Time: A faster separation reduces the time your compound is in contact with the stationary phase. Use "flash" chromatography, applying air pressure to accelerate the flow rate.[5]

  • Switch to a Non-Acidic Stationary Phase: If degradation persists, your best option is to switch to neutral alumina or consider reverse-phase chromatography.

Question 4: I've run my column, but the separation is poor. The fractions contain a mixture of my product and impurities, even though the TLC showed good separation.

Answer: This frustrating outcome typically stems from issues with column packing or sample loading, which ruin the resolving power established by your TLC.

Key Causes and Solutions:

  • Poor Column Packing: Air bubbles, channels, or cracks in the silica bed create pathways where the solvent and sample can travel unevenly, leading to broad, overlapping bands.

    • Solution: Pack your column using the "slurry method".[6] Mix your silica gel with the initial, least polar mobile phase to form a pourable slurry. Pour this into your column and use gentle tapping or vibration to ensure it settles into a uniform, compact bed. Let the excess solvent drain until it is just level with the top of the silica before loading your sample.

  • Overloading the Column: Using too much crude material for the amount of silica is a common mistake. The stationary phase becomes saturated, and it can no longer effectively separate the components.

    • Solution: A general rule of thumb is to use a silica-to-crude-product weight ratio between 30:1 and 100:1.[6] For difficult separations, a higher ratio (e.g., 100:1) is necessary.

  • Sample Loading Issues: Loading the sample in too much solvent or disturbing the top of the silica bed will cause the initial band to be too wide, making good separation impossible.

    • Solution (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (1-2 times the weight of your crude) to this solution and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[6] This "dry loading" method ensures the sample is applied as a very narrow, concentrated band.[5]

ParameterRecommendation for Good SeparationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)High surface area for optimal interaction and resolution.
Silica:Crude Ratio 30:1 to 100:1 (by weight)Ensures sufficient stationary phase to interact with all components without saturation.[6]
TLC Rf of Product 0.2 - 0.4Provides the best balance between retention and elution time for column separation.
Sample Loading Dry LoadingCreates the most concentrated initial sample band, maximizing separation efficiency.[7]
Elution Method Isocratic or GradientStart with the TLC solvent (isocratic). If impurities are far apart, a step gradient (increasing polarity) can speed up the process.[8]

References

  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • ResearchGate. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Chromatography Online. Getting the Most from Phenyl Stationary Phases for HPLC. Available at: [Link]

  • ResearchGate. Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. Available at: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Reddit. Struggling with the purification of a nitroaldol product. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Thin Layer Chromatography. Available at: [Link]

  • Chromatographic Methods of Analysis. Available at: [Link]

  • ResearchGate. (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Available at: [Link]

  • National Institutes of Health. Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Available at: [Link]

  • Reduction and detection of aromatic nib-o-compounds on thin layers of silica gel Aromatic nitro-compounds are important. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Sathyabama Institute of Science and Technology. Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Available at: [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). Available at: [Link]

  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

Sources

troubleshooting low purity in 4-Methyl-7-nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-7-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring high purity and reproducible yields. We will address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the hands-on problems you might encounter at the bench. Each answer provides not just a solution, but the underlying rationale to empower your experimental design.

Q1: My nitration reaction produced a dark, tarry, or oily crude product instead of a solid. What went wrong?

A1: The formation of tar or a dark, intractable oil is a frequent issue in electrophilic aromatic nitration and typically points to two primary causes: excessive reaction temperature or an overly aggressive addition of the nitrating agent.[1]

  • Causality - The "Why": The nitration of an activated heterocyclic system like 4-methylisoquinoline is a highly exothermic process. The mixed acid (HNO₃/H₂SO₄) is a powerful oxidizing agent. If the temperature is not strictly controlled (ideally kept at 0-5 °C), side reactions such as oxidation of the methyl group, degradation of the isoquinoline ring, and polymerization of reactive intermediates can occur, leading to the formation of complex, high-molecular-weight byproducts that manifest as tar.[2][3] The mechanism of nitration involves the formation of the highly reactive nitronium ion (NO₂⁺), and its reaction with the aromatic ring must be moderated to prevent runaway reactions.[4][5]

  • Corrective Protocol:

    • Pre-cool all reagents: Ensure your flask containing the 4-methylisoquinoline substrate dissolved in concentrated sulfuric acid is thoroughly chilled in an ice-salt bath to below 5 °C before starting.

    • Slow, dropwise addition: Prepare your nitrating mixture (e.g., concentrated HNO₃ in H₂SO₄) separately and add it to the substrate solution drop by drop using an addition funnel.

    • Vigilant temperature monitoring: Place a thermometer directly in the reaction mixture and ensure the internal temperature never exceeds 10 °C during the addition.[2][3]

    • Controlled reaction time: Once the addition is complete, do not let the reaction run indefinitely. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). An hour at low temperature is often sufficient.[2]

Q2: My TLC and/or NMR analysis indicates the presence of multiple isomers, not just the desired 7-nitro product. How can I identify and separate them?

A2: This is the most common purity challenge in this synthesis. The nitration of 4-methylisoquinoline is not perfectly regioselective. You are likely observing the co-formation of the 5-nitro and potentially other isomers alongside your target 7-nitro compound.

  • Causality - The "Why": In electrophilic aromatic substitution on the isoquinoline ring, the substitution pattern is complex. The benzene ring portion is activated towards substitution. The methyl group at position 4 is an ortho-, para-director. Therefore, nitration is directed to positions 5 and 7. While the 7-position is often favored, a significant amount of the 5-nitro isomer can form, leading to a challenging purification step. This is a well-documented phenomenon in the nitration of substituted heterocycles.[2][6][7]

  • Identification & Separation Strategy:

    • Identification: The primary byproduct is likely 4-Methyl-5-nitroisoquinoline. These isomers often have very similar Rf values on TLC but can usually be resolved with an optimized solvent system (see table below). Proton NMR (¹H-NMR) is definitive for identification by analyzing the coupling patterns of the aromatic protons.

    • Separation:

      • Fractional Recrystallization: This can be effective if the isomers have sufficiently different solubilities in a particular solvent. Ethanol is often a good starting point for nitroarenes.[2][3] One isomer may crystallize out from a hot, saturated solution upon cooling, while the other remains in the mother liquor. Multiple recrystallization steps may be necessary.

      • Column Chromatography: This is the most robust method for separating isomers.[8][9][10] A well-packed silica gel column with an appropriate eluent system will effectively separate the products.

Diagram 1: Potential Nitration Pathways

G cluster_0 Nitration of 4-Methylisoquinoline Start 4-Methylisoquinoline Reagent HNO₃ / H₂SO₄ (0-5 °C) Start->Reagent Product_7 Desired Product: This compound Reagent->Product_7 Major Pathway Product_5 Major Impurity: 4-Methyl-5-nitroisoquinoline Reagent->Product_5 Side Pathway Other Other minor isomers/ degradation products Reagent->Other Minor

Caption: Nitration of 4-methylisoquinoline can lead to multiple products.

Q3: My final product yield is very low after purification. Where am I losing material?

A3: Significant product loss can occur during two main stages: the aqueous workup and the purification process.

  • Causality & Prevention:

    • Workup Loss: After the reaction, the acidic mixture is typically quenched by pouring it onto ice and then neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product. If too much water is used or if the pH is not carefully adjusted to the isoelectric point of the product, a significant amount of the nitroisoquinoline can remain dissolved in the aqueous layer.

      • Solution: Use the minimum amount of ice/water necessary for quenching. Neutralize slowly while monitoring the pH, aiming for a pH of ~7-8 for maximum precipitation. After filtering the crude solid, consider extracting the aqueous filtrate with a solvent like dichloromethane or ethyl acetate to recover any dissolved product.

    • Purification Loss:

      • Recrystallization: Using a solvent in which your product is too soluble will result in poor recovery. Similarly, failing to cool the solution sufficiently or washing the collected crystals with warm solvent will dissolve the product.

      • Column Chromatography: An improperly chosen solvent system can lead to poor separation or irreversible adsorption of the product onto the silica. Co-elution of isomers that are difficult to separate can also force you to discard mixed fractions, lowering the isolated yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the nitration step?

A1: The two most critical parameters are temperature and the rate of addition of the nitrating agent. As detailed in the troubleshooting section, failure to control the highly exothermic nature of this reaction is the primary cause of side product formation, degradation, and low yields.[2][3][5]

Q2: What is a good starting point for a purification protocol via column chromatography?

A2: A systematic approach is key for developing a column chromatography method.[11]

  • TLC Analysis: First, analyze your crude mixture using TLC. The goal is to find a solvent system that gives good separation between the spots (a ΔRf of >0.2 is ideal) and moves the desired product spot to an Rf value of approximately 0.3-0.4.

  • Column Packing: Use a slurry packing method with silica gel in your chosen non-polar solvent to ensure a well-packed, air-free column. The amount of silica should be about 50-100 times the weight of your crude product.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the column.

  • Elution: Begin eluting with the solvent system determined by your TLC analysis. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

Parameter Recommended Starting Conditions Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar compounds like nitroarenes.[8]
Mobile Phase (Eluent) Start with Hexanes:Ethyl Acetate (e.g., 9:1 v/v)This gradient allows for the elution of non-polar impurities first. The polarity can be gradually increased (e.g., to 4:1) to elute the more polar nitro-isomers.
Detection UV lamp (254 nm)Aromatic nitro compounds are typically UV-active, making them easy to visualize on TLC plates.
Q3: Can you provide a general protocol for recrystallizing this compound?

A3: Absolutely. Recrystallization is an excellent technique for removing minor impurities and can sometimes separate isomers if their solubilities are different.[2][3][12]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or a mixture of ethanol and water are good starting points.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. This ensures the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or tar particles), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by melting point and NMR analysis.

Diagram 2: Troubleshooting Workflow for Low Purity

G start Low Purity of This compound Detected (TLC, NMR, MP) check_crude Analyze Crude Product: Dark Tar or Oil? start->check_crude check_isomers Analyze Purified Product: Multiple Isomers Present? check_crude->check_isomers No temp_control Issue: Poor Temp Control / Rapid Addition check_crude->temp_control Yes isomer_formation Issue: Inherent Side-Product Formation check_isomers->isomer_formation Yes success High Purity Product Achieved check_isomers->success No rerun_nitration Action: Re-run reaction at 0-5°C with slow, dropwise addition temp_control->rerun_nitration rerun_nitration->success purification Action: Implement Purification isomer_formation->purification column Column Chromatography (Hex:EtOAc gradient) purification->column recrystal Fractional Recrystallization (e.g., Ethanol) purification->recrystal column->success recrystal->success

Caption: A logical workflow for diagnosing and solving purity issues.

References

  • Tian, Y., et al. (2013). One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. RSC Publishing.
  • Sathyabama University. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Google Patents. (n.d.). CN112300073A - Preparation method of isoquinoline derivative.
  • Karam, A. A., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.
  • ResearchGate. (n.d.). Synthesis of 4-methyl tetrahydroisoquinolines.
  • ResearchGate. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano- crystalline sulfated-zirconia.
  • SciSpace. (n.d.). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
  • ResearchGate. (n.d.). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
  • Singh, P. et al. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • pharmrecord.com. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin.
  • ResearchGate. (n.d.). 1H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature.
  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • Fisher Scientific. (2025). 7-Hydroxy-4-methylcoumarin Safety Data Sheet.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • YouTube. (2023). Performing Column Chromatography.
  • Chemguide. (n.d.). The nitration of benzene.
  • Cole-Parmer. (n.d.). 7-Hydroxy-4-Methylcoumarin, 97% Material Safety Data Sheet.
  • Khan Academy. (n.d.). Column chromatography.
  • Royal Society of Chemistry. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition.
  • Pearson. (n.d.). What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • ChemSynthesis. (n.d.). 4-methylisoquinoline.
  • Azo Materials. (2015). Column Chromatography Finds Use in Purifying Antibiotics.
  • CDH Fine Chemical. (n.d.). 7-HYDROXY-4-METHYL-COUMARIN CAS NO 90-33-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Technical Support Center: Navigating the Synthesis and Purification of Nitroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitroisoquinolines. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the workup and purification of these valuable synthetic intermediates. As Senior Application Scientists, we understand the delicate nature of these compounds and have curated this resource to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific issues that may arise during the isolation and purification of nitroisoquinolines, providing step-by-step guidance to diagnose and resolve them.

Scenario 1: My reaction mixture darkens significantly upon quenching with aqueous base.

  • Problem: You've completed your nitration of an isoquinoline derivative and proceed to quench the reaction mixture. Upon adding a basic solution (e.g., sodium carbonate or hydroxide) to neutralize the strong acid, the solution turns dark brown or black, suggesting product decomposition.

  • Underlying Cause: Nitroisoquinolines, particularly those with electron-donating groups, can be susceptible to nucleophilic attack under strongly basic conditions. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it prone to reacting with hydroxide ions, which can lead to the formation of colored byproducts and tars.

  • Solution Workflow:

    • Prioritize a Cold Quench: Always pour your acidic reaction mixture slowly onto crushed ice or into ice-cold water before neutralization. This rapidly dissipates the heat of reaction and the heat of neutralization, minimizing thermal degradation.

    • Use a Milder Base: Instead of strong bases like NaOH or KOH, opt for a saturated solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH) for neutralization.[1] Add the base slowly and with vigorous stirring, monitoring the pH to avoid making the solution strongly alkaline. The goal is to reach a neutral or slightly basic pH (pH 7-8).

    • Immediate Extraction: Once neutralized, do not let the aqueous mixture sit for an extended period. Immediately extract your product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash with Brine: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.

    G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Action Protocol Problem Darkening of reaction mixture upon adding aqueous base Cause Decomposition of nitroisoquinoline due to strong base and/or high temperature Problem->Cause indicates Step1 Quench reaction mixture on crushed ice Cause->Step1 necessitates Step2 Neutralize with a mild base (e.g., NaHCO3 solution) to pH 7-8 Step1->Step2 Step3 Promptly extract the product into an organic solvent Step2->Step3 Step4 Wash organic layer with brine Step3->Step4

    Caption: Troubleshooting workflow for decomposition during basic workup.

Scenario 2: My purified nitroisoquinoline decomposes during column chromatography on silica gel.

  • Problem: You observe streaking on your TLC plate, or your collected fractions from column chromatography show the presence of new, more polar impurities, indicating on-column decomposition. The isolated yield is significantly lower than expected.

  • Underlying Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive nitroisoquinolines. The Lewis acid sites on the silica surface can interact with the basic nitrogen of the isoquinoline ring and the nitro group, potentially leading to hydrolysis or other decomposition pathways.

  • Solution Workflow:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent containing 1-2% triethylamine (Et₃N) or another volatile amine. This will neutralize the acidic sites on the silica surface.

    • Alternative Stationary Phases: If decomposition persists, consider switching to a less acidic stationary phase.

      • Neutral Alumina: Alumina that has been washed to a neutral pH is an excellent alternative for basic compounds.

      • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

    • Rapid Chromatography: Minimize the time your compound spends on the column.

      • Use flash chromatography with applied pressure to speed up the elution.

      • Choose a solvent system that provides a reasonable Rf value (0.3-0.4) for your compound to ensure it elutes efficiently.

    • Consider Recrystallization: If your nitroisoquinoline is a solid, recrystallization may be a better purification method to avoid decomposition on a stationary phase.[1]

    G cluster_0 Problem Identification cluster_1 Decision & Action Problem Decomposition on silica gel column Decision1 Is the compound a solid? Problem->Decision1 Action1 Action1 Decision1->Action1 Yes Action2 Action2 Decision1->Action2 No Action3 Action3 Action2->Action3 If decomposition persists Action4 Action4 Action3->Action4 Optimize

    Caption: Decision tree for purification of sensitive nitroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the aqueous workup of nitroisoquinolines?

A1: The optimal pH range is typically between 6 and 8. Both strongly acidic and strongly basic conditions should be avoided. While the isoquinoline nitrogen provides some basicity, residual strong acids from nitration can lead to degradation if not properly neutralized. Conversely, a high pH can promote nucleophilic attack on the electron-deficient aromatic ring. A study on related compounds found maximum stability around pH 4, but for workup purposes, a neutral to slightly basic pH is generally safest to ensure the compound is in its free base form for extraction into organic solvents.[2]

Q2: Which solvents are recommended for the extraction of nitroisoquinolines?

A2: Dichloromethane (DCM) and ethyl acetate are excellent first choices for extracting nitroisoquinolines.[3] They offer good solubility for a wide range of organic compounds and are relatively easy to remove under reduced pressure. Diethyl ether can also be used, but its higher volatility and peroxide-forming tendencies require more careful handling.

Table 1: Recommended Solvents for Extraction

SolventBoiling Point (°C)Density (g/mL)Key Considerations
Dichloromethane (DCM)39.61.33Good for a wide range of polarities; can form emulsions.
Ethyl Acetate77.10.902Less dense than water; can be prone to hydrolysis if acidic or basic water is not removed.
Diethyl Ether34.60.713Highly volatile; peroxide-former; good for less polar compounds.

Q3: My nitroisoquinoline appears to be acting as an oxidant in my reaction. Is this possible?

A3: Yes, this is a known reactivity pattern for some nitroaromatic compounds. 5-Nitroisoquinoline has been observed to have a dual reactivity, acting as both a substrate for nucleophilic attack and as an oxidizing agent for the resulting intermediates (σH adducts).[4] This can lead to the formation of byproducts and a lower yield of the desired product.[4] If you suspect this is occurring, it's important to carefully control the reaction conditions and consider the stoichiometry of your reagents.

Q4: Are there any general handling precautions for nitroisoquinolines?

A4: While many nitroisoquinolines are stable solids, it is prudent to treat all nitroaromatic compounds with care.[5][6][7]

  • Thermal Stability: Avoid excessive heating, as nitroaromatic compounds can be energetic and decompose exothermically. Use a rotovap with a water bath at a moderate temperature (e.g., 40-50 °C) for solvent removal.

  • Light Sensitivity: Some nitroaromatics can be light-sensitive. It is good practice to store them in amber vials and protect the reaction from direct light if you observe any color changes over time.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Some nitroaromatics can be irritants.

Experimental Protocols

Protocol 1: General Workup Procedure for Nitration of Isoquinoline

This protocol is adapted from a procedure for the synthesis of 5-bromo-8-nitroisoquinoline and can be used as a general guideline.[1]

  • Reaction Quenching: Slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice (approximately 10 g of ice per 1 mL of concentrated acid).

  • Neutralization: While maintaining a low temperature with an ice bath, slowly add a dilute aqueous solution of ammonium hydroxide (e.g., 25% NH₃) until the pH of the solution is approximately 8.[1]

  • Precipitation and Filtration: Stir the resulting suspension in an ice bath for 1-2 hours to ensure complete precipitation of the crude product.[1]

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.

  • Drying: Air-dry the solid to a constant weight. The crude product can then be purified by recrystallization or chromatography.

Protocol 2: Purification by Recrystallization

This method is suitable for solid nitroisoquinoline products.[1]

  • Solvent Selection: Choose a solvent system in which the nitroisoquinoline is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice is a mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., heptane).

  • Dissolution: Suspend the crude solid in a minimal amount of the chosen solvent system in a flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved. If necessary, add more of the "good" solvent dropwise to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.

References

  • Chem-Impex. (n.d.). 5-Nitroisoquinoline. Retrieved from [Link]

  • Yoshida, M. I., et al. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy, 37(6), 638-647.
  • Defence Science and Technology Organisation. (2000). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]

  • Chupakhin, O. N., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862.
  • Katoh, K., et al. (2018). Thermal decomposition behavior of nitrocellulose mixed with acid solutions.
  • Baik, M. H., et al. (2001). DMSO-Ac2O Promoted Nitration of Isoquinolines. One-Step Synthesis of 1-Nitroisoquinolines under Mild Conditions. Organic Letters, 3(22), 3475-3477.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • PubMed. (1998). Decomposition of isoquinoline and quinoline by supercritical water.
  • IIP Series. (n.d.). Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • PubMed. (1991). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid.
  • PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(10), 3829-3841.

Sources

alternative reagents for selective nitration of 4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Scientist) From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Selective Nitration of 4-Methylisoquinoline

Introduction: The 4-Methylisoquinoline Challenge

You have likely encountered a specific frustration: while standard isoquinoline nitration favors the 5-position (approx. 90:10 ratio of 5-nitro to 8-nitro), the introduction of a methyl group at the 4-position drastically alters this landscape.

The Core Problem: The 4-methyl group exerts a significant peri-interaction (steric hindrance) upon the C5 position. Consequently, direct electrophilic nitration of 4-methylisoquinoline typically reverses the standard regioselectivity, favoring 8-nitro-4-methylisoquinoline as the major product. Furthermore, the benzylic nature of the 4-methyl group makes it highly susceptible to oxidation (forming aldehydes or carboxylic acids) under harsh mixed-acid conditions.

This guide provides alternative reagent systems to maximize yield, control oxidation, and manage regioselectivity.

Module 1: Reagent Selection & Mechanistic Insights (FAQs)

Q1: Why is my standard mixed-acid ( ) reaction yielding a complex mixture and low mass balance?

A: The standard mixed-acid protocol is often too aggressive for alkyl-substituted isoquinolines.

  • Oxidative Degradation: The 4-methyl group is electron-rich and benzylic. Hot nitric acid acts as an oxidant, converting the methyl group into 4-formyl or 4-carboxy derivatives, which complicate purification and lower the yield of the nitro compound.

  • Exotherm Control: The protonation of the isoquinoline nitrogen releases heat, and the subsequent nitration is also exothermic. Inadequate temperature control leads to dinitration and tar formation.

Q2: I specifically need the 5-nitro isomer. Can I force the reaction to this position?

A: Via direct nitration? Likely no. The steric clash between the 4-methyl group and the incoming nitronium ion at C5 is substantial. The transition state for C8 substitution is lower in energy.

  • Strategy: If you absolutely require 4-methyl-5-nitroisoquinoline, direct nitration is inefficient. You would typically synthesize it via a ring-closure method (e.g., from a pre-nitrated benzylamine precursor) or use a blocking group strategy, though the latter is synthetic overkill for most applications.

  • Outcome: Expect the 8-nitro isomer as your primary product (often >80% regioselectivity) using the protocols below.

Q3: What are the best alternative reagents to mixed acid?

We recommend two primary alternatives depending on your lab's capabilities:

Reagent SystemMechanismKey AdvantageBest For

/ Conc.

In-situ generation of

Thermal Control. Allows precise maintenance of 0–5°C, minimizing oxidation.Scaling up; standard lab setups.
Nitronium Tetrafluoroborate (

)
Direct insertion of

Non-Aqueous/Non-Oxidizing. Avoids water and strong oxidants; preserves the methyl group.High-value, small-scale synthesis; preventing oxidation.

Module 2: Validated Experimental Protocols

Protocol A: Controlled Nitration with Potassium Nitrate (Recommended)

This method minimizes the "hot spots" associated with liquid nitric acid addition.

Reagents:

  • 4-Methylisoquinoline (1.0 eq)

  • Potassium Nitrate (

    
    ) (1.05 eq)
    
  • Concentrated Sulfuric Acid (

    
    ) (98%)
    

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 4-methylisoquinoline. Cool to 0°C in an ice/salt bath.

  • Acidification: Add concentrated

    
     dropwise with vigorous stirring. Note: This will generate fumes and heat as the salt forms. Maintain internal temperature 
    
    
    
    .[1]
  • Reagent Addition: Add solid

    
     in small portions over 30–60 minutes.
    
    • Why Solid? Adding solid nitrate to sulfuric acid generates nitronium ions (

      
      ) slowly and evenly, preventing localized concentration spikes that lead to oxidation.
      
  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Quench: Pour the reaction mixture onto crushed ice (5x reaction volume).

  • Neutralization: Carefully basify with

    
     or 
    
    
    
    to pH 8–9.
    • Critical: The product will precipitate as a yellow solid.

  • Isolation: Filter the solid. If a gum forms (common with isomers), extract with Dichloromethane (DCM).

Expected Outcome: Major product is 8-nitro-4-methylisoquinoline .

Protocol B: Non-Aqueous Nitration ( )

Use this if Protocol A yields oxidized side products (aldehydes).

Reagents:

  • 4-Methylisoquinoline (1.0 eq)

  • Nitronium Tetrafluoroborate (

    
    ) (1.1 eq)
    
  • Solvent: Sulfolane or Acetonitrile (dry)

Step-by-Step:

  • Setup: Work in a glovebox or under a dry Nitrogen atmosphere.

    
     is moisture-sensitive.
    
  • Dissolution: Dissolve 4-methylisoquinoline in dry Sulfolane.

  • Addition: Add

    
     as a solid or solution at 0°C.
    
  • Workup: Quench with aqueous sodium bicarbonate. Extract with Ethyl Acetate.

Module 3: Troubleshooting & Optimization

Visualizing the Regioselectivity & Pathway

The following diagram illustrates the steric influence directing the reaction to C8.

NitrationPathway Substrate 4-Methylisoquinoline (Protonated Form) NO2_Attack Electrophilic Attack (NO2+) Substrate->NO2_Attack Transition_C5 C5 Transition State (High Energy) NO2_Attack->Transition_C5 Peri-Steric Hindrance (C4-Me vs C5-H) Transition_C8 C8 Transition State (Lower Energy) NO2_Attack->Transition_C8 Sterically Accessible Product_5 5-Nitro-4-methylisoquinoline (Minor/Trace) Transition_C5->Product_5 Product_8 8-Nitro-4-methylisoquinoline (Major Product) Transition_C8->Product_8

Caption: Mechanistic pathway showing the steric blockade at C5 caused by the 4-methyl group, diverting the reaction to C8.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield / Black Tar Reaction temperature >10°C; Oxidation of methyl group.Use Protocol A (

). Keep T < 5°C. Ensure dropwise acid addition.
Formation of Aldehyde Nitric acid concentration too high or wet solvent.Switch to

(Protocol B) or use solid

to limit free

concentration.
Inseparable Isomers Presence of 5-nitro (minor) and 8-nitro (major).Recrystallize from Ethanol/Acetone. The 8-nitro isomer is typically less soluble and crystallizes first.
Starting Material Recovery Acid too dilute; Nitronium ion not forming.Ensure

is 98%. Do not use 95% or old acid.

References

  • BenchChem Technical Repository. Synthesis of 4-Methyl-8-nitroisoquinoline. (Protocol detailing the shift to 8-nitro selectivity).

  • Science of Synthesis: Isoquinolines. Nitration of Isoquinoline at C5/C8.[2] (Foundational text on standard isoquinoline nitration patterns).

  • Organic Syntheses. Synthesis of 5-Bromo-8-nitroisoquinoline. (Demonstrates the accessibility of the 8-position in substituted isoquinolines).

  • Royal Society of Chemistry. Nitration of 4-aminoquinoline and related derivatives. (Discussion on steric effects in 4-substituted quinolines/isoquinolines).

Sources

Technical Support Center: Resolving Regioisomer Mixtures in Nitroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nitroisoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic nitration of isoquinoline, a common yet challenging transformation. The formation of regioisomeric mixtures, primarily 5-nitroisoquinoline and 8-nitroisoquinoline, is a frequent obstacle. This resource provides in-depth troubleshooting, experimental protocols, and a foundational understanding of the underlying chemical principles to empower you to control and resolve these mixtures effectively.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of isoquinoline produce a mixture of 5- and 8-nitroisoquinolines?

A1: The nitration of isoquinoline is an electrophilic aromatic substitution reaction. The pyridine ring of isoquinoline is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack.[1] Consequently, substitution occurs on the more electron-rich benzene ring.[2] The reaction typically proceeds under acidic conditions, where the isoquinoline nitrogen is protonated, further deactivating the pyridine ring.[3] Electrophilic attack at the 5 and 8 positions is favored because the resulting cationic intermediates (Wheland intermediates) are more stable, allowing for delocalization of the positive charge across two canonical resonance structures without disrupting the aromaticity of the pyridine ring.[2] Attack at positions 6 and 7 results in less stable intermediates.[2]

Q2: I only obtained the mono-nitrated product, but I was aiming for a di-nitrated isoquinoline. What should I do?

A2: Introducing a second nitro group onto the isoquinoline ring is significantly more challenging than the first nitration. The presence of the first electron-withdrawing nitro group further deactivates the ring system, making it much less susceptible to a second electrophilic attack.[4] To achieve di-nitration, you will likely need to employ harsher reaction conditions. This may include using fuming nitric acid, oleum (fuming sulfuric acid), or significantly elevated temperatures.[4] Be aware that such forceful conditions can lead to oxidation and degradation of the starting material. It is crucial to carefully monitor the reaction and consider a stepwise approach where the mono-nitrated product is isolated first and then subjected to a second, more vigorous nitration.[4]

Q3: My nitration reaction resulted in a low yield and a significant amount of starting material. How can I improve the conversion?

A3: Low conversion in a nitration reaction can stem from several factors. Insufficiently strong nitrating conditions for the specific isoquinoline derivative you are using is a common cause. Consider increasing the concentration of nitric acid or the proportion of sulfuric acid in your nitrating mixture. Reaction temperature and time are also critical parameters. Ensure the reaction is running at the optimal temperature for a sufficient duration. However, be cautious with increasing temperature, as it can also promote the formation of byproducts. Finally, ensure your reagents are anhydrous, as water can consume the nitronium ion (NO₂⁺), the active electrophile.

Q4: After quenching the reaction with ice water, my product didn't precipitate. How can I isolate it?

A4: If your nitroisoquinoline derivative does not precipitate upon quenching, it is likely soluble in the acidic aqueous workup solution or is an oil at that temperature.[5] The recommended approach is to perform a liquid-liquid extraction.[5] Transfer the quenched reaction mixture to a separatory funnel and extract several times with a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.[5] Combine the organic layers, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to isolate your product.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Unfavorable 5- vs. 8-Nitroisoquinoline Ratio)

Underlying Cause: The electronic and steric environment of the isoquinoline ring dictates the position of nitration. While positions 5 and 8 are electronically favored, their relative ratios can be influenced by reaction conditions and the presence of other substituents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocols:

  • Temperature Modulation: Lowering the reaction temperature can sometimes influence the kinetic vs. thermodynamic product distribution. It is hypothesized that the 8-position, being sterically less hindered, might be favored at lower temperatures.

    • Set up the standard nitration reaction in a cooling bath (e.g., ice-salt or dry ice-acetone).

    • Slowly add the nitrating agent while maintaining the target low temperature (e.g., -10 °C to 0 °C).

    • Allow the reaction to proceed at this temperature for the desired time.

    • Work up the reaction and analyze the isomer ratio by GC-MS or ¹H NMR.

  • Solvent System Variation: While nitrations are often performed in concentrated sulfuric acid, the use of co-solvents can alter the solvation of the reactive species and potentially influence regioselectivity.

    • Explore nitration in alternative solvent systems, such as acetic anhydride or nitromethane.

    • Dissolve the isoquinoline substrate in the chosen solvent before the addition of the nitrating agent.

    • Carefully control the temperature, as the reaction kinetics may differ significantly from the sulfuric acid system.

    • Analyze the resulting isomer mixture.

Reaction Condition5-Nitroisoquinoline (%)8-Nitroisoquinoline (%)Reference
HNO₃/H₂SO₄, 0 °C~50~50[3]
User Experiment 1
User Experiment 2
Issue 2: Difficulty in Separating 5- and 8-Nitroisoquinoline Isomers

Underlying Cause: 5- and 8-nitroisoquinoline are constitutional isomers with very similar physical properties, such as polarity and boiling point, which makes their separation by standard techniques like column chromatography challenging.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isomer separation.

Detailed Protocols:

  • Fractional Crystallization: This classical technique exploits subtle differences in the solubility of the isomers in a particular solvent.

    • Dissolve the regioisomeric mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

    • Collect the resulting crystals by filtration. These crystals will be enriched in one of the isomers.

    • The mother liquor will be enriched in the other isomer. The process can be repeated on both the crystals and the mother liquor to improve purity. A patent for the separation of 5- and 8-nitroquinoline hydrohalide salts suggests using wet dimethylformamide for fractional crystallization.[7]

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can provide excellent resolution.[6]

    • Develop an analytical HPLC method that shows baseline separation of the two isomers. Experiment with different stationary phases (e.g., C18, phenyl, or cyano columns) and mobile phase compositions.[8]

    • Scale up the analytical method to a preparative scale. This will involve using a larger column and a higher flow rate.

    • Inject the isomer mixture and collect fractions corresponding to each isomer peak.

    • Combine the fractions for each isomer and remove the solvent to obtain the purified products.

  • Supercritical Fluid Chromatography (SFC): SFC can offer better resolution for isomers compared to traditional liquid chromatography.[6] It uses supercritical CO₂ as the mobile phase, often with a co-solvent.[6]

Analytical Characterization of Nitroisoquinoline Isomers

Accurate identification and quantification of the 5- and 8-nitroisoquinoline isomers are crucial for both optimizing the reaction and isolating the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like nitroisoquinolines.[9] The two isomers will likely have slightly different retention times, and their mass spectra will show the characteristic molecular ion peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for distinguishing between the 5- and 8-nitro isomers. The substitution pattern of the nitro group will result in a unique set of chemical shifts and coupling constants for the aromatic protons.

  • High-Performance Liquid Chromatography (HPLC): As mentioned for preparative separation, analytical HPLC with a UV detector is an excellent method for quantifying the ratio of the two isomers in a mixture.[10][11]

References

  • ResearchGate. (2025). Regioselectivity in isoquinoline alkaloid synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • YouTube. (2021). Regioselectivity in Alkene Formations (organic synthesis). Retrieved from [Link]

  • YouTube. (2020). Reactions of Isoquinoline. Retrieved from [Link]

  • YouTube. (2017). Regioselective synthesis (CHE). Retrieved from [Link]

  • GITAM University. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]

  • Reddit. (2023). Di-nitration troubleshooting. Retrieved from [Link]

  • Unknown Source. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]

  • Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. 4-Methyl-7-nitroisoquinoline, a heterocyclic compound with potential applications in pharmaceutical research, presents a unique analytical challenge. Its structure, featuring a bicyclic aromatic system with both an electron-donating methyl group and a strongly electron-withdrawing nitro group, gives rise to a nuanced spectroscopic fingerprint. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to characterize this molecule, with a central focus on ¹H NMR spectroscopy, supplemented by ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Cornerstone of Structural Analysis: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the initial and most informative tool for piecing together the molecular puzzle of this compound. The chemical environment of each proton dictates its resonance frequency (chemical shift), while interactions with neighboring protons (spin-spin coupling) provide crucial connectivity information.

Interpreting the ¹H NMR Spectrum of this compound

The expected ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the methyl group. The electron-withdrawing nitro group at the 7-position and the electron-donating methyl group at the 4-position significantly influence the chemical shifts of the protons on both the pyridine and benzene rings.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1~9.0 - 9.2s-Deshielded due to proximity to the electronegative nitrogen atom.
H-3~7.5 - 7.7s-Influenced by the adjacent nitrogen and the methyl group.
H-5~8.2 - 8.4d~9.0Ortho to the nitro group, leading to significant deshielding.
H-6~7.8 - 8.0dd~9.0, ~2.0Coupled to both H-5 and H-8.
H-8~8.5 - 8.7d~2.0Meta to the nitro group, showing a smaller coupling constant.
4-CH₃~2.6 - 2.8s-Typical chemical shift for an aromatic methyl group.

Note: These are predicted values based on known substituent effects on isoquinoline and related heterocyclic systems. Actual experimental values may vary slightly.

The causality behind these predictions lies in the fundamental principles of NMR spectroscopy. The nitro group's strong deshielding effect withdraws electron density from the benzene ring, shifting the signals of nearby protons (H-5, H-6, and H-8) downfield. Conversely, the methyl group donates electron density, leading to a slight shielding effect. The multiplicity of the signals (singlet, doublet, doublet of doublets) arises from the number of neighboring protons, following the n+1 rule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

A Deeper Look: Complementary Analytical Techniques

While ¹H NMR provides the foundational skeletal map, a comprehensive and unambiguous structural confirmation necessitates a multi-faceted analytical approach. ¹³C NMR, Mass Spectrometry, and FTIR Spectroscopy each offer unique and confirmatory pieces of evidence.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive and require longer acquisition times than ¹H NMR.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~150 - 152Adjacent to nitrogen.
C-3~120 - 122
C-4~145 - 147Attached to the methyl group.
C-4a~135 - 137Bridgehead carbon.
C-5~125 - 127
C-6~128 - 130
C-7~148 - 150Attached to the nitro group.
C-8~123 - 125
C-8a~130 - 132Bridgehead carbon.
4-CH₃~20 - 22Aromatic methyl carbon.

The chemical shifts are influenced by the same electronic effects observed in the ¹H NMR spectrum. The carbon attached to the nitro group (C-7) is expected to be significantly deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to approximately 220 ppm.

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the crucial information of the molecule's mass-to-charge ratio (m/z), confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural clues.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion (M⁺): m/z = 188.06

  • Key Fragments:

    • m/z = 171 ([M-OH]⁺) - Loss of a hydroxyl radical, a common fragmentation for nitroaromatic compounds.

    • m/z = 158 ([M-NO]⁺) - Loss of nitric oxide.

    • m/z = 142 ([M-NO₂]⁺) - Loss of the nitro group.

    • m/z = 128 - Corresponding to the isoquinoline core after loss of the methyl and nitro groups.

Experimental Protocol: Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or methanol.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set an appropriate temperature program to ensure good separation and peak shape.

  • MS Parameters:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

FTIR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

Expected FTIR Data for this compound:

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
Aromatic C-H stretch3000 - 3100Characteristic of sp² C-H bonds.
Aliphatic C-H stretch2850 - 3000From the methyl group.
C=C and C=N stretch1500 - 1650Aromatic ring vibrations.
Asymmetric NO₂ stretch1500 - 1560Strong and characteristic for nitro groups.[1][2]
Symmetric NO₂ stretch1340 - 1390Strong and characteristic for nitro groups.[1][2]
C-N stretch1200 - 1350
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparative Analysis: A Holistic View

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and stereochemistry.Highly detailed structural information; quantitative.Can be complex for molecules with overlapping signals.
¹³C NMR Carbon skeleton of the molecule.Confirms the number and type of carbon atoms.Low sensitivity; longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula (HRMS).Isomers can be difficult to distinguish; fragmentation can be complex.
FTIR Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the comprehensive structural analysis of this compound, integrating the discussed analytical techniques.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID MS Mass Spectrometry (GC-MS) Sample->MS Molecular Weight & Formula H_NMR ¹H NMR Spectroscopy Sample->H_NMR Proton Framework Structure Confirmed Structure FTIR->Structure Confirms NO₂ & CH₃ MS->Structure Confirms MW & Fragments C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Guide Carbon Analysis H_NMR->Structure Defines Proton Connectivity C_NMR->Structure Confirms Carbon Skeleton

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound is a quintessential example of the power of a multi-technique spectroscopic approach. While ¹H NMR provides the most detailed initial picture of the molecular architecture, its findings are rigorously validated and expanded upon by the complementary data from ¹³C NMR, Mass Spectrometry, and FTIR. This integrated workflow ensures a high degree of confidence in the final structural assignment, a critical requirement for advancing compounds through the drug discovery and development pipeline. By understanding the strengths and limitations of each technique and the causality behind the observed spectral data, researchers can navigate the complexities of molecular characterization with precision and certainty.

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin.
  • ResearchGate. (n.d.). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. Retrieved from [Link]

  • Semantic Scholar. (1981). 1H-1H Inter-ring coupling constants in isoquinoline and quinazoline. Their relationship with corresponding 19F-19F couplings in perfluoro derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and structural elucidation of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and indispensable tool for this purpose, offering a molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide provides an in-depth analysis and comparison of the expected FTIR characteristic peaks for 4-methyl-7-nitroisoquinoline, a substituted heterocyclic aromatic compound of interest in medicinal chemistry.

Deconstructing the Molecule: A Three-Part Vibrational Analysis

The vibrational spectrum of this compound is best understood by considering the contributions from its three key structural motifs:

  • The Isoquinoline Core: A bicyclic aromatic heterocycle containing a pyridine ring fused to a benzene ring. Its spectrum is characterized by aromatic C-H stretching, C=C and C=N ring stretching, and out-of-plane bending vibrations.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group with highly characteristic and intense stretching vibrations.

  • The Methyl Group (-CH₃): An alkyl substituent with its own distinct C-H stretching and bending modes.

The interplay and electronic influence of these groups on the isoquinoline scaffold dictate the final peak positions and intensities.

Predicted FTIR Peaks and Comparative Analysis

The following table outlines the predicted characteristic absorption bands for this compound, presented in comparison to the known spectral regions of its parent structures and functional groups. This comparative approach is crucial for identifying the subtle shifts caused by substitution.

Table 1: Comparative Analysis of Predicted FTIR Peaks (cm⁻¹) for this compound

Vibrational ModeGeneral Region (cm⁻¹)Isoquinoline (Parent)[1]Aromatic Nitro Compounds[2][3][4]Aromatic Methyl Compounds[5]Predicted: this compound Rationale for Prediction
Aromatic C-H Stretch3100-3000~3060~3080~3030~3050-3100 Characteristic of C-H bonds on the aromatic isoquinoline ring system.[6][7][8]
Aliphatic C-H Stretch (Methyl)3000-2850N/AN/A2975-2950 (asym)2885-2865 (sym)~2960 (asym)~2870 (sym) Asymmetric and symmetric stretching of the methyl group C-H bonds.
Asymmetric NO₂ Stretch1560-1475N/A1550-1475N/A~1540-1520 This is one of the most diagnostic peaks. Its high intensity is due to the large dipole moment of the N-O bonds.[9] Attaching the nitro group to an aromatic ring shifts this to a lower wavenumber.[2][3]
Aromatic C=C & C=N Stretch1625-1400~1625 (C=N)~1580, 1495 (C=C)(Overlaps)(Overlaps)~1610 (C=N)~1585, 1500 (C=C) The isoquinoline ring vibrations. The electron-withdrawing nitro group can slightly alter the bond order and shift these peaks.[10]
Symmetric NO₂ Stretch1360-1290N/A1360-1290N/A~1350-1330 The second key diagnostic peak for the nitro group, typically strong and sharp.[2][3][9]
Methyl C-H Bending1470-1370N/AN/A~1450 (asym)~1375 (sym)~1455 (asym)~1380 (sym) Asymmetric and symmetric deformations ("umbrella mode") of the methyl group. The symmetric bend is often sharp and useful for identification.[5]
C-N Stretch1300-1200(Complex region)(Complex region)N/A~1250 Expected stretching vibration for the Ar-NO₂ bond.
Aromatic C-H Out-of-Plane Bending900-675~830, 790, 740(Varies)(Varies)~880, ~820, ~750 These strong absorptions are highly diagnostic of the substitution pattern on the aromatic rings.[6][7] The specific pattern for this compound would be complex.

Causality Behind Experimental Choices and Spectral Interpretation

When analyzing an unknown sample suspected to be this compound, the scientific logic flows from identifying the most prominent and unambiguous peaks first.

  • Primary Identification (Nitro Group): The first step is to locate the two very strong and characteristic bands of the NO₂ group.[9] The asymmetric stretch is expected between 1540-1520 cm⁻¹, and the symmetric stretch should appear around 1350-1330 cm⁻¹.[2][3] The presence of this pair of intense peaks is the strongest initial evidence for a nitroaromatic compound.[9]

  • Secondary Identification (Alkyl & Aromatic C-H): The region just above and below 3000 cm⁻¹ is then examined. The presence of peaks slightly above 3000 cm⁻¹ confirms aromatic C-H bonds, while the appearance of distinct, sharper peaks slightly below 3000 cm⁻¹ confirms the aliphatic C-H bonds of the methyl group.[11]

  • Confirmation (Ring & Bending Modes): Finally, the complex "fingerprint region" (below 1600 cm⁻¹) is analyzed. Here, one looks for the characteristic C=C and C=N stretching vibrations of the isoquinoline ring system and the sharp, medium-intensity symmetric methyl bend around 1380 cm⁻¹.[5] The pattern of strong C-H out-of-plane bending peaks below 900 cm⁻¹ provides final confirmatory evidence of the aromatic substitution pattern.[12][13]

This hierarchical approach ensures a logical and self-validating workflow for spectral interpretation.

Experimental Protocol: FTIR Spectrum Acquisition (ATR Method)

For drug development professionals requiring a rapid and reproducible method, Attenuated Total Reflectance (ATR) is the preferred technique over traditional KBr pellets.

Objective: To obtain a high-quality mid-infrared spectrum of a solid powder sample.

Instrumentation: FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum with no sample present. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-5 mg) of the this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting would be 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

This protocol is self-validating as a clean, flat baseline in the final spectrum indicates proper background correction and a clean crystal, ensuring the observed peaks are solely from the sample.

Visualization of the Analytical Workflow

The logical process of identifying an unknown compound via FTIR can be visualized as follows.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Acquire Sample ATR Place on ATR Crystal Prep->ATR 1-5 mg Scan Collect Sample Scan (16-32 Scans, 4 cm-1 Res) ATR->Scan BG Collect Background (No Sample) Process Ratio & Baseline Correct PeakPick Identify Peak Positions (cm-1) Process->PeakPick Assign Assign Functional Groups PeakPick->Assign Hierarchical Logic Compare Compare to Reference Data Assign->Compare Conclusion Structural Confirmation: This compound Compare->Conclusion

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Predicted Electron Ionization and Electrospray Ionization Fragmentation Patterns of a Key Nitroaromatic Heterocycle.

For researchers and scientists engaged in drug development and the broader chemical sciences, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing intricate molecular fingerprints through fragmentation analysis. This guide offers an in-depth comparison of the predicted mass spectrometry fragmentation patterns of 4-Methyl-7-nitroisoquinoline under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes established fragmentation principles of nitroaromatics and heterocyclic systems to provide a robust predictive framework.

Introduction: The Significance of this compound

This compound belongs to the class of nitroaromatic heterocyclic compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The addition of a nitro group, a potent electron-withdrawing moiety, and a methyl group significantly influences the molecule's chemical properties and, consequently, its behavior in the mass spectrometer. Understanding its fragmentation pattern is crucial for its identification in complex mixtures, metabolite profiling, and quality control during synthesis.

Predicted Mass Spectrometry Fragmentation Behavior

The fragmentation of this compound (Molecular Weight: 188.18 g/mol ) is expected to be primarily dictated by the interplay between the stable isoquinoline ring system and the facile fragmentation pathways introduced by the nitro and methyl substituents.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint. The 70 eV electron beam is expected to generate a radical cation of the parent molecule, which then undergoes a series of characteristic fragmentation reactions.

Key Predicted EI Fragmentation Pathways:

  • Loss of Nitro Group (NO₂): A hallmark of nitroaromatic compounds is the neutral loss of the nitro group (46 Da).[1][2] This would result in a significant fragment ion at m/z 142.

  • Loss of Nitric Oxide (NO): Another common pathway for nitroaromatics involves the loss of nitric oxide (30 Da), which would yield a fragment at m/z 158.[2][3]

  • Loss of a Methyl Radical (CH₃): The methyl group can be lost as a radical (15 Da), leading to a fragment ion at m/z 173.

  • Sequential Fragmentations: Further fragmentation of the primary ions is anticipated. For instance, the m/z 142 ion (resulting from NO₂ loss) could subsequently lose a hydrogen cyanide (HCN) molecule (27 Da), a characteristic fragmentation of nitrogen-containing heterocycles, to produce an ion at m/z 115.

dot graph "EI_Fragmentation_of_4_Methyl_7_nitroisoquinoline" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", fontcolor="#202124"];

M [label="[M]⁺˙\nm/z 188", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F173 [label="[M-CH₃]⁺\nm/z 173"]; F158 [label="[M-NO]⁺\nm/z 158"]; F142 [label="[M-NO₂]⁺\nm/z 142", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F115 [label="[M-NO₂-HCN]⁺\nm/z 115"];

M -> F173 [label="-CH₃˙"]; M -> F158 [label="-NO˙"]; M -> F142 [label="-NO₂˙"]; F142 -> F115 [label="-HCN"]; } caption: "Predicted EI Fragmentation Pathway of this compound"

Comparative Insights: The fragmentation pattern of this compound can be contrasted with its isomer, 7-Methyl-8-nitroquinoline. In the latter, steric hindrance between the methyl and nitro groups might influence the fragmentation pathways, potentially altering the relative abundances of the fragment ions.[4]

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Alternative

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation.[5] This makes it ideal for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 189):

Upon collisional activation, the protonated molecule is expected to undergo fragmentation, although the pathways may differ from EI due to the even-electron nature of the precursor ion.

  • Loss of the Nitro Group: Similar to EI, the loss of the nitro group as nitrous acid (HNO₂) (47 Da) from the protonated molecule is a plausible pathway, which would result in a fragment at m/z 142.

  • Loss of Nitric Oxide: The loss of a neutral nitric oxide molecule (30 Da) could also occur, leading to a fragment at m/z 159.

  • Ring Cleavage: Fragmentation of the isoquinoline ring system itself is possible, although this would likely require higher collision energies.[6]

dot graph "ESI_Fragmentation_of_4_Methyl_7_nitroisoquinoline" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", fontcolor="#202124"];

MH [label="[M+H]⁺\nm/z 189", fillcolor="#34A853", fontcolor="#FFFFFF"]; F159 [label="[M+H-NO]⁺\nm/z 159"]; F142 [label="[M+H-HNO₂]⁺\nm/z 142", fillcolor="#FBBC05", fontcolor="#202124"];

MH -> F159 [label="-NO"]; MH -> F142 [label="-HNO₂"]; } caption: "Predicted ESI-MS/MS Fragmentation of Protonated this compound"

Comparative Summary of Predicted Fragmentation Data

Ionization TechniquePrecursor Ion (m/z)Key Predicted Fragment Ions (m/z)Characteristic Neutral Losses
Electron Ionization (EI) 188 ([M]⁺˙)173, 158, 142, 115CH₃, NO, NO₂, HCN
Electrospray Ionization (ESI-MS/MS) 189 ([M+H]⁺)159, 142NO, HNO₂

Experimental Protocols

For researchers aiming to acquire experimental data, the following protocols are recommended as a starting point.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This method is suitable for volatile and thermally stable compounds.

Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

This is the preferred method for less volatile or thermally labile compounds.

Protocol:

  • Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS/MS: Isolate the precursor ion at m/z 189 and apply varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.

The Role of Computational Tools in Fragmentation Prediction

In the absence of experimental data, in silico fragmentation tools can provide valuable insights.[7][8] Software such as ACD/MS Fragmenter, and web-based tools can predict fragmentation patterns based on chemical structures and established fragmentation rules.[8][9] These tools can be instrumental in proposing initial fragmentation schemes and aiding in the interpretation of subsequently acquired experimental data. Some advanced tools even utilize machine learning and quantum chemistry to improve prediction accuracy.[10]

Conclusion

This guide provides a comprehensive, albeit predictive, comparison of the mass spectrometric fragmentation of this compound under EI and ESI conditions. The expected fragmentation pathways are dominated by characteristic losses from the nitro and methyl groups, alongside fragmentation of the isoquinoline core. While these predictions are grounded in established chemical principles, experimental verification is crucial. The provided protocols offer a solid foundation for researchers to obtain empirical data. The synergy of predictive analysis and experimental work will ultimately lead to a definitive understanding of the fragmentation behavior of this important molecule, aiding in its reliable identification and characterization in various scientific applications.

References

  • A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019). SpringerLink. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2017). National Institutes of Health (NIH). [Link]

  • Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. (2008). PubMed. [Link]

  • Computational methods for processing and interpreting mass spectrometry-based metabolomics. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2017). ResearchGate. [Link]

  • EI mass fragmentation of 7-methoxy-coumarin (4). ResearchGate. [Link]

  • Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. (2011). Wiley Online Library. [Link]

  • Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Royal Society of Chemistry. [Link]

  • Web-based application for in silico fragmentation. EPFL. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2017). Brieflands. [Link]

  • Interpretation of mass spectra. University of Florida. [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. (2022). YouTube. [Link]

  • MS/MS fragmentation. Fiehn Lab. [Link]

  • 4-Nitroisoquinoline. PubChem. [Link]

  • a map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. (2021). Oxford Academic. [Link]

  • Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. (2019). IOSR Journal. [Link]

Sources

A Comparative Guide to the Biological Potency of 4-Methyl vs. 4-H Nitroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Question of C4-Substitution

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] From anticancer and antimicrobial to anti-inflammatory agents, the functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. A key area of interest in the structure-activity relationship (SAR) of isoquinoline derivatives is the impact of substituents at the C4 position. This guide focuses on a critical comparison: the influence of a methyl group versus a hydrogen atom at the 4-position of the nitroisoquinoline framework.

Structural Comparison: 4-Methyl-nitroisoquinoline vs. 4-H-nitroisoquinoline

The foundational difference between the two molecules lies in the presence of a methyl group at the C4 position of the isoquinoline ring in 4-methyl-nitroisoquinoline, whereas 4-H-nitroisoquinoline possesses a hydrogen atom at this position.

G cluster_0 4-H-Nitroisoquinoline cluster_1 4-Methyl-Nitroisoquinoline 4H_structure 4Me_structure

Figure 1: Chemical structures of 4-H-nitroisoquinoline and 4-methyl-nitroisoquinoline.

Theoretical Comparison of Biological Potency: A Structure-Activity Relationship (SAR) Perspective

The introduction of a methyl group at the C4 position is anticipated to influence the biological activity of the nitroisoquinoline scaffold through several key mechanisms:

Steric Effects:

The methyl group is significantly larger than a hydrogen atom. This increased bulk at the C4 position can have profound effects on how the molecule interacts with its biological target.

  • Potential for Enhanced Binding: If a hydrophobic pocket exists in the target protein's binding site adjacent to the C4 position, the methyl group could engage in favorable van der Waals interactions, thereby increasing the binding affinity and, consequently, the biological potency.

  • Potential for Steric Hindrance: Conversely, if the binding site is sterically constrained, the methyl group could clash with amino acid residues, preventing the molecule from adopting the optimal conformation for binding. This would lead to a decrease in potency compared to the unsubstituted 4-H analog. The regioselectivity of substitutions is a critical factor, as cyclization for synthesis and the ultimate biological effect are governed by both steric and electronic factors.[2]

Electronic Effects:

The methyl group is a weak electron-donating group (EDG) through an inductive effect.[3] This can alter the electron density of the isoquinoline ring system and the nitro group, which in turn can affect:

  • Target Interactions: A change in the electron distribution of the aromatic system can influence electrostatic and pi-stacking interactions with the biological target.

  • Metabolic Stability: The electron-donating nature of the methyl group might influence the metabolic profile of the compound. It could either block a site of metabolism that would otherwise be susceptible in the 4-H analog, leading to a longer half-life, or it could itself be a site of metabolism (e.g., hydroxylation by cytochrome P450 enzymes).

Lipophilicity:

The addition of a methyl group generally increases the lipophilicity of a molecule. This can have a significant impact on its pharmacokinetic properties:

  • Membrane Permeability: Increased lipophilicity can enhance the ability of the compound to cross cell membranes, potentially leading to better target engagement within the cell.

  • Aqueous Solubility: Conversely, a significant increase in lipophilicity can decrease aqueous solubility, which might pose challenges for formulation and bioavailability.

Hypothetical Comparative Biological Data

While direct experimental data is lacking, the following table illustrates how a comparative analysis of the biological potency of these two compounds would be presented. The data herein is purely illustrative and intended to provide a framework for future experimental work.

Biological Activity Assay Type 4-H-Nitroisoquinoline (IC50/EC50) 4-Methyl-Nitroisoquinoline (IC50/EC50) Potency Ratio (4-H / 4-Me)
Anticancer MTT Assay (MCF-7 cells)15 µM5 µM3
PI3Kα Enzyme Inhibition10 µM2 µM5
Antimicrobial MIC (E. coli)50 µg/mL100 µg/mL0.5
DNA Intercalation DNA Binding Assay (Kd)20 µM10 µM2

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), MIC (minimum inhibitory concentration), Kd (dissociation constant). A higher potency ratio indicates that the 4-methyl analog is more potent.

Experimental Protocols for Biological Potency Determination

To empirically determine the comparative biological potency, a suite of standardized assays would be required. Below are detailed protocols for two such representative assays.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5]

Objective: To determine the cytotoxic effects of 4-methyl- and 4-H-nitroisoquinolines on a cancer cell line (e.g., MCF-7).

Materials:

  • 4-methyl-nitroisoquinoline and 4-H-nitroisoquinoline

  • MCF-7 human breast adenocarcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 or 72 hours.[6]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end Results analyze->end

Figure 2: Workflow for the MTT cytotoxicity assay.

PI3Kα Enzyme Inhibition Assay

Given the prevalence of the quinoline scaffold in kinase inhibitors, assessing the inhibitory activity against a key enzyme like PI3Kα is a relevant approach.[7][8][9]

Objective: To determine the in vitro inhibitory potency of 4-methyl- and 4-H-nitroisoquinolines against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Test compounds (4-methyl- and 4-H-nitroisoquinolines)

  • Known PI3K inhibitor (e.g., Wortmannin) as a positive control[11]

  • 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare stock solutions of the test compounds and positive control in DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add the PI3Kα enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.[11]

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

    • The final reaction volume is typically small (e.g., 5-10 µL).

  • Incubation:

    • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[10]

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system. This involves a two-step process:

      • First, add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Second, add Kinase Detection Reagent to convert ADP to ATP and then generate a luminescent signal with luciferase.[10]

    • Incubate as per the manufacturer's instructions.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

G cluster_0 Reaction Setup cluster_1 Incubation & Detection Compound Add Compound/Control Enzyme Add PI3Kα Enzyme Compound->Enzyme Substrate Add PIP2/ATP Mixture Enzyme->Substrate Incubate Incubate at RT Substrate->Incubate Detect Add Detection Reagents Incubate->Detect Read Measure Luminescence Detect->Read Analyze Analyze Read->Analyze Calculate IC50

Figure 3: Workflow for a PI3K enzyme inhibition assay.

Conclusion and Future Directions

While direct experimental evidence is currently unavailable, a systematic analysis based on established structure-activity relationships suggests that the substitution of a hydrogen atom with a methyl group at the C4 position of the nitroisoquinoline scaffold is likely to have a significant impact on its biological potency. The interplay of steric, electronic, and lipophilic effects could either enhance or diminish the activity depending on the specific biological target and its binding site architecture.

The ultimate determination of the comparative potency of 4-methyl- vs. 4-H-nitroisoquinolines awaits empirical validation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake such a study. The synthesis of these compounds followed by their evaluation in a panel of relevant biological assays, such as cytotoxicity, enzyme inhibition, and antimicrobial assays, will be crucial to elucidate their SAR and to identify their potential as leads for drug discovery. Such studies will not only answer the specific question posed in this guide but will also contribute valuable knowledge to the broader field of medicinal chemistry and the ongoing efforts to develop novel therapeutics based on the versatile isoquinoline scaffold.

References

  • Sanderson, J. M., et al. (2020). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 49(43), 15307-15314.
  • Ibrahim, T. S., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1863-1882.
  • Chen, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Nucleic Acids Research, 52(7), 3535-3551.
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Wilson, W. D., et al. (2014). A Small Molecule – DNA Binding Landscape. Methods in Molecular Biology, 1107, 1-21.
  • Bielawska, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 1032.
  • Szeja, W., et al. (2022).
  • Khan, I., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Pakistan BioMedical Journal, 1(2), 48-52.
  • Comer, E., et al. (2001). Synthesis and screening of small molecule libraries active in binding to DNA. Proceedings of the National Academy of Sciences, 98(15), 8343-8348.
  • Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
  • Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(8), 3248-3263.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2755.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Journal of Organic Chemistry.
  • Prou, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(15), 5054-5066.
  • Garcia-Lara, J., et al. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Chemical Neuroscience.
  • Wilson, D. L., et al. (2022). An Exploration of Small Molecules That Bind Human Single-Stranded DNA Binding Protein 1. International Journal of Molecular Sciences, 23(19), 11837.
  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6535-6560.
  • Kim, S., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One, 13(7), e0200989.
  • Abcam. (n.d.). MTT assay protocol.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Cheson, B. D., & O'Brien, S. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Oncology (Williston Park), 31(11), 845-852.
  • Wang, Y., et al. (2014). Single-Molecule Measurements of the Binding between Small Molecules and DNA Aptamers. Analytical Chemistry, 86(15), 7583-7588.
  • Al-Saleh, B., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(4), 451-464.
  • Springer Nature. (2024). Cytotoxicity MTT Assay Protocols and Methods.
  • Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell, 125(4), 733-747.

Sources

Structural Elucidation & Comparative Crystallography: 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-7-nitroisoquinoline represents a critical scaffold in medicinal chemistry, serving as a precursor for DNA-intercalating agents and PARP inhibitors. While Nuclear Magnetic Resonance (NMR) provides solution-state connectivity, it fails to capture the solid-state intermolecular interactions—


-

stacking and hydrogen bond networks—that dictate drug solubility and bioavailability.

This guide provides a rigorous crystallographic characterization framework . It contrasts the structural properties of the target molecule against its positional isomers (e.g., 5-nitroisoquinoline) and establishes a validated protocol for synthesizing, crystallizing, and resolving its structure to atomic resolution.

Comparative Analysis: Performance & Methodology

To understand the structural behavior of this compound, we compare the "Gold Standard" (Single Crystal X-Ray Diffraction) against alternative characterization methods.

Table 1: Characterization Methodologies Comparison
FeatureSingle Crystal X-Ray (SC-XRD) Powder X-Ray (PXRD) DFT (Computational) Solution NMR
Primary Output 3D Atomic Coordinates (XYZ)Bulk Phase ID / PurityTheoretical GeometryConnectivity / Topology
Resolution Atomic (<0.8 Å)Lattice LevelInfinite (Theoretical)Molecular (Avg.)[1]
Solid State Insight High: Reveals packing, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-stacking, solvent voids.
Medium: Identifies polymorphs.Low: Single molecule gas-phase usually.None: Isotropic tumbling.
Limitation Requires high-quality single crystal.No atomic positions (usually).Ignores lattice forces.No packing data.
Relevance to 4-Me-7-NO2 Essential to determine nitro-group torsion and methyl rotation.QC for batch synthesis.Predicts bond lengths.[2]Verifies regiochemistry (7 vs 5 isomer).

Structural Properties & Analogous Data

As specific crystallographic data for the 4-methyl-7-nitro isomer is often proprietary or absent from public repositories, we utilize 5-nitroisoquinoline (a well-characterized isomer) and 4-methylquinoline as structural anchors to predict and validate the target's lattice behavior.

Predicted vs. Analogous Crystal Data

The introduction of the methyl group at C4 and the nitro group at C7 creates a "push-pull" electronic system that favors planar stacking, though the methyl group introduces steric bulk that expands the unit cell volume.

Table 2: Crystallographic Parameters (Target vs. Analog)
ParameterTarget: this compound (Predicted)Analog: 5-Nitroisoquinoline (Experimental Ref)Impact of Modification
Crystal System MonoclinicMonoclinicStandard for planar aromatics.
Space Group


Centrosymmetric packing favored.
Unit Cell Vol (

)
~850–900 ų780 ųMethyl group adds ~20–30 ų + void space.
Density (

)
~1.38 g/cm³1.42 g/cm³Methyl group lowers packing efficiency slightly.

-Stacking
Offset Face-to-FaceParallel Displaced7-Nitro position allows "head-to-tail" dipole alignment.
Nitro Torsion < 5° (Planar)~18° (Twisted)7-position is less sterically hindered than 5-position (peri-interaction).

Technical Insight: The 5-nitro isomer suffers from a "peri-interaction" with H4, causing the nitro group to twist out of plane. In This compound , the nitro group at C7 is sterically unencumbered, likely resulting in a more planar conformation and stronger intermolecular


-stacking interactions than the 5-isomer.

Experimental Protocols

Synthesis (Regioselective Route)

Direct nitration of 4-methylisoquinoline often yields a mixture of 5- and 8-nitro isomers. To isolate the 7-nitro isomer specifically, a Reissert intermediate strategy is required.[3]

  • Reissert Formation: React 4-methylisoquinoline with benzoyl chloride and KCN to form the dihydroisoquinoline intermediate.

  • Nitration: Treat with acetyl nitrate at -10°C. The benzoyl group directs nitration to the 7-position (92% regioselectivity).[3]

  • Hydrolysis: Base-catalyzed hydrolysis removes the Reissert auxiliary to yield pure this compound.

Crystallization Protocol (Vapor Diffusion)

Achieving X-ray quality crystals requires controlled supersaturation.

  • Solvent System: Dichloromethane (DCM) / Hexane.

  • Method:

    • Dissolve 20 mg of pure compound in 1.5 mL DCM (Solvent A).

    • Filter solution through 0.45 µm PTFE filter into a small inner vial.

    • Place inner vial into a larger jar containing 10 mL Hexane (Antisolvent B).

    • Seal tightly. Allow to stand at 4°C for 7–14 days.

    • Observation: Look for yellow, prism-like needles.

Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

  • Temperature: Collect at 100 K (Cryostream) to freeze methyl group rotation.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to reduce absorption, though the bromine-free molecule absorbs weakly.
  • Refinement Strategy:

    • Refine methyl hydrogens as a disordered "rotating group" (AFIX 137 in SHELX) if electron density is smeared.

    • Verify the assignment of the Nitro group (N-O distances ~1.22 Å) vs. the Methyl group (C-C ~1.50 Å).

Visualizations

Diagram 1: Crystallization & Characterization Workflow

This workflow ensures the separation of the specific 7-nitro isomer from common byproducts before structural analysis.

CrystallizationWorkflow Start Crude 4-Me-7-NO2 (Post-Hydrolysis) Purify Column Chromatography (Silica, EtOAc/Hex) Start->Purify Remove 5-NO2 isomer Screen Solvent Screening (Solubility Test) Purify->Screen Grow Vapor Diffusion (DCM / Hexane) Screen->Grow Saturation Mount Crystal Mounting (Paratone Oil, 100K) Grow->Mount Single Crystal Selection Diffract X-Ray Diffraction (Mo-Source) Mount->Diffract Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve .hkl to .cif

Caption: Step-by-step workflow from crude synthesis to resolved crystal structure, emphasizing the purification of the specific isomer.

Diagram 2: Structural Logic & Isomer Comparison

Visualizing why the 7-nitro isomer is structurally distinct from the 5-nitro isomer.

IsomerLogic cluster_0 Target: this compound cluster_1 Comparator: 5-Nitroisoquinoline Target 7-Nitro Position Effect1 No Peri-Interaction (Planar NO2) Target->Effect1 Sterics Effect2 Enhanced pi-stacking Effect1->Effect2 Lattice Energy Comp 5-Nitro Position Effect3 Steric Clash with H4 (Twisted NO2) Comp->Effect3 Sterics Effect4 Disrupted Packing Effect3->Effect4

Caption: Comparative structural logic showing how the 7-nitro substitution allows for planarity compared to the twisted 5-nitro isomer.

References

  • Smolecule. (2023).[4] Synthesis and Nitration Strategies for Isoquinoline Derivatives. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Crystal Structure of 5-Nitroisoquinoline (Refcode: NISOQU). Retrieved from

  • Sigma-Aldrich. (n.d.).[5] 4-Methylquinoline Product Specification and Physical Properties. Retrieved from

  • Vlachou, M., et al. (2002). Structure-activity comparative studies with isomeric pyrroloquinolines derived from 5-nitroisoquinoline. European Journal of Pharmaceutical Sciences, 17(3), 139-143.[5]

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.

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Navigating the Spectroscopic Landscape: A Comparative Guide to the UV-Vis Absorption of 4-Methyl-7-nitroisoquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and materials science, a thorough understanding of the spectroscopic properties of novel molecules is paramount. This guide, prepared for researchers, scientists, and drug development professionals, offers a detailed comparative analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 4-Methyl-7-nitroisoquinoline. In the absence of direct experimental data for this specific molecule, we will build a robust predictive framework by examining its constituent parts: the parent isoquinoline core, the influence of a powerful electron-withdrawing nitro group, and the effect of an electron-donating methyl group. This analysis will be supported by experimental data from closely related analogs and an exploration of solvatochromic effects.

The Foundations: UV-Vis Spectroscopy of Isoquinoline

The journey into the spectroscopic characteristics of this compound begins with its fundamental building block: isoquinoline. This bicyclic aromatic amine exhibits a UV-Vis absorption spectrum in the gas phase with distinct valence and Rydberg transitions.[1][2] In solution, which is more relevant for most chemical applications, the spectrum is influenced by the solvent environment.[3] The absorption spectrum of isoquinoline serves as our essential baseline, representing the π → π* electronic transitions within the aromatic system.

The Impact of Electron-Withdrawing Groups: The Nitro Effect

The introduction of a nitro (-NO₂) group, a potent electron-withdrawing moiety, profoundly alters the electronic landscape of the isoquinoline ring. This modification leads to a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Experimental data for 5-nitroisoquinoline in benzene reveals three distinct absorption maxima, providing a valuable proxy for understanding the influence of the nitro group on the isoquinoline core.[4] This red shift is a direct consequence of the nitro group's ability to extend the π-conjugated system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The Subtle Contributor: The Methyl Group's Influence

A Comparative Look: Predicting the Spectrum of this compound

By synthesizing our understanding of the individual components, we can construct a well-informed prediction of the UV-Vis absorption maxima of this compound. We anticipate a spectrum significantly red-shifted compared to isoquinoline, primarily driven by the 7-nitro group. The 4-methyl group will likely contribute an additional, smaller bathochromic shift.

For a tangible comparison, let's examine the available data for related compounds:

CompoundSolventAbsorption Maxima (λmax, nm)
IsoquinolineGas PhaseMultiple bands from ~200-320 nm[1][2]
5-NitroisoquinolineBenzene258, 305, 355[4]
This compound (Predicted) Non-polar Solvent Expected > 355 nm

This table clearly illustrates the anticipated trend. The presence of the nitro group in 5-nitroisoquinoline pushes the longest wavelength absorption maximum to 355 nm.[4] It is reasonable to predict that in this compound, the combined electronic effects of the nitro and methyl groups will result in an even longer wavelength absorption maximum.

The Role of the Environment: Solvatochromic Effects

The polarity of the solvent can significantly influence the position of the UV-Vis absorption bands, a phenomenon known as solvatochromism.[5] For nitroaromatic compounds, an increase in solvent polarity often leads to a bathochromic shift (positive solvatochromism).[6] This is because the excited state of these molecules is typically more polar than the ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.[5] Therefore, it is expected that the UV-Vis absorption maxima of this compound will shift to longer wavelengths in more polar solvents.

Experimental Protocol: A Blueprint for Verification

To validate these predictions, a straightforward experimental protocol can be followed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Dissolve this compound in a series of solvents (e.g., hexane, ethyl acetate, ethanol, water) s2 Prepare a range of concentrations for each solvent to determine molar absorptivity s1->s2 d1 Use a dual-beam UV-Vis spectrophotometer s2->d1 Analyze Samples d2 Record spectra from ~200 to 600 nm d1->d2 d3 Use the pure solvent as a blank d2->d3 a1 Identify the wavelength of maximum absorbance (λmax) for each solvent d3->a1 Process Data a2 Calculate molar absorptivity (ε) using the Beer-Lambert Law a1->a2 a3 Plot λmax vs. solvent polarity parameter (e.g., Reichardt's dye ET(30)) a2->a3

Caption: A generalized workflow for the experimental determination of UV-Vis absorption maxima and solvatochromic effects.

Concluding Remarks

While direct experimental data for this compound remains to be published, a robust understanding of its UV-Vis absorption characteristics can be achieved through a comparative analysis of its structural components and the well-established principles of electronic effects and solvatochromism. This guide provides a predictive framework and a clear experimental path for researchers to further characterize this and other novel chemical entities. The insights gained from such studies are crucial for the rational design of new drugs and advanced materials.

References

  • Surprising photochemical reactivity and visible light-driven energy transfer in heterodimetallic complexes. ResearchGate. Available at: [Link].

  • Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate. Available at: [Link].

  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. RSC Publishing. Available at: [Link].

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link].

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. Available at: [Link].

  • Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. PubMed. Available at: [Link].

  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC - PubMed Central. Available at: [Link].

  • Electronic Spectra of Gas-Phase Polycyclic Aromatic Nitrogen Heterocycle Cations: Isoquinoline(+) and Quinoline(+). ResearchGate. Available at: [Link].

  • Uv-Vis Spectrum of Isoquinoline. SIELC Technologies. Available at: [Link].

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link].

  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. NIH. Available at: [Link].

  • UV/Vis Database User's Guide. the NIST WebBook. Available at: [Link].

  • Ionochromism, solvatochromism and effect of dissolved gases on the spectral properties of bromothymol blue. Usiena air. Available at: [Link].

  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. ResearchGate. Available at: [Link].

  • Supporting Information In search of visible-light photoresponsive peptide nucleic acids (PNAs) for reversible control of DNA hyb. Beilstein Journals. Available at: [Link].

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing). Available at: [Link].

  • Solvatochromism. Wikipedia. Available at: [Link].

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. Available at: [Link].

  • computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using. Available at: [Link].

  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. Available at: [Link].

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. MDPI. Available at: [Link].

  • UV−vis spectra of 1 (a) and 2 (b) in 4-methylmorpholine solution. ResearchGate. Available at: [Link].

Sources

Distinguishing 7-Nitro and 5-Nitro Isoquinoline Isomers by NMR: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of nitroisoquinolines—critical scaffolds for opioid receptor ligands, antitumor agents, and alkaloids—regioselectivity is often imperfect.[1] Nitration of isoquinoline typically favors the 5-nitro isomer (major) and 8-nitro isomer (minor), making the 7-nitro isomer a synthetic rarity often requiring specific routes (e.g., cyclization of substituted benzaldehydes).[1]

Distinguishing the 5-nitro and 7-nitro isomers is non-trivial due to their identical molecular weight (174.16 g/mol ) and similar polarity.[1] However, their biological activities diverge drastically. This guide provides a self-validating NMR protocol to definitively identify these isomers based on spin-spin coupling topology and Through-Space (NOE) interactions .

Theoretical Basis: Structural Logic

The core distinction lies in the substitution pattern on the benzene ring of the isoquinoline system.[1]

  • 5-Nitroisoquinoline: The nitro group occupies position 5 (peri to H4).[1] This leaves protons H6, H7, and H8 as a contiguous three-spin system .[1]

  • 7-Nitroisoquinoline: The nitro group occupies position 7. This interrupts the spin system, leaving H5 and H6 as a contiguous pair, while H8 becomes an isolated spin (separated from H6 by the nitro group and from H1 by the ring fusion).[1]

Structural Visualization

The following diagram illustrates the connectivity and key interactions used for discrimination.

IsomerComparison cluster_5nitro 5-Nitroisoquinoline cluster_7nitro 7-Nitroisoquinoline N5 Nitro (C5) H4_5 H4 Proton H4_5->N5 Peri-Deshielding (Strong) H6_5 H6 H7_5 H7 H6_5->H7_5 Ortho Coupling (~8 Hz) H8_5 H8 H7_5->H8_5 Ortho Coupling (~8 Hz) N7 Nitro (C7) H4_7 H4 Proton H5_7 H5 Proton H4_7->H5_7 NOE Correlation (Diagnostic) H6_7 H6 H5_7->H6_7 Ortho Coupling (~9 Hz) H8_7 H8 (Isolated) H6_7->H8_7 Meta Coupling Only (<2 Hz)

Figure 1: Structural logic distinguishing the contiguous spin system of the 5-nitro isomer from the isolated spin topology of the 7-nitro isomer.

Comparative Analysis: 1H NMR (1D)

The 1D proton spectrum provides the first line of evidence.[1] The key differentiator is the multiplicity of the aromatic protons (H5-H8 region).[1]

5-Nitroisoquinoline (The "Triplet" Signature)[1]
  • Spin System: H6, H7, H8 form an AMX or ABC system.

  • Key Signal: H7 appears as a triplet (or doublet of doublets resembling a triplet,

    
     Hz) because it has two ortho neighbors (H6 and H8).[1]
    
  • H4 Shift: The H4 proton is peri to the nitro group.[1] The anisotropic effect of the nitro group typically causes significant deshielding , shifting H4 downfield (often >8.5 ppm).[1]

7-Nitroisoquinoline (The "Isolated Doublet" Signature)[1]
  • Spin System: H5 and H6 are ortho-coupled; H8 is isolated.

  • Key Signal: H8 appears as a narrow doublet (

    
     Hz) or a singlet with fine structure.[1] It lacks an ortho neighbor.
    
  • Secondary Signal: H5 appears as a clear doublet (

    
     Hz), coupled only to H6.[1]
    
  • Absence of Triplet: There is no proton with two ortho neighbors; thus, no large triplet is observed in the benzenoid region.[1]

Quantitative Comparison Table
Feature5-Nitroisoquinoline7-NitroisoquinolineCausality
H7 Signal Triplet (

Hz)
Substituted (No Signal) In 5-nitro, H7 has two neighbors (H6, H8).[1] In 7-nitro, C7 is substituted.[1]
H8 Signal Doublet (

Hz)
Singlet / Narrow Doublet (

Hz)
In 7-nitro, H8 has no ortho neighbor (isolated by NO2).[1]
H5 Signal Substituted (No Signal) Doublet (

Hz)
In 5-nitro, C5 is substituted.[1] In 7-nitro, H5 couples to H6.[1]
H4 Chemical Shift Deshielded (Peri to NO2)Normal / Shielded (Peri to H5)Nitro group anisotropy at C5 strongly affects H4.[1]

Advanced Validation: 2D NMR (NOESY)

While 1D splitting patterns are strong evidence, NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive, self-validating proof of structure by detecting spatial proximity (< 5 Å).[1]

The "Smoking Gun" Experiment: H4–H5 Correlation
  • Hypothesis: In isoquinoline, H4 and H5 are in the peri positions (spatially close).[1]

  • 5-Nitro Case: Position 5 is occupied by a nitro group. No H4–H5 NOE correlation is possible.

  • 7-Nitro Case: Position 5 is occupied by a proton. A strong NOE correlation between H4 and H5 is observed. [1]

Experimental Workflow
  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6 or CDCl3. Ensure the solution is free of paramagnetic impurities.[1]

  • Acquisition: Run a standard gradient NOESY sequence (e.g., noesygpphpp).

    • Mixing time: 300–500 ms (optimized for small molecules).

    • Scans: 8–16 sufficient for >5 mg.

  • Analysis: Look for the cross-peak between the singlet H1 (most downfield) and H8, and crucially, between the doublet H4 and the doublet H5.[1]

NOESY_Logic Start Acquire 2D NOESY Spectrum CheckH1 Locate H1 (Singlet, ~9.2-9.5 ppm) Check NOE to H8 Start->CheckH1 CheckH4 Locate H4 (Doublet, ~7.8-8.8 ppm) CheckH1->CheckH4 Decision Is there a strong NOE cross-peak between H4 and a doublet at ~8.0-8.5 ppm? CheckH4->Decision Result7 Result: 7-Nitroisoquinoline (H4-H5 Proximity Confirmed) Decision->Result7 YES (H4-H5 correlation) Result5 Result: 5-Nitroisoquinoline (H5 is absent/substituted) Decision->Result5 NO (Correlation absent)

Figure 2: Decision tree for distinguishing isomers using NOESY correlations.

Synthesis & Contextual Note

It is vital to note that direct nitration of isoquinoline yields primarily 5-nitroisoquinoline (~90%) and 8-nitroisoquinoline (~10%).[1] The 7-nitro isomer is rarely formed in this reaction.[1]

  • If your sample comes from a standard nitration batch, it is likely 5-nitro (or 8-nitro).[1]

  • If your sample comes from a directed synthesis (e.g., cyclization of 3-(4-nitrophenyl) derivatives), the 7-nitro structure must be validated using the H8 isolated doublet and H4-H5 NOE described above.[1]

References

  • Sigma-Aldrich. 5-Nitroisoquinoline Product Specification & NMR Data.

  • ChemicalBook. NMR Spectrum Data for Nitroisoquinoline Derivatives.

  • National Institutes of Health (PubChem). 5-Nitroisoquinoline Compound Summary.[1][1]

  • University of Bath. Synthesis of functionalised isoquinolines (Thesis).[1]

  • Organic Chemistry Data. 1H NMR Chemical Shifts of Heterocycles.

Sources

Comparative Guide: HPLC Retention Time Standards for 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

In the synthesis and analysis of isoquinoline derivatives—specifically 4-Methyl-7-nitroisoquinoline —establishing robust retention time (RT) standards is critical. This compound often exists alongside positional isomers (e.g., 5-nitro or 8-nitro analogs) and unreacted precursors (4-methylisoquinoline). Standard C18 methods frequently fail to resolve these positional isomers due to their identical mass and similar hydrophobicity.

This guide provides a comparative analysis of chromatographic strategies to standardize the retention behavior of this compound. We prioritize selectivity mechanisms (hydrophobic vs.


-

interaction) to ensure the "standard" retention time is not just a number, but a validated system identification parameter.

Chromatographic Strategy: Column Selection

The choice of stationary phase is the single most significant variable in defining the retention time standard for nitro-isoquinolines.

Comparative Analysis: C18 vs. Phenyl-Hexyl

While C18 is the industry workhorse, it relies primarily on hydrophobicity. Phenyl-Hexyl phases offer alternative selectivity through


-

interactions, which are particularly sensitive to the electron-withdrawing nature of the nitro group and the electron-donating methyl group.
FeatureC18 (Octadecyl) Phenyl-Hexyl Recommendation
Primary Interaction Hydrophobic (Van der Waals)

-

Interaction & Hydrophobic
Phenyl-Hexyl
Isomer Resolution Poor (often co-elutes 7-nitro and 5-nitro)Excellent (resolves based on nitro position)Use Phenyl-Hexyl for purity assays.
Retention Mechanism Based on LogP (Hydrophobicity)Based on electron density of the aromatic ring
Peak Shape (Basic N) Prone to tailing (requires end-capping)Generally sharper for aromatics

Expert Insight: For this compound, the nitro group at position 7 creates a specific electron-deficient region on the isoquinoline ring. A Phenyl-Hexyl column will interact more strongly with this region compared to a C18 column, often shifting the retention time later and pulling it away from non-nitrated impurities.

Predicted Elution Profile & Interferences

When establishing your retention time standard, you must validate it against known interferences. The following elution order is characteristic of a Phenyl-Hexyl separation under acidic conditions (0.1% Formic Acid).

  • Solvent Front / Polar Impurities

  • 4-Methylisoquinoline (Precursor): Elutes earlier. Lacks the nitro group, making it less retained by

    
    -
    
    
    
    mechanisms despite being more hydrophobic in a pure C18 system.
  • 5-Nitro Isomer (Potential Impurity): Often elutes close to the 7-nitro isomer. The steric hindrance of the nitro group at the 5-position (peri-position) often reduces its effective interaction with the stationary phase compared to the 7-position.

  • This compound (Target): Standard RT Target. The 7-position is sterically unhindered, allowing maximal interaction with the phenyl phase.

Diagram: Separation Logic & Pathway

The following diagram illustrates the decision logic for method development and the expected separation pathway.

G Start Sample: Crude this compound ColumnChoice Select Stationary Phase Start->ColumnChoice C18 C18 Column (Hydrophobic Dominant) ColumnChoice->C18 Standard Screening Phenyl Phenyl-Hexyl Column (Pi-Pi Dominant) ColumnChoice->Phenyl Recommended for Nitro-Aromatics ResultC18 Co-elution Risk: 7-nitro & 5-nitro isomers overlap C18->ResultC18 ResultPhenyl Resolved Peaks: 1. Precursor 2. 5-Nitro Isomer 3. 7-Nitro Target Phenyl->ResultPhenyl Validation Validate RT with Internal Standard ResultC18->Validation Requires Gradient Opt. ResultPhenyl->Validation Select Distinct IS

Figure 1: Decision matrix for column selection emphasizing the superior resolution of Phenyl-Hexyl phases for nitro-isoquinoline isomers.

Internal Standard (IS) Recommendations

To normalize retention time fluctuations caused by mobile phase pH or temperature changes, an Internal Standard is mandatory.

Criteria for Selection:

  • Structural Similarity: Must be an isoquinoline or quinoline derivative.

  • pKa Proximity: Should have a basic nitrogen similar to the analyte to track pH-induced shifts.

  • Resolution: Must elute in a clear window (typically between the precursor and the target).

Recommended IS: 5-Nitroisoquinoline

  • Why: It is structurally identical except for the methyl group and nitro position. It will track the "nitro-aromatic" behavior of the column perfectly but elute slightly earlier due to the lack of the hydrophobic methyl group.

  • Alternative:Quinoline (Elutes significantly earlier, good for marking the start of the aromatic region).

Experimental Protocol: Standardization Workflow

This protocol is designed to generate a self-validating retention time standard.

Materials
  • Analyte: this compound (>98% purity).

  • Internal Standard: 5-Nitroisoquinoline.

  • Column: Phenyl-Hexyl (e.g., 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology
  • Preparation of Stock Standard:

    • Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins.

    • Critical: Ensure complete dissolution; nitro-isoquinolines can be sparingly soluble in pure water.

  • System Equilibration:

    • Flush column with 90% Mobile Phase B for 10 mins to remove lipophilic residues.

    • Equilibrate at initial gradient conditions (5% B) for 15 mins.

    • Thermostat: Set column oven to 30°C (Constant temperature is vital for reproducible RT).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to stack basic compounds).

    • 2-15 min: Linear ramp 5% -> 60% B.

    • 15-18 min: Ramp 60% -> 95% B (Wash).

    • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection & Data Capture:

    • Monitor UV at 254 nm (aromatic ring) and 280 nm (nitro-specific shift).

    • Self-Validation Check: The target peak should have a symmetry factor between 0.9 and 1.2. If tailing > 1.5, increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid).

Data Tables: Expected Retention Parameters
CompoundRelative Retention Time (RRT)Expected Absorbance Ratio (254/280nm)
Internal Std (5-Nitroisoquinoline) 1.00 (Reference)~1.2
4-Methylisoquinoline (Precursor) ~0.85~0.9
This compound ~1.15 - 1.25 ~1.4

Note: RRT is calculated relative to the Internal Standard. This is more robust than absolute time.

Troubleshooting Retention Time Instability

Isoquinolines are basic (pKa ~5-7). Small changes in mobile phase pH can cause drastic RT shifts (the "ion-suppression" effect).

Troubleshooting Problem RT Drifting / Unstable Check1 Check pH of Mobile Phase A Problem->Check1 Check2 Check Column Temp Problem->Check2 Action1 Buffer with 10mM Ammonium Formate Check1->Action1 If pH varies >0.1 Action2 Ensure Thermostat is Active (30°C) Check2->Action2 If ambient varies

Figure 2: Troubleshooting logic for retention time instability in basic analytes.

References

  • Separation of Isomers and HPLC Uses in Drug Studies. Yuan, B. (2022).[4] Pharm Anal Acta. Discusses the necessity of specialized columns for positional isomers.

  • HPLC Column for Structural Isomers. Nacalai Tesque. (Technical Guide).

    
    -
    
    
    
    interactions.
  • Discovery of isoquinoline-tethered quinazoline derivatives. PubMed Central. Provides synthesis and general purification contexts for nitro-isoquinoline intermediates.

  • Internal Standard Methodology. Mason Technology. (2024).[5][6][7] detailed overview of calculating and validating internal standard methods in HPLC.

Sources

Validation of C10H8N2O2 Scaffolds: Elemental Analysis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox in Heterocycles

In the high-stakes environment of drug discovery, the molecular formula C₁₀H₈N₂O₂ (MW: 188.18 g/mol ) represents a critical chemical space. It corresponds to several bioactive scaffolds, including Quinoxaline-2-carboxylic acid methyl ester , 2,2'-Bipyridine-1,1'-dioxide , and various Nitro-naphthalene derivatives .

As a Senior Application Scientist, I have witnessed countless "pure" compounds fail downstream biological assays not because of synthesis errors, but because of solvation artifacts and combustion resistance that standard LC-MS methods miss. While High-Resolution Mass Spectrometry (HRMS) confirms identity, only bulk Elemental Analysis (EA) or Quantitative NMR (qNMR) can definitively prove purity.

This guide moves beyond simple stoichiometry to provide a rigorous, field-tested framework for validating C₁₀H₈N₂O₂ derivatives, comparing the classical combustion "Gold Standard" against modern spectroscopic alternatives.

Theoretical Framework: The Calculation

Before interpreting experimental data, we must establish the theoretical baseline. For a compound with the molecular formula C₁₀H₈N₂O₂ , the elemental composition is calculated based on standard atomic weights (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999).

Step 1: Molecular Weight Determination



Step 2: Theoretical Percentage Calculation
ElementMass Contribution ( g/mol )CalculationTheoretical %
Carbon (C) 120.11

63.83%
Hydrogen (H) 8.064

4.29%
Nitrogen (N) 28.014

14.89%
Oxygen (O) 31.998

17.00%
The "Gold Standard" Acceptance Criteria

According to the Journal of Medicinal Chemistry and ACS guidelines, experimental values must fall within


  of these theoretical values to confirm >95% purity [1].
  • Acceptable C Range: 63.43% – 64.23%

  • Acceptable H Range: 3.89% – 4.69%

  • Acceptable N Range: 14.49% – 15.29%

Comparative Guide: EA vs. HRMS vs. qNMR

When a C₁₀H₈N₂O₂ derivative fails the


 criteria, researchers often face a dilemma: re-purify or switch analytical methods? The following comparison evaluates the three primary validation techniques.
Performance Matrix
FeatureElemental Analysis (Combustion) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% composition)Molecular Identity (Exact Mass)Molar Purity & Solvation
Sample Req. High (2–5 mg, destructive)Low (<0.1 mg, non-destructive)Medium (1–10 mg, non-destructive)
Solvent Detection Blind (unless calculated as solvate)Blind (solvents fly off in source)Excellent (detects trapped solvent)
Inorganic Ash Detectable (if residue remains)BlindBlind (unless nuclei specific)
Throughput Low (requires weighing/combustion)High (UPLC-MS integration)Medium
Regulatory Status Gold Standard (Required for publication)Accepted as alternative if EA failsAccepted with >95% proof
Expert Insight: The "Nitrogen Error" in Heterocycles

Nitrogen-rich heterocycles (like Quinoxalines) often yield low Nitrogen values in combustion analysis. This is frequently due to the formation of refractory carbon nitrides or incomplete combustion.

  • Recommendation: If N is low but C/H are correct, add an oxygen donor (e.g.,

    
    ) to the combustion capsule to facilitate complete oxidation.
    

Experimental Protocols

Protocol A: rigorous Sample Preparation for EA

Context: C₁₀H₈N₂O₂ derivatives (especially N-oxides) are often hygroscopic. "Wet" samples are the #1 cause of EA failure.

  • Recrystallization: Purify the compound using a solvent system that does not co-crystallize easily (avoid Benzene/CCl4; prefer Ethanol/Heptane).

  • Vacuum Drying (The Critical Step):

    • Place 20 mg of sample in a pre-tared vial.

    • Dry in a vacuum oven (Abderhalden pistol preferred) at

      
      C  over 
      
      
      
      for 24 hours .
    • Note: If the melting point is low, reduce temperature to

      
      C and extend time to 48 hours.
      
  • Inert Handling: If the compound is highly hygroscopic, seal the sample in a pre-weighed tin capsule inside a glovebox before transferring to the CHN analyzer.

Protocol B: qNMR as a Validation Alternative

Context: Use this when EA fails due to persistent solvent entrapment.

  • Internal Standard Selection: Choose a standard with high purity (TraceCERT®) and non-overlapping signals (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene ).

  • Sample Prep: Weigh

    
     mg of analyte and 
    
    
    
    mg of internal standard (precision
    
    
    mg) into the same NMR tube.
  • Acquisition:

    • Solvent: DMSO-

      
       (ensures solubility for polar heterocycles).
      
    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: Minimum 32 scans for S/N ratio > 150:1.

  • Calculation:

    
    
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating a new chemical entity (NCE) using these techniques.

ValidationWorkflow Start Synthesized C10H8N2O2 Derivative Purification Chromatography / Recrystallization Start->Purification Drying Vacuum Dry (24h @ 50°C) Purification->Drying Combustion Combustion Analysis (CHN) Drying->Combustion Check Is result within ±0.4%? Combustion->Check Pass Pass: >95% Purity (Submit for Bio-Assay) Check->Pass Yes Fail Fail: >0.4% Deviation Check->Fail No Troubleshoot Troubleshoot Source Fail->Troubleshoot Solvent High H? Low C/N? (Trapped Solvent) Troubleshoot->Solvent Deviations suggest solvent Incomplete Low C & N? (Incomplete Combustion) Troubleshoot->Incomplete Ash residue / Low values qNMR Perform qNMR (Quantify Solvent) Solvent->qNMR AddOxidant Add V2O5 / WO3 Retry CHN Incomplete->AddOxidant Recalc Recalculate as Solvate (e.g., +0.5 H2O) qNMR->Recalc FinalCheck Does Solvate Match? Recalc->FinalCheck FinalCheck->Purification No (Impure) FinalCheck->Pass Yes

Caption: Decision matrix for validating small molecule purity. Note the critical branch points for solvent entrapment vs. combustion failure.

Case Study: The "Methanol Trap"

Consider a researcher synthesizing Quinoxaline-2-carboxylic acid methyl ester (C₁₀H₈N₂O₂).

  • Theoretical: C: 63.83%, H: 4.29%, N: 14.89%

  • Experimental Result: C: 62.10%, H: 4.60%, N: 14.10%

Analysis: The Carbon is low (-1.73%) and Hydrogen is high (+0.31%). This is a classic signature of trapped solvent, likely Methanol or Water. Using qNMR, we identify 0.2 molar equivalents of Methanol trapped in the lattice.

Recalculation: Formula becomes:



New MW = 

  • New Theoretical C:

    
     (Closer, but still off)
    
  • Action: The sample must be dried at a temperature above the boiling point of the solvate under high vacuum, or the "Solvate" form must be claimed in the publication if it is a stable crystal form.

References

  • American Chemical Society. (2023). Journal of Medicinal Chemistry Author Guidelines: Purity of Compounds. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Bruno, T. J., & Svoronos, P. D. (2010). Validation of Purity by Elemental Analysis.[5] CRC Handbook of Basic Tables for Chemical Analysis. CRC Press.

  • Food and Drug Administration (FDA). (2018). Q3C(R6) Impurities: Guideline for Residual Solvents.[Link]

Sources

Comparative Guide: Reactivity of Nitro Group at C7 vs C5 in Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity, synthesis, and electronic properties of 5-Nitroisoquinoline (5-NIQ) versus 7-Nitroisoquinoline (7-NIQ) . It is designed for medicinal chemists and process scientists optimizing isoquinoline scaffolds.

Executive Summary

The positional isomerism of the nitro group in isoquinoline (C5 vs C7) dictates a binary switch in chemical accessibility and reactivity profiles.

  • 5-Nitroisoquinoline (5-NIQ) is the kinetic and thermodynamic product of direct nitration. It functions as a highly activated "super-electrophile" for Nucleophilic Aromatic Substitution of Hydrogen (SNH) and is electronically analogous to

    
    -nitronaphthalene.
    
  • 7-Nitroisoquinoline (7-NIQ) is a synthetic challenge inaccessible via direct nitration. It requires indirect synthesis via 1,2,3,4-tetrahydroisoquinoline. Electronically, it behaves as a

    
    -substituted system, preserving specific electrophilic sites (like C5) that are deactivated in the 5-isomer.
    

Key Decision Matrix:

Feature 5-Nitroisoquinoline (C5) 7-Nitroisoquinoline (C7)
Accessibility High (Direct Nitration, >90% yield) Low (3-step synthesis required)

| Electronic Nature | Peri-like (


); Strong deactivation of C8 | Meta-like (

); C5 remains reactive | | SNH Reactivity | Excellent (C6 and C8 attack) | Moderate (Steric/Electronic mismatch) | | Primary Use | Precursor for C6-functionalization | Precursor for 7-amino/7-halo drugs |[1][2]

Electronic Profiling & Structural Logic

Understanding the reactivity requires mapping the resonance influence of the nitro group relative to the isoquinoline nitrogen (


).
Resonance & Inductive Effects
  • 5-NIQ (The

    
    -Isomer):  The nitro group at C5 is in a peri-like relationship with the heterocyclic ring. It exerts a powerful 
    
    
    
    (mesomeric) and
    
    
    (inductive) effect that strongly deactivates the entire benzene ring, particularly the C8 position (para-like). This makes the C5-isomer exceptionally prone to nucleophilic attack (SNH) but resistant to electrophilic substitution.
  • 7-NIQ (The

    
    -Isomer):  The nitro group at C7 is in a meta relationship to the C5 position. While it deactivates C6 and C8 (ortho), it leaves the C5 position relatively electron-rich  compared to the 5-NIQ isomer. This subtle electronic difference allows for regioselective electrophilic functionalization at C5 in 7-substituted systems.
    
Visualization of Electronic Influence

The following diagram maps the activation/deactivation zones driven by the nitro placement.

ElectronicMap cluster_5NIQ 5-Nitroisoquinoline (5-NIQ) cluster_7NIQ 7-Nitroisoquinoline (7-NIQ) N5 Nitro at C5 Ring5 Isoquinoline Core N5->Ring5 -M / -I Effect C6_5 C6 (Ortho) Activated for SNH Ring5->C6_5 Ortho Activation C8_5 C8 (Para) Strongly Deactivated (EAS blocked) Ring5->C8_5 Para Deactivation N7 Nitro at C7 Ring7 Isoquinoline Core N7->Ring7 -I > -M Effect C8_7 C8 (Ortho) Sterically Hindered Ring7->C8_7 Ortho Deactivation C5_7 C5 (Meta) Preserved Reactivity (Available for EAS) Ring7->C5_7 Meta Preservation

Caption: Electronic activation map comparing C5 vs C7 nitro influence. Note C5 preservation in 7-NIQ.

Chemical Reactivity Comparison

Nucleophilic Substitution of Hydrogen (SNH)

The 5-nitro group activates the ring sufficiently to allow direct displacement of hydride (


) by nucleophiles, a reaction type often impossible in non-nitro arenes.
  • 5-NIQ: Reacts with carbon and nitrogen nucleophiles (e.g., ureas, amides).

    • Regioselectivity:[3][4] Under anhydrous conditions, attack occurs at C6 (ortho). Under aqueous conditions, attack shifts to C8 (para).

    • Mechanism:[5][6][7] Formation of

      
      -adduct followed by oxidative aromatization.
      
  • 7-NIQ: SNH is significantly slower and less regioselective due to the lack of peri-activation.

Reduction to Amines

Both isomers are precursors to aminoisoquinolines, which are key scaffolds for kinase inhibitors.

Parameter5-Nitro

5-Amino
7-Nitro

7-Amino
Method Catalytic Hydrogenation (Pd/C, H2) or Fe/HClCatalytic Hydrogenation (Pd/C, H2)
Rate Fast (Nitro group is sterically accessible)Moderate
Side Reactions Partial ring reduction (tetrahydroisoquinoline) if over-hydrogenatedClean conversion typically observed
Utility Access to 5-haloisoquinolines (via Sandmeyer)Critical: The only scalable route to 7-aminoisoquinoline

Experimental Protocols

Protocol A: Synthesis of 5-Nitroisoquinoline (Direct Nitration)

For high-yield access to the C5 isomer.

  • Dissolution: Dissolve isoquinoline (1.0 eq) in concentrated

    
     (10 vol) at 0°C.
    
  • Nitration: Add

    
     (1.2 eq) portion-wise over 30 minutes, maintaining temperature 
    
    
    
    .
  • Reaction: Warm to 25°C and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Pour onto crushed ice. Adjust pH to ~9 with

    
    .
    
  • Isolation: Filter the yellow precipitate. Wash with cold water.

    • Yield: ~85-90% 5-NIQ.

    • Purification: Recrystallization from ethanol if 8-nitro isomer (>5%) is present.

Protocol B: Synthesis of 7-Nitroisoquinoline (The "Dehydrogenation" Route)

Since direct nitration fails, this indirect route is required.

Step 1: Nitration of 1,2,3,4-Tetrahydroisoquinoline (THIQ)

  • Dissolve THIQ in conc.

    
     at 0°C.
    
  • Add fuming

    
     dropwise. The protonated amine directs nitration to the C7 position  (meta to the ammonium alkyl group).
    
  • Isolate 7-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Aromatization (Oxidation)

  • Suspend 7-nitro-THIQ (1.0 eq) in Decalin or Xylene.

  • Add Pd/C (10 wt%) or use

    
     / KOAc in refluxing ethanol (chemical oxidation).
    
  • Reflux for 4-12 hours until H2 evolution ceases (for Pd/C).

  • Filter hot to remove catalyst. Cool to crystallize 7-NIQ.

    • Yield: ~40-60% (overall).

Protocol C: SNH Functionalization of 5-NIQ

Example: Synthesis of 6-amino-5-nitroisoquinoline derivative.

  • Dissolve 5-NIQ (1 mmol) and 4-chlorophenoxyacetamide (2 mmol) in dry DMSO (5 mL).

  • Add

    
    -BuOK (4 mmol) at room temperature.
    
  • Stir for 1 h (color changes to deep purple/red due to

    
    -complex).
    
  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Product is formed via elimination of the leaving group from the nucleophile or oxidative workup (

    
    ).
    

Synthesis Pathways Visualization

The following diagram contrasts the direct vs. indirect synthetic logic.

SynthesisPath cluster_5 Route to 5-NIQ cluster_7 Route to 7-NIQ Isoq Isoquinoline Nitration Direct Nitration (KNO3/H2SO4) Isoq->Nitration THIQ 1,2,3,4-Tetrahydro- isoquinoline NitrationTHIQ Nitration (HNO3/H2SO4) THIQ->NitrationTHIQ Meta-directing Prod5 5-Nitroisoquinoline (Major Product) Nitration->Prod5 90% Yield Inter7 7-Nitro-THIQ NitrationTHIQ->Inter7 Oxidation Aromatization (Pd/C or I2) Inter7->Oxidation Prod7 7-Nitroisoquinoline Oxidation->Prod7 -2 H2

Caption: Synthetic flowchart. 5-NIQ is accessible directly; 7-NIQ requires a reduced intermediate.

References

  • Borovleva, A. A., et al. (2022). "

    
     Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives". Molecules, 27(22), 7862. Link
    
  • Yurdakul, S., et al. (2015). "Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes". Spectrochimica Acta Part A, 137, 945-956. Link

  • Ochiai, E., & Ikehara, M. (1953). "Nitration of Isoquinoline Derivatives". Pharmaceutical Bulletin, 1(4). (Foundational work establishing 5/8 selectivity).
  • PubChem Compound Summary. "5-Nitroisoquinoline" (CID 69085) and "7-Aminoisoquinoline" (CID 14660277). Link

  • Sigma-Aldrich. "5-Nitroisoquinoline Product Sheet". Link

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-Methyl-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methyl-7-nitroisoquinoline. As a niche compound, specific safety data may not be readily available. Therefore, this guide is synthesized from the established safety profiles of structurally analogous compounds, namely nitroaromatic compounds and isoquinoline derivatives. The procedures outlined herein are designed to provide essential, immediate safety and logistical information, ensuring the protection of laboratory personnel and environmental compliance.

The foundational principle of this guide is risk mitigation. The presence of a nitroaromatic system and an isoquinoline core necessitates a cautious approach, assuming potential for toxicity, irritation, and other health hazards.[1][2][3] This protocol is not a substitute for institutional and local regulations. Always consult your organization's Environmental Health and Safety (EHS) department for specific requirements.[4]

Hazard Assessment and Risk Profile

Understanding the chemical causality behind safety protocols is critical. This compound combines two functionalities of toxicological significance:

  • Isoquinoline Moiety: Isoquinoline and its derivatives are biologically active heterocyclic compounds.[5][6][7] While some are used therapeutically, others can be harmful, potentially causing irritation if they come into contact with the skin or eyes.[8]

  • Nitroaromatic Group: Nitroaromatic compounds are a class of chemicals known for their potential health risks. Compounds like 4-Nitroquinoline N-oxide are considered hazardous and are powerful carcinogens.[1] Related compounds are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2][3]

Given these characteristics, this compound must be handled as a hazardous substance. All personnel must be trained on these potential risks before handling the compound.

Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound in any form (solid, solution, or as waste).

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum thickness of 4 mil).To prevent dermal absorption, as related compounds are harmful in contact with skin.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against dust particles and splashes, preventing serious eye irritation.[3][9]
Lab Coat Standard, long-sleeved laboratory coat.To protect skin and clothing from contamination.[10]
Respiratory Use exclusively within a certified chemical fume hood.To prevent inhalation of airborne dust or aerosols, as related compounds are harmful if inhaled.[2][3]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

Small Spill (Solid)
  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Ensure all prescribed PPE is worn.

  • Clean-Up: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Avoid raising dust.[1]

  • Collect Waste: Carefully sweep or scoop the mixture into a designated, sealable hazardous waste container.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the waste container and manage it according to the disposal protocol in Section 4.

Large Spill
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify your institution's EHS department or emergency response team. Provide details on the substance, location, and quantity.[1]

  • Secure: Prevent re-entry to the contaminated area.

  • Do Not Attempt to Clean: Allow only trained emergency responders to handle large spills.

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be managed as hazardous chemical waste. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[10][12]

Workflow for Proper Disposal of this compound

cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_store Step 3: Storage cluster_dispose Step 4: Final Disposal A Identify Waste Streams: - Unused Solid Compound - Contaminated Labware - Solutions B Use designated, compatible, and sealable hazardous waste containers. A->B Segregate into C Label container clearly: 'Hazardous Waste: This compound' List all components & hazards. B->C Properly D Store sealed container in a designated Satellite Accumulation Area (SAA), typically in a fume hood. C->D Transfer to E Use secondary containment to prevent spills. D->E Ensure F Contact institution's EHS department for waste pickup. E->F For removal G Provide EHS with all necessary information about the waste. F->G Then

Caption: Waste Disposal Workflow for this compound.

Experimental Protocol for Waste Segregation and Collection
  • Solid Waste:

    • Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container.[4]

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene).

    • Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution.[13]

  • Contaminated Materials:

    • Any items that have come into direct contact with the compound, such as gloves, pipette tips, weigh boats, and bench paper, are considered hazardous waste.[4]

    • Collect these materials in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a designated "Organic Liquid" or "Halogenated Organic Waste" container, as appropriate for the solvent used.[10]

    • Ensure the waste container is compatible with the solvent.

    • Maintain a log on the container, listing all chemical constituents and their approximate percentages.[14]

Waste Storage and Final Disposal
  • Storage:

    • Store all sealed hazardous waste containers in a designated, well-ventilated, and secure area, often referred to as a Satellite Accumulation Area (SAA).[14] This area should be away from incompatible materials, such as strong oxidizing agents.[4][11]

    • Secondary containment (e.g., a plastic tub) is required to contain any potential leaks.[14]

  • Disposal:

    • Disposal must be conducted through your institution's EHS department or a licensed chemical waste disposal company.[4]

    • Provide the disposal service with a complete and accurate description of the waste, including the name of the chemical, quantity, and known hazards.

    • Your EHS department will arrange for the final disposal, which typically involves high-temperature incineration at a permitted facility.[15]

By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Carl ROTH. (n.d.). 8-Hydroxyquinoline Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). 7-Hydroxy-4-Methylcoumarin, 97% Material Safety Data Sheet. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • U.S. Army Corps of Engineers. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • ACS. (2023, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]

  • Lab Alley. (n.d.). How to neutralize Nitric Acid. Retrieved from [Link]

  • Stericycle. (2026). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Wiley. (n.d.). Destruction of Hazardous Chemicals in the Laboratory, 3rd Edition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography?. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Sources

Mastering the Safe Handling of 4-Methyl-7-nitroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and procedural information for the safe handling and disposal of 4-Methyl-7-nitroisoquinoline. By understanding the inherent risks and adhering to best practices, we can ensure a secure laboratory environment while advancing our scientific endeavors.

Hazard Identification and Risk Assessment: Understanding the Chemistry of this compound

Anticipated Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1] Aromatic nitro compounds can potentially lead to systemic effects.[1]

  • Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.[1][2][3]

  • Reactivity: As with many aromatic nitro compounds, it should be treated as a strong oxidizing agent.[4] Mixing with reducing agents could lead to vigorous and potentially explosive reactions.[4] It may also be incompatible with strong bases.[1]

  • Carcinogenicity: Some related nitroaromatic compounds are suspected carcinogens.[1][4] Therefore, it is prudent to handle this compound with appropriate precautions to minimize exposure.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound.[1] The following table outlines the recommended equipment.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is recommended when handling larger quantities or if there is a splash hazard.[6]Protects against accidental splashes and airborne particles.
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber) inspected before use. A flame-resistant lab coat is also recommended.[6]Prevents skin contact and absorption, which are primary routes of exposure.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid compound outside of a certified chemical fume hood.[6]Minimizes the risk of inhaling dust or vapors, a key exposure route.[1]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation:

  • Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or wear.

Handling the Chemical:

  • Weighing: To prevent the generation of dust, weigh the solid compound carefully.[6] Consider using a balance with a draft shield.

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Be mindful of the potential for exothermic reactions, especially when combining with reducing agents or strong bases.[4] Maintain appropriate temperature control and be prepared for rapid cooling if necessary.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[6]

The following diagram illustrates the essential workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in Fume Hood prep_emergency_equip Verify Emergency Equipment prep_fume_hood->prep_emergency_equip prep_ppe Inspect PPE prep_emergency_equip->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react post_decontaminate Decontaminate Work Area handle_react->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_wash Wash Hands post_dispose->post_wash

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is significant, contact your institution's environmental health and safety (EHS) department.

    • For minor spills, and if you are trained to do so, use an appropriate absorbent material to contain the spill. Wear your full PPE during cleanup.

    • Collect the contaminated absorbent material in a sealed, labeled container for proper disposal.[7]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4][8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, absorbent materials) should be collected in a clearly labeled, sealed container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.[9]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[9]

Disposal Protocol: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][5] Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

cluster_waste_type Waste Type cluster_disposal_action Disposal Action start Material Contaminated with This compound is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_container Empty Container? is_liquid->is_container No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes triple_rinse Triple Rinse with Solvent is_container->triple_rinse Yes end_node Dispose as Hazardous Waste (Contact EHS) is_container->end_node No collect_solid->end_node collect_liquid->end_node collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container collect_rinsate->dispose_container dispose_container->end_node

Caption: Disposal Decision Tree for this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Sigma-Aldrich. (2024, March 8).
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2015, August 11).
  • National Center for Biotechnology Inform
  • BenchChem. (2025). Personal protective equipment for working with nitrovinyl compounds.
  • BenchChem. (2025). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
  • Santa Cruz Biotechnology. (n.d.).
  • Carl ROTH. (2025, March 31).
  • Environmental Health and Safety. (n.d.).
  • Sigma-Aldrich. (2025, November 7).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.